2-(3,4-Difluorophenyl)ethanamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-difluorophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5H,3-4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXDNYQJKIUMMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCN)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70392747 | |
| Record name | 2-(3,4-difluorophenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220362-31-2 | |
| Record name | 2-(3,4-difluorophenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,4-Difluorophenyl)ethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physicochemical properties of 2-(3,4-Difluorophenyl)ethanamine
An In-depth Technical Guide to the Physicochemical Properties of 2-(3,4-Difluorophenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the core , a fluorinated phenethylamine derivative of significant interest in medicinal chemistry and pharmaceutical research. As a key building block, understanding its fundamental characteristics—such as ionization constant (pKa), lipophilicity (logP), solubility, and thermal stability—is critical for predicting its behavior in biological systems and for its application in the synthesis of advanced molecular entities. This document details these properties, outlines rigorous experimental methodologies for their determination, and discusses their direct implications for drug discovery and development, including absorption, distribution, metabolism, and excretion (ADME) profiles.
Introduction: The Significance of Fluorinated Phenethylamines
This compound belongs to the phenethylamine class of compounds, a structural motif present in a vast array of neurotransmitters, hormones, and pharmacologically active agents. The strategic incorporation of fluorine atoms onto the phenyl ring profoundly alters the molecule's electronic properties, lipophilicity, and metabolic stability. Specifically, the 3,4-difluoro substitution pattern can enhance binding affinity to target proteins, improve membrane permeability, and block sites of metabolic oxidation, making this compound a valuable intermediate for developing novel therapeutics.[1]
This guide serves as a foundational resource for scientists, offering both curated data and practical, field-proven protocols to empower further research and application.
Core Physicochemical Profile
The fundamental properties of this compound are summarized below. These values are essential for designing experimental conditions, predicting biological activity, and ensuring safe handling.
| Property | Value | Source(s) |
| Chemical Structure | See Figure 1 | - |
| Molecular Formula | C₈H₉F₂N | [2] |
| Molecular Weight | 157.16 g/mol | [2][3][4][5] |
| CAS Number | 220362-31-2 | [2] |
| Appearance | Colorless to light yellow oil | [2][6] |
| Boiling Point | 203 °C | [2] |
| Density | 1.169 g/cm³ | [2] |
| Flash Point | 91 °C | [2] |
| Predicted pKa (amine) | ~8.6 - 8.7 | [6][7] |
| Predicted logP | ~1.4 - 1.9 | [3][5][8] |
| Solubility | Slightly soluble in Acetonitrile, Chloroform. Limited aqueous solubility is expected. | [2] |
| Storage Conditions | 2–8 °C, under inert gas (Nitrogen or Argon) | [6][7][9] |
graph Chemical_Structure { layout=neato; node [shape=plaintext]; edge [style=bold];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; N [label="NH₂", fontcolor="#EA4335"]; F1 [label="F", fontcolor="#34A853"]; F2 [label="F", fontcolor="#34A853"];
// Define positions C1 [pos="0,0!"]; C2 [pos="1.2,0.7!"]; C3 [pos="1.2,2.1!"]; C4 [pos="0,2.8!"]; C5 [pos="-1.2,2.1!"]; C6 [pos="-1.2,0.7!"]; C7 [pos="-2.4,-0.2!"]; C8 [pos="-3.6,0.5!"]; N [pos="-4.8,0!"]; F1 [pos="2.4,0!"]; F2 [pos="2.4,2.8!"];
// Define bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- C7; C7 -- C8; C8 -- N; C1 -- F1; C2 -- F2;
// Benzene ring double bonds C1 -- C2 [style=double, len=1.5]; C3 -- C4 [style=double, len=1.5]; C5 -- C6 [style=double, len=1.5]; }
Figure 1: Chemical Structure of this compound.
The Role of Physicochemical Properties in Drug Development
The quantitative values presented in Section 2.0 are not mere data points; they are critical predictors of a molecule's pharmacokinetic and pharmacodynamic behavior.
-
pKa (Ionization Constant): The basicity of the primary amine (predicted pKa ~8.6-8.7) is a dominant factor governing the molecule's behavior. At physiological pH (~7.4), the amine group will be predominantly protonated (>90%). This ionization is crucial for:
-
Aqueous Solubility: The charged, protonated form enhances solubility in aqueous environments like the gastrointestinal fluid and blood plasma.
-
Target Interaction: The ability to form a positive charge is often essential for ionic interactions with negatively charged residues (e.g., aspartate, glutamate) in protein binding pockets.
-
Membrane Permeability: While the charged form is soluble, the neutral (un-ionized) form is required to cross lipid bilayer membranes (e.g., the gut wall, blood-brain barrier). The equilibrium between these two states, dictated by the local pH, governs the rate of absorption and distribution.
-
-
logP (Lipophilicity): The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity or "greasiness." A balanced logP is essential for oral drug candidates.
-
If too low (too hydrophilic), the compound may have excellent aqueous solubility but fail to cross lipid membranes, leading to poor absorption.
-
If too high (too lipophilic), the compound may get trapped in lipid membranes, exhibit poor aqueous solubility, bind non-specifically to plasma proteins, and be rapidly metabolized by liver enzymes. The predicted logP of ~1.4-1.9 suggests that this compound possesses a favorable balance, a characteristic often sought in drug discovery.
-
Figure 2: Relationship between core physicochemical properties and ADME profile.
Experimental Determination of Key Parameters
To ensure scientific rigor, predicted values must be confirmed experimentally. The following sections provide self-validating, step-by-step protocols for determining the pKa and logP of this compound.
Protocol: Determination of pKa via Potentiometric Titration
This method is the gold standard for pKa determination due to its precision and accuracy.[10][11] It involves titrating a solution of the compound with a strong acid or base and monitoring the pH change. The pKa is the pH at which the compound is 50% ionized.
Methodology:
-
System Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.00, 7.00, and 10.00) at a constant temperature (e.g., 25 °C).[12]
-
Sample Preparation:
-
Accurately weigh and dissolve this compound in a suitable solvent to create a stock solution (e.g., 10 mM in methanol, if aqueous solubility is low).
-
Prepare the final analytical sample by diluting the stock solution into a solution of constant ionic strength (e.g., 0.15 M KCl) to a final concentration of approximately 1 mM.[11][12] The use of a co-solvent like methanol may be necessary for sparingly soluble compounds, but its concentration should be kept minimal and consistent.[10][13]
-
-
Titration Environment:
-
Place the sample solution in a jacketed titration vessel maintained at a constant temperature.
-
Purge the solution with nitrogen for 10-15 minutes before and during the titration to remove dissolved CO₂, which can interfere with the measurement of a basic pKa.[11][12]
-
Immerse the calibrated pH electrode and a magnetic stirrer into the solution.
-
-
Titration Procedure:
-
As this compound is a base, the titrant will be a standardized strong acid (e.g., 0.1 M HCl).
-
Add the titrant in small, precise increments using a calibrated burette or auto-titrator.
-
After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) before recording the pH and the volume of titrant added.[12]
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
The equivalence point is the point of maximum slope (inflection point) on the curve.
-
The pKa is determined from the pH value at the half-equivalence point. This corresponds to the point where half of the amine has been neutralized.
-
Protocol: Determination of logP via the Shake-Flask Method (OECD 107)
The shake-flask method is a classic and widely accepted approach for determining the octanol-water partition coefficient.[14][15][16] It directly measures the equilibrium distribution of the analyte between n-octanol and water.
Figure 3: Experimental workflow for logP determination via the Shake-Flask Method.
Methodology:
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously for 24 hours, followed by a 24-hour separation period. This ensures the two phases are in equilibrium before the experiment begins.
-
pH Control (Critical for Ionizable Compounds): Since this compound is a base, its partitioning is pH-dependent. The measurement should be performed with the aqueous phase buffered to a pH at least 2 units above the pKa (e.g., pH > 10.7) to ensure the compound is in its neutral, un-ionized form. This yields the true partition coefficient (logP), not the distribution coefficient (logD).
-
Test Procedure:
-
Prepare a stock solution of the compound in pre-saturated n-octanol. The concentration should be low enough to avoid self-association but high enough for accurate quantification.
-
In suitable vessels (e.g., centrifuge tubes), combine the n-octanol stock solution with the pre-saturated aqueous buffer. It is recommended to test at least two different volume ratios of octanol to water.[15]
-
Agitate the vessels at a constant temperature (e.g., 25 ± 1 °C) until equilibrium is reached (typically several hours).[16]
-
-
Phase Separation: Separate the two phases by centrifugation.[15][16] This is a critical step to prevent the formation of emulsions, which can lead to erroneous results.
-
Quantification:
-
Carefully withdraw an aliquot from both the n-octanol and aqueous phases.
-
Determine the concentration of this compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).
-
-
Calculation:
-
The partition coefficient (P) is the ratio of the equilibrium concentration in n-octanol (Cₒ꜀ₜ) to the equilibrium concentration in the aqueous phase (Cₐq).
-
P = Cₒ꜀ₜ / Cₐq
-
The final value is expressed as its base-10 logarithm: logP = log₁₀(P).
-
The results from the different volume ratios should agree within ± 0.3 log units for the test to be considered valid.[15]
-
Safety, Handling, and Storage
Proper handling is essential when working with research chemicals.
-
Hazards: this compound and its analogs are often classified as corrosive and can cause burns.[7] Inhalation of vapors should be avoided.
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection (safety goggles or face shield).[7][17] Handle in a well-ventilated area or a chemical fume hood.
-
First Aid:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, preferably under an inert atmosphere (nitrogen or argon) at 2-8 °C to prevent degradation.[6][7]
Conclusion
The —particularly its basicity (pKa) and balanced lipophilicity (logP)—define its potential as a valuable scaffold in drug discovery. Its predicted characteristics suggest favorable ADME properties, driven by the strategic placement of fluorine atoms. This guide provides the foundational data and robust experimental frameworks necessary for researchers to confidently utilize this compound in their work. The accurate experimental determination of the properties outlined herein is a critical first step in the rational design of new, effective, and safe therapeutic agents.
References
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of C7H7ClFN (CAS 72235-56-4). Retrieved from [Link]
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OECD iLibrary. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from [Link]
-
Molbase. (n.d.). 72235-56-4 CAS MSDS (3-Chloro-4-fluorobenzylamine). Retrieved from [Link]
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OECD. (2006). Test No. 123: Slow-Stirring Method for Determining the 1-Octanol/Water Partition Coefficient. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]
-
Molbase. (n.d.). 3-Chloro-4-fluorobenzylamine 72235-56-4. Retrieved from [Link]
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ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Retrieved from [Link]
-
Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water. Retrieved from [Link]
-
ACS Publications. (2020). Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
NIH National Library of Medicine. (2013). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]
-
ChemBK. (2024). 2-(3,4-Difluorophenyl)ethylamine. Retrieved from [Link]
-
ABL Technology. (n.d.). 2-(3,4-difluorophenyl)ethan-1-amine hydrochloride, 99% Purity. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Bromophenyl)-1-(3,4-difluorophenyl)ethanamine. Retrieved from [Link]
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PubChem. (n.d.). (R)-1-(2,5-Difluorophenyl)ethanamine. Retrieved from [Link]
-
PubChem. (n.d.). Ethanamine, 2,2,2-trifluoro-. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2,5-Difluorophenyl)ethanamine. Retrieved from [Link]
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Spectroscopic Unveiling of 2-(3,4-Difluorophenyl)ethanamine: A Technical Guide to Structural Elucidation
Introduction: The Significance of Spectroscopic Characterization in Drug Discovery
Molecular Structure and Expected Spectroscopic Features
The structure of 2-(3,4-Difluorophenyl)ethanamine combines a difluorinated aromatic ring with a flexible ethylamine sidechain. This combination of functional groups gives rise to a unique spectroscopic fingerprint.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
A standard and effective protocol for acquiring NMR spectra of a novel compound like this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical; it must dissolve the sample without containing protons that would obscure the analyte's signals.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0 ppm, against which all other chemical shifts are measured.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure optimal signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Key parameters to optimize include the number of scans (typically 8-16 for sufficient signal-to-noise), pulse width, and relaxation delay.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans (often several hundred to thousands) is required. Proton decoupling is typically employed to simplify the spectrum and enhance signal intensity.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final, interpretable spectrum.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the ethylamine sidechain protons.
-
Aromatic Region (δ 6.9-7.2 ppm): The three protons on the difluorophenyl ring will exhibit complex splitting patterns due to both proton-proton (³JHH) and proton-fluorine (³JHF and ⁴JHF) coupling. The electron-withdrawing nature of the fluorine atoms will shift these protons downfield compared to unsubstituted benzene (δ 7.34 ppm).
-
Ethyl Sidechain (δ 2.7-3.0 ppm): The two methylene groups (-CH₂CH₂-) will likely appear as two distinct triplets, assuming free rotation around the C-C bond. The methylene group adjacent to the aromatic ring (benzylic protons) will be slightly more downfield than the one adjacent to the amine group.
-
Amine Protons (-NH₂): The two amine protons typically appear as a broad singlet. The chemical shift of this signal is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding and exchange. In many cases, this signal may be broad and have a low intensity.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Aromatic H | 6.9 - 7.2 | Complex multiplet |
| Ar-CH₂- | ~2.8 | Triplet |
| -CH₂-NH₂ | ~2.9 | Triplet |
| -NH₂ | 1.0 - 3.0 (variable) | Broad singlet |
¹³C NMR Spectroscopy: Probing the Carbon Framework
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, we expect to see six distinct signals.
-
Aromatic Carbons (δ 115-150 ppm): The six carbons of the phenyl ring will give rise to four signals in the aromatic region. The two carbons directly bonded to fluorine will show large one-bond carbon-fluorine coupling constants (¹JCF) and will be significantly shifted downfield. The other four aromatic carbons will also exhibit smaller C-F couplings.
-
Ethyl Sidechain Carbons (δ 35-45 ppm): The two aliphatic carbons of the ethyl group will appear in the upfield region of the spectrum. The benzylic carbon will be slightly more downfield than the carbon adjacent to the nitrogen.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-F (aromatic) | 145 - 150 (doublet, large ¹JCF) |
| C-H (aromatic) | 115 - 125 |
| C-C (aromatic, ipso) | ~138 |
| Ar-CH₂- | ~38 |
| -CH₂-NH₂ | ~43 |
Part 2: Infrared (IR) Spectroscopy - Identifying Functional Groups through Molecular Vibrations
IR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to its natural vibrational modes.
Experimental Protocol: Acquiring an FTIR Spectrum
-
Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Background Spectrum: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. This is necessary to subtract the absorbance of the atmosphere (CO₂, H₂O) and the sample matrix.
-
Sample Spectrum: The sample is then placed in the spectrometer, and its IR spectrum is recorded.
-
Data Analysis: The final spectrum is typically presented as a plot of percent transmittance versus wavenumber (cm⁻¹).
Interpreting the IR Spectrum of this compound
The IR spectrum of this compound will be dominated by absorptions from the N-H bonds of the primary amine, the C-H bonds of the aromatic ring and the ethyl sidechain, and the C-F bonds.
-
N-H Stretching (3300-3500 cm⁻¹): Primary amines characteristically show two medium-intensity bands in this region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[1][2]
-
C-H Stretching (2850-3100 cm⁻¹): Aromatic C-H stretching vibrations typically appear as a group of weaker bands above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group will be observed as stronger bands just below 3000 cm⁻¹.
-
N-H Bending (1580-1650 cm⁻¹): A medium to strong scissoring vibration for the -NH₂ group is expected in this region.[1]
-
Aromatic C=C Stretching (1450-1600 cm⁻¹): The stretching of the carbon-carbon double bonds in the phenyl ring will give rise to a series of bands in this region.
-
C-F Stretching (1100-1300 cm⁻¹): The carbon-fluorine bonds will produce strong, characteristic absorption bands in the fingerprint region.
-
C-N Stretching (1020-1250 cm⁻¹): The stretching vibration of the aliphatic C-N bond is expected to appear in this range.[1]
Table 3: Predicted IR Absorption Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium (two bands) |
| Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium to Strong |
| N-H Bend (scissoring) | 1580 - 1650 | Medium to Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium (multiple bands) |
| C-F Stretch | 1100 - 1300 | Strong |
| Aliphatic C-N Stretch | 1020 - 1250 | Medium |
Part 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and, through the analysis of its fragmentation patterns, can offer valuable clues about its structure.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as electron ionization (EI), ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).
-
Fragmentation: The molecular ion is often energetically unstable and undergoes fragmentation into smaller, charged fragments and neutral radicals.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
-
Detection: A detector records the abundance of each ion, generating a mass spectrum, which is a plot of relative intensity versus m/z.
Predicting the Mass Spectrum of this compound
The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.
-
Molecular Ion (M⁺•): The molecular ion peak will be observed at an m/z value corresponding to the molecular weight of the compound (C₈H₉F₂N = 157.16 g/mol ). Due to the presence of one nitrogen atom, the molecular weight is an odd number, which is consistent with the Nitrogen Rule.
-
Benzylic Cleavage: The most characteristic fragmentation pathway for phenylethylamines is the cleavage of the C-C bond between the two methylene groups of the ethyl sidechain (benzylic cleavage).[3][4] This results in the formation of a stable, resonance-stabilized difluorotropylium cation or a related benzylic cation.
-
Loss of a Hydrogen Radical: The loss of a hydrogen radical from the molecular ion to form an [M-1]⁺ peak is also a common fragmentation pathway for amines.
Table 4: Predicted Major Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Fragmentation Pathway |
| 157 | [C₈H₉F₂N]⁺• | Molecular Ion (M⁺•) |
| 127 | [C₇H₄F₂]⁺ | Benzylic cleavage with loss of •CH₂NH₂ |
| 30 | [CH₄N]⁺ | Formation of the iminium ion from the ethylamine sidechain |
Diagram: Key Fragmentation Pathway
Caption: Primary fragmentation pathways of this compound.
Conclusion: An Integrated Approach to Structural Confirmation
The comprehensive analysis of NMR, IR, and MS data provides a self-validating system for the structural elucidation of this compound. Each technique offers a unique and complementary piece of the structural puzzle. The ¹H and ¹³C NMR spectra reveal the precise connectivity of the carbon and proton skeleton, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry provides the molecular weight and characteristic fragmentation patterns. For researchers in drug development, a thorough understanding and application of these spectroscopic techniques are indispensable for ensuring the identity, purity, and ultimately, the safety and efficacy of new therapeutic agents.
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Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. MDPI. [Link]
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ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY. Institute of Forensic Research. [Link]
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An In-depth Technical Guide to the Solubility and Stability of 2-(3,4-Difluorophenyl)ethanamine in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the principles and practices for evaluating the solubility and stability of 2-(3,4-Difluorophenyl)ethanamine in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility and degradation, outlines detailed experimental protocols for their assessment, and offers insights into the development of a robust, stability-indicating analytical method. By integrating established scientific principles with practical, field-proven methodologies, this guide serves as an essential resource for the physicochemical characterization of this and similar fluorinated phenylethylamine derivatives.
Introduction: The Critical Role of Physicochemical Characterization
The journey of a drug candidate from discovery to a viable pharmaceutical product is paved with meticulous scientific investigation. Among the most critical early-stage assessments are the determination of a compound's solubility and stability. These intrinsic properties govern not only the feasibility of formulation and manufacturing processes but also profoundly impact the bioavailability, efficacy, and safety of the final drug product.
This compound, a fluorinated derivative of phenylethylamine, presents a unique set of physicochemical characteristics. The presence of the difluorophenyl ring is expected to influence its lipophilicity, while the ethanamine side chain imparts basic properties. Understanding how this molecule behaves in various organic solvents—common media for synthesis, purification, and formulation—is paramount. This guide provides a foundational framework for this investigation, emphasizing the "why" behind the "how" of experimental design and execution.
Understanding the Solubility of this compound
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical development. For a molecule like this compound, its solubility in organic solvents will dictate the choice of reaction media, crystallization solvents, and potential formulation excipients.
Theoretical Considerations: "Like Dissolves Like" and Beyond
The adage "like dissolves like" provides a fundamental starting point for predicting solubility. The polarity of both the solute and the solvent are key determinants. This compound possesses both a nonpolar aromatic ring and a polar amine group, giving it a mixed character. The fluorine atoms, being highly electronegative, further influence the molecule's electronic distribution and potential for intermolecular interactions.
Key factors influencing solubility include:
-
Polarity: The difluorophenyl group is relatively nonpolar, suggesting solubility in nonpolar to moderately polar solvents. The primary amine group can participate in hydrogen bonding, enhancing solubility in protic solvents.
-
Hydrogen Bonding: The amine group can act as a hydrogen bond donor and acceptor, favoring interactions with protic solvents like alcohols.
-
Dipole-Dipole Interactions: The C-F bonds introduce dipoles, potentially increasing solubility in polar aprotic solvents.
-
Van der Waals Forces: These forces will play a role in the interaction with nonpolar solvents.
Predicted Solubility Profile
While experimental data for this compound is not extensively available, we can infer a likely solubility profile based on its structure and data from related compounds.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The amine group can form hydrogen bonds with the hydroxyl group of the alcohol. |
| Polar Aprotic | DMSO, Acetonitrile, THF | Moderate to High | Dipole-dipole interactions and the potential for hydrogen bond acceptance by the solvent can facilitate dissolution. |
| Nonpolar | Toluene, Hexane | Low | The overall polarity of the molecule due to the amine group and C-F bonds is likely too high for significant solubility in nonpolar solvents. |
Experimental Determination of Solubility: A Step-by-Step Protocol
The following protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.
Objective: To determine the equilibrium solubility of this compound in a range of organic solvents at a specified temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetonitrile, DMSO, THF, toluene)
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of vials, ensuring enough solid remains undissolved at equilibrium.
-
Solvent Addition: Add a known volume of each selected organic solvent to the respective vials.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.
-
Dilution: Accurately dilute the filtered solution with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.
-
Calculation: Calculate the solubility in units such as mg/mL or g/L using the measured concentration and the dilution factor.
Self-Validation: The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved. Running duplicate or triplicate samples for each solvent provides a measure of the method's precision.
Assessing the Stability of this compound
Stability is a measure of a compound's ability to resist chemical change over time. For a pharmaceutical compound, instability can lead to a loss of potency, the formation of toxic degradation products, and a shortened shelf-life. Forced degradation studies are a critical tool for understanding a molecule's intrinsic stability.
Principles of Forced Degradation (Stress Testing)
Forced degradation involves subjecting a compound to conditions more severe than it would typically encounter during storage to accelerate its degradation.[1][2][3] The primary goals of these studies are:
-
To identify potential degradation products.
-
To elucidate degradation pathways.
-
To assess the intrinsic stability of the molecule.
-
To develop and validate a stability-indicating analytical method.
The International Council for Harmonisation (ICH) guidelines provide a framework for stress testing.[1]
Potential Degradation Pathways for this compound
Based on the structure of this compound, several degradation pathways can be anticipated:
-
Oxidation: The primary amine group is susceptible to oxidation, which can lead to the formation of various products, including imines, aldehydes, or ketones. The electron-rich aromatic ring can also be a site of oxidation.
-
Hydrolysis: While the molecule does not contain readily hydrolyzable functional groups like esters or amides, hydrolysis studies across a range of pH values are still important to assess the overall stability in aqueous environments, which may be relevant for certain formulations or processing steps.
-
Photolysis: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions. The aromatic ring is a chromophore that can absorb light and trigger photodecomposition.
-
Thermolysis: Elevated temperatures can accelerate degradation reactions, providing insight into the compound's thermal stability.
The presence of fluorine atoms on the benzene ring can influence stability. The high electronegativity of fluorine can make the aromatic ring more resistant to electrophilic attack, potentially increasing its oxidative stability.[4][5] However, C-F bonds can be susceptible to cleavage under certain conditions.[6]
Experimental Protocol for Forced Degradation Studies
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (e.g., 0.1 M)
-
Sodium hydroxide (e.g., 0.1 M)
-
Hydrogen peroxide (e.g., 3%)
-
Organic solvents for dissolution (e.g., methanol, acetonitrile)
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
Protocol:
-
Solution Preparation: Prepare stock solutions of this compound in a suitable organic solvent.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat (e.g., 60°C) for a defined period.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 80°C) in an oven.
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: At various time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze the samples using a stability-indicating HPLC method.
-
Data Evaluation:
-
Monitor the decrease in the peak area of the parent compound.
-
Observe the formation of new peaks corresponding to degradation products.
-
A PDA detector can provide UV spectra of the degradation products, which can aid in their identification.
-
An MS detector can provide mass information for the degradation products, which is invaluable for structure elucidation.
-
Self-Validation: A control sample (unstressed) should be analyzed at each time point to account for any degradation that may occur under normal analytical conditions. The goal is to achieve a modest level of degradation (e.g., 5-20%) to ensure that the primary degradation products are formed without complete decomposition of the parent compound.
Development of a Stability-Indicating HPLC Method
A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients.
Method Development Strategy
The development of a stability-indicating HPLC method is an iterative process that involves optimizing various chromatographic parameters to achieve the desired separation.
Workflow for Stability-Indicating HPLC Method Development
Caption: Workflow for developing a stability-indicating HPLC method.
Recommended Starting Conditions for this compound
-
Column: A C18 reversed-phase column is a good starting point due to the nonpolar nature of the difluorophenyl ring.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is recommended. The buffer pH should be chosen to ensure the amine group is protonated, which will improve peak shape.
-
Detection: UV detection at a wavelength where the compound exhibits significant absorbance (likely in the range of 260-280 nm due to the aromatic ring). A PDA detector is highly recommended to assess peak purity.
-
Temperature: Column temperature should be controlled (e.g., 30°C) to ensure reproducibility.
Method Validation
Once the method is optimized, it must be validated according to ICH guidelines to demonstrate its suitability for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by analyzing stressed samples and showing that the API peak is well-resolved from all degradation product peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion and Future Perspectives
This technical guide has provided a comprehensive framework for the investigation of the solubility and stability of this compound in organic solvents. The protocols and methodologies outlined herein are designed to be robust, scientifically sound, and aligned with industry best practices and regulatory expectations.
While this guide offers a solid foundation, further experimental work is necessary to generate specific quantitative data for this molecule. The insights gained from such studies will be invaluable for guiding the subsequent stages of drug development, from formulation design to the establishment of appropriate storage conditions and shelf-life. The principles and practices detailed in this document can be readily adapted for the characterization of other novel pharmaceutical compounds, serving as a testament to the enduring importance of fundamental physicochemical profiling in the pursuit of new medicines.
References
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ICH Harmonised Tripartite Guideline, Q1A(R2) Stability Testing of New Drug Substances and Products, Step 4 version (2003). [Link]
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ICH Harmonised Tripartite Guideline, Q1B Stability Testing: Photostability Testing of New Drug Substances and Products, Step 4 version (1996). [Link]
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- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
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Ng, B. N., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]
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Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. [Link]
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Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]
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ICH. (2023). Quality Guidelines. Retrieved from [Link]
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The Strategic Deployment of 2-(3,4-Difluorophenyl)ethanamine in Modern Medicinal Chemistry: A Technical Guide
Foreword: The Emergence of Fluorinated Scaffolds in Drug Discovery
The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry. This is not merely a tactic of atomic substitution but a profound strategy to modulate a molecule's physicochemical and pharmacokinetic properties. The 3,4-difluorophenyl moiety, in particular, has garnered significant attention for its ability to enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. This guide delves into the core of this chemical motif, focusing on a pivotal building block: 2-(3,4-Difluorophenyl)ethanamine. We will explore its established applications, extrapolate its potential in nascent therapeutic areas, and provide actionable experimental frameworks for its synthesis and biological evaluation.
Physicochemical Properties and Structural Significance of this compound
The this compound scaffold is a phenethylamine derivative characterized by the presence of two fluorine atoms on the phenyl ring at the 3 and 4 positions. This substitution pattern is not arbitrary; it imparts a unique electronic signature to the molecule. The high electronegativity of fluorine atoms creates a dipole moment and alters the pKa of the amine group, influencing its interaction with biological targets.
| Property | Value | Source |
| Molecular Formula | C₈H₉F₂N | [1] |
| Molecular Weight | 157.16 g/mol | [1] |
| CAS Number | 875305-26-3 (hydrochloride) | [2] |
The presence of the difluorophenyl group often serves as a bioisosteric replacement for other functionalities, offering a favorable balance of lipophilicity and metabolic stability. This strategic fluorination can block sites of metabolism, thereby prolonging the in vivo half-life of a drug candidate.
Established Application: A Cornerstone in Antithrombotic Therapy
The most prominent and well-documented application of a this compound derivative is in the synthesis of the P2Y12 receptor antagonist, ticagrelor. Specifically, the cyclopropylamine derivative, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, is a key intermediate in the manufacturing of this life-saving antiplatelet medication used to prevent thrombotic events such as heart attack and stroke.[3]
The synthesis of this crucial intermediate often starts from 3,4-difluorobenzaldehyde and involves multiple steps, including the formation of a cyclopropane ring and subsequent amination.[4][5] The 3,4-difluorophenyl group in ticagrelor is critical for its high binding affinity and potent antagonism of the P2Y12 receptor.
Potential Therapeutic Applications: Exploring New Frontiers
Beyond its role as a synthetic intermediate, the this compound scaffold holds significant promise in other therapeutic areas, largely driven by the pharmacological profile of phenethylamine derivatives.
Neurological and Psychiatric Disorders: Modulating Monoamine Transporters
Phenethylamines are structurally related to endogenous neurotransmitters like dopamine, norepinephrine, and serotonin. As such, they are prime candidates for interacting with monoamine transporters (DAT, NET, and SERT). Inhibition of these transporters can increase the synaptic availability of neurotransmitters, a mechanism central to the action of many antidepressants and anxiolytics.
Preliminary studies on related fluorinated phenethylamines suggest potential interactions with serotonin and dopamine transporters.[6] The 3,4-difluoro substitution pattern can influence the selectivity and potency of these interactions.
Experimental Workflow: Screening for Monoamine Transporter Inhibition
Caption: Workflow for evaluating monoamine transporter inhibition.
Oncology: A Scaffold for Kinase Inhibitors
The difluorophenyl moiety is a common feature in many approved and investigational kinase inhibitors. Its ability to form favorable interactions within the ATP-binding pocket of kinases makes it a valuable component in the design of targeted cancer therapies. While direct evidence for this compound as a kinase inhibitor is limited, its structural alerts suggest it could serve as a foundational scaffold for developing novel inhibitors.
Monoamine Oxidase (MAO) Inhibition
Phenethylamine derivatives are known substrates and inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes responsible for the degradation of monoamine neurotransmitters.[7] Inhibition of MAO can lead to increased levels of these neurotransmitters, a therapeutic strategy for depression and Parkinson's disease. The fluorine substitution on the phenyl ring can modulate the inhibitory potency and selectivity for MAO-A versus MAO-B.
Synthetic Strategies
The synthesis of this compound can be achieved through several routes, with the choice of method often depending on the desired scale and purity. A common and efficient approach is the reduction of 2-(3,4-difluorophenyl)acetonitrile.
Experimental Protocol: Synthesis of this compound
-
Starting Material: 3,4-Difluorophenylacetonitrile.
-
Reduction:
-
Dissolve 3,4-difluorophenylacetonitrile in a suitable solvent such as anhydrous tetrahydrofuran (THF) or diethyl ether.
-
Slowly add a reducing agent, for example, lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF), at a controlled temperature (typically 0 °C).
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).
-
-
Work-up:
-
Carefully quench the reaction with water and a sodium hydroxide solution.
-
Filter the resulting precipitate and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to yield pure this compound.
-
Biological Evaluation: A Step-by-Step Guide
A thorough biological evaluation of this compound and its derivatives is crucial to uncover their therapeutic potential.
Experimental Protocol: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
-
Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.
-
Substrate: A suitable substrate such as kynuramine, which produces a fluorescent product upon oxidation.[7]
-
Assay Procedure:
-
Pre-incubate the MAO enzyme with varying concentrations of this compound.
-
Initiate the reaction by adding the substrate.
-
Monitor the formation of the fluorescent product over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathway: Potential Neuromodulatory Effects
Caption: Potential mechanism of action at the synapse.
Conclusion and Future Directions
This compound is more than just a synthetic intermediate; it is a versatile scaffold with untapped potential in medicinal chemistry. Its established role in the synthesis of ticagrelor underscores the value of the 3,4-difluorophenyl moiety in drug design. Future research should focus on a comprehensive pharmacological characterization of this compound and its derivatives to explore their potential in treating neurological disorders, cancer, and other diseases. The experimental frameworks provided in this guide offer a starting point for researchers to unlock the full therapeutic promise of this intriguing molecule.
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The Strategic Role of Fluorine Substitution in Phenethylamine Derivatives: A Technical Guide
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A Comprehensive Technical Guide to 2-(3,4-Difluorophenyl)ethanamine for Advanced Research and Development
Introduction: The Strategic Importance of Fluorinated Building Blocks in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. Fluorinated compounds often exhibit enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. Among the vast arsenal of fluorinated building blocks available to researchers, 2-(3,4-Difluorophenyl)ethanamine emerges as a pivotal intermediate. Its unique electronic properties, conferred by the vicinal fluorine atoms on the phenyl ring, make it a valuable synthon for accessing a diverse range of complex molecular architectures. This guide provides an in-depth technical overview of this compound, including its chemical identity, synthesis, applications, and supplier information, tailored for professionals in pharmaceutical research and development.
Chemical Identity and Physicochemical Properties
This compound, a colorless to pale yellow liquid, is a primary amine that serves as a versatile building block in organic synthesis. It is crucial to correctly identify this compound to ensure the integrity of experimental work.
Nomenclature Clarification: While the systematic IUPAC name is this compound, it is frequently listed in supplier catalogs and databases as 1-(3,4-difluorophenyl)ethanamine. Both names refer to the same chemical structure.
Key Identifiers and Properties:
| Property | Value | Source |
| CAS Number | 276875-21-9 | |
| Molecular Formula | C₈H₉F₂N | |
| Molecular Weight | 157.16 g/mol | |
| Boiling Point | 186.1 °C at 760 mmHg | |
| Appearance | Colorless to pale yellow liquid | General Supplier Information |
Strategic Synthesis: Reductive Amination of 3',4'-Difluoroacetophenone
The most prevalent and industrially scalable method for the synthesis of this compound is the reductive amination of 3',4'-difluoroacetophenone. This approach offers high yields and operational simplicity.
Reaction Principle:
Reductive amination involves the reaction of a ketone (3',4'-difluoroacetophenone) with an amine source (typically ammonia or an ammonium salt) to form an intermediate imine, which is then reduced in situ to the desired primary amine. Various reducing agents can be employed, with catalytic hydrogenation or the use of hydride reagents being common.
Experimental Protocol: Catalytic Reductive Amination
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
3',4'-Difluoroacetophenone
-
Ammonium acetate or aqueous ammonia
-
Raney Nickel or Palladium on Carbon (Pd/C) catalyst
-
Methanol or Ethanol
-
Hydrogen gas source
-
Pressurized reaction vessel (autoclave)
Procedure:
-
Reaction Setup: In a suitable autoclave, dissolve 3',4'-difluoroacetophenone in methanol.
-
Amine Source and Catalyst Addition: Add an excess of ammonium acetate and a catalytic amount of Raney Nickel.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi).
-
Reaction: Heat the mixture to a moderate temperature (e.g., 50-70 °C) and stir vigorously for several hours until hydrogen uptake ceases.
-
Work-up: Cool the reaction mixture, carefully vent the hydrogen, and filter the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude amine by distillation or column chromatography to yield pure this compound.
Diagram of the Synthesis Workflow:
Caption: Reductive Amination Workflow.
Application in Drug Discovery and Development: A Versatile Pharmacophore
The 3,4-difluorophenylethylamine moiety is a key pharmacophore in a variety of biologically active molecules. The fluorine atoms can modulate pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding to target proteins through favorable electrostatic interactions.
While specific publicly disclosed examples of marketed drugs directly synthesized from this compound are limited, this building block is of significant interest in the synthesis of novel therapeutic agents. Its structural motif is found in compounds targeting a range of therapeutic areas, including but not limited to:
-
Central Nervous System (CNS) Agents: The lipophilicity imparted by the fluorine atoms can facilitate crossing the blood-brain barrier, making it a valuable component in the design of drugs targeting CNS disorders.
-
Enzyme Inhibitors: The difluorophenyl group can interact with active sites of enzymes, contributing to the potency and selectivity of inhibitors.
-
Receptor Modulators: This amine can serve as a key component for ligands that modulate the activity of various receptors.
The general importance of fluorinated building blocks in drug discovery is well-documented, with a significant percentage of newly approved drugs containing fluorine.[1]
Safety, Handling, and Storage
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.[2]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[2]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[3]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from heat and sources of ignition.[3]
Hazard Statements (based on similar compounds):
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Spectroscopic Data for Characterization
Accurate characterization of this compound is critical for quality control and reaction monitoring. Below are the expected spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, which will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. The ethanamine protons will appear as multiplets in the aliphatic region.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with the carbons directly bonded to fluorine showing characteristic splitting (C-F coupling). The aliphatic carbons of the ethanamine side chain will also be present.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of 157.16 g/mol . Common fragmentation patterns for phenethylamines involve cleavage of the Cα-Cβ bond.[4]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹). Strong C-F stretching bands are also expected in the fingerprint region (around 1100-1300 cm⁻¹).
Procurement and Supplier Information
This compound (CAS 276875-21-9) is available from a variety of chemical suppliers specializing in research and development chemicals. When sourcing this material, it is important to verify the purity and obtain a certificate of analysis.
Reputable Suppliers Include:
-
Santa Cruz Biotechnology
-
Acmec Biochemical
-
BLD Pharm
-
Oakwood Chemical
-
Ambeed
It is recommended to request quotes from multiple suppliers to ensure competitive pricing and availability.
Conclusion
This compound is a high-value building block for the synthesis of novel chemical entities in the pharmaceutical and agrochemical industries. Its strategic importance lies in the advantageous properties conferred by the difluoro substitution on the phenyl ring. A thorough understanding of its chemical properties, synthesis, and safe handling is essential for its effective utilization in research and development. This guide provides a foundational technical overview to support scientists and researchers in leveraging the potential of this versatile intermediate.
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health and safety handling guidelines for 2-(3,4-Difluorophenyl)ethanamine
An In-depth Technical Guide for the Safe Handling of 2-(3,4-Difluorophenyl)ethanamine
This document provides a comprehensive technical guide for the safe handling, storage, and emergency management of this compound and its analogs. As a substituted phenethylamine, this compound class requires rigorous adherence to safety protocols to mitigate risks associated with its potential physiological activity and hazardous properties.[1] This guide is intended for researchers, chemists, and drug development professionals who may handle this substance in a laboratory setting.
Hazard Identification and Compound Profile
This compound belongs to the phenethylamine class, a group of compounds known for their potential to be psychoactive and physiologically active.[1] While specific toxicological data for this exact molecule is limited, data from structurally similar compounds, such as (1R)-1-(3,4-Difluorophenyl)ethan-1-amine and other difluorophenyl-alkanamines, allow for a robust hazard assessment.[2]
Based on aggregated data from the European Chemicals Agency (ECHA) and supplier safety data sheets (SDS) for analogous compounds, the primary hazards are categorized under the Globally Harmonized System (GHS) as follows:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [2][3][4]
-
Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation. [4][5][6]
-
Serious Eye Damage/Eye Irritation (Category 1/2), H318/H319: Causes serious eye damage or irritation. [4][5][7]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), H335: May cause respiratory irritation. [2][4]
The causality behind these classifications stems from the amine functional group, which can be corrosive or irritating to tissues, and the overall molecule's potential to interfere with biological systems upon absorption.
Physicochemical Data Summary
| Property | Value (for related compounds) | Source |
| Molecular Formula | C₈H₉F₂N | [2][7] |
| Molecular Weight | ~157.16 g/mol | [2][7] |
| Appearance | Varies (solid or liquid) | [3][8] |
| Storage Temperature | Room Temperature, in a dry environment |
Risk Mitigation and the Hierarchy of Controls
A proactive approach to safety is paramount. The most effective risk mitigation strategies follow the hierarchy of controls, which prioritizes eliminating hazards over relying solely on personal protective equipment (PPE).
Caption: The Hierarchy of Controls prioritizes safety strategies.
-
Engineering Controls: These are the primary line of defense.
-
Chemical Fume Hood: All handling of this compound, including weighing, transfers, and solution preparation, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[9][10]
-
Ventilation: The laboratory must have good general ventilation to dilute fugitive emissions.[11]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible and located near the workstation.[8]
-
-
Administrative Controls: These are work practices that reduce exposure risk.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving this compound.
-
Training: All personnel must be trained on the specific hazards of this compound, the contents of its Safety Data Sheet, and the emergency procedures before beginning work.[12]
-
Restricted Access: Clearly designate areas where this compound is stored and handled, and restrict access to authorized personnel only.
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[3][9] Wash hands thoroughly with soap and water after handling the chemical and before leaving the lab.[4][5]
-
-
Personal Protective Equipment (PPE): PPE is the final barrier and must be worn at all times when handling the compound.
-
Eye and Face Protection: Chemical splash goggles are mandatory.[5] A face shield worn over safety goggles is required when there is a significant risk of splashing.[13][14]
-
Skin Protection:
-
Gloves: Disposable nitrile gloves are a suitable minimum for incidental contact.[13] Thicker, chemical-resistant gloves should be considered for prolonged handling. Always inspect gloves for tears or holes before use and practice proper removal techniques to avoid skin contact.[5][15] Change gloves immediately if contamination is suspected.
-
Lab Coat: A non-absorbent, long-sleeved lab coat with tight-fitting cuffs is required.[15] This coat should be buttoned completely and never be worn outside of the laboratory area.[15]
-
-
Respiratory Protection: Typically not required if work is performed within a certified fume hood. If engineering controls are not feasible, a NIOSH-approved respirator with appropriate cartridges must be used in accordance with a formal respiratory protection program.[13]
-
Standard Operating Procedures (SOPs)
General Handling and Weighing
-
Preparation: Don all required PPE (lab coat, goggles, gloves). Ensure the fume hood sash is at the appropriate height and the work area is clean.
-
Weighing: Conduct all weighing operations on a tared weigh boat or paper inside the fume hood to contain any dust or particles.
-
Transfer: Use a spatula or other appropriate tool for transferring solids. Minimize the creation of dust.
-
Cleanup: After transfer, carefully clean the spatula and the balance area within the hood. Dispose of any contaminated weigh paper or boats as hazardous waste.
-
Post-Handling: Securely close the primary container. Wipe the exterior of the container before removing it from the fume hood. Wash hands thoroughly.
Storage and Incompatibilities
-
Storage Conditions: Keep the container tightly closed and upright in a dry, cool, and well-ventilated place.[3][16]
-
Segregation: Store away from incompatible materials.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids, as these can lead to vigorous or hazardous reactions.[5][9]
Waste Disposal
-
Collection: All waste materials contaminated with this compound (e.g., gloves, weigh papers, pipette tips, excess reagents) must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal: The compound should be disposed of through a licensed professional waste disposal service.[5] It may be dissolved in a combustible solvent and burned in a chemical incinerator with an afterburner and scrubber, in compliance with all federal, state, and local regulations.[5] Do not allow the product to enter drains or the environment.[5][17]
Emergency Response Protocols
Rapid and correct response to an emergency is critical to minimizing harm.
Personnel Exposure
Caption: Immediate actions for personnel chemical exposure.
-
Skin Contact: Immediately flush the affected skin with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[5][18] Seek immediate medical attention.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes using an eyewash station.[19] Forcibly hold the eyelids open to ensure complete rinsing of all eye and lid surfaces.[19] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air immediately.[17] If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth).[8] Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting.[8] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water.[8] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[3]
Spill Response
The appropriate response depends on the scale and location of the spill.
Caption: Decision tree for classifying and responding to spills.
-
Minor Spill (Contained, no personnel exposure):
-
Alert personnel in the immediate area.[20]
-
Ensure you are wearing appropriate PPE, including gloves, goggles, and a lab coat.
-
Cover the spill with an inert absorbent material like vermiculite, sand, or dry earth.
-
Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[3]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Ventilate the area well after cleanup is complete.[5]
-
-
Major Spill (Large, uncontained, or involving personnel exposure):
-
Immediately evacuate the area and alert all nearby personnel.[20]
-
If safe to do so, remove any ignition sources.
-
Isolate the hazard by closing the doors to the laboratory.
-
Activate the nearest fire alarm or emergency notification system.
-
Call your institution's emergency response number or 911 from a safe location.[21]
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
-
References
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ADAMA, Safety Data Sheet for Defy Amine 4. (2015). [Online]. Available: [Link]
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Princeton University Environmental Health and Safety, "Section 3: Emergency Procedures." [Online]. Available: [Link]
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European Chemicals Agency (ECHA), "Substance Information." [Online]. Available: [Link]
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Carnegie Mellon University Qatar, "Emergency Response Guide for Laboratories." [Online]. Available: [Link]
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University of California, Riverside Environmental Health & Safety, "Chemical Safety: Personal Protective Equipment." [Online]. Available: [Link]
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European Chemicals Agency (ECHA), "ECHA CHEM." [Online]. Available: [Link]
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Cole-Parmer, Material Safety Data Sheet - 2-(3,4-Dimethoxyphenyl)-Ethylamine, 98%. [Online]. Available: [Link]
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Occupational Safety and Health Administration (OSHA), "Process Safety Management of Highly Hazardous Chemicals and Covered Concentrations of Listed Appendix A Chemicals." (2016). [Online]. Available: [Link]
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Drug Enforcement Administration (DEA), "Chemical Handler's Manual." (2022). [Online]. Available: [Link]
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Introduction: The Strategic Role of Fluorine in Phenethylamine Drug Design
An In-depth Technical Guide to the Synthesis of Fluorinated Phenethylamines
The phenethylamine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of neuroactive compounds, including neurotransmitters, stimulants, and psychedelic agents.[1] The strategic incorporation of fluorine into this privileged scaffold has emerged as a powerful tool for modulating pharmacological properties. Due to its small size and high electronegativity, fluorine can profoundly alter a molecule's lipophilicity, metabolic stability, pKa, and binding affinity to protein targets.[2][3][4] This often leads to enhanced bioavailability, improved passage across the blood-brain barrier, and a modified duration of action.[4][5] For instance, the substitution of a hydrogen atom with fluorine can block sites of metabolic oxidation, prolonging the compound's therapeutic effect.[6]
Despite these advantages, the introduction of fluorine is not synthetically trivial and requires specialized methodologies. This guide provides a comprehensive overview of the core synthetic strategies for preparing fluorinated phenethylamines, aimed at researchers and scientists in drug development. We will delve into the causality behind experimental choices, present detailed protocols for key reactions, and compare different approaches to equip the reader with a robust understanding of this critical area of synthetic chemistry.
Part 1: The Building Block Approach: Synthesis from Fluorinated Precursors
The most prevalent and often most reliable strategy for synthesizing ring-fluorinated phenethylamines involves starting with a commercially available, pre-fluorinated aromatic compound. This "building block" approach avoids the often harsh conditions and regioselectivity challenges associated with direct fluorination of a complex molecule. The Henry condensation route is a classic and effective example of this strategy.
The Henry Condensation Pathway
This two-step sequence involves the condensation of a fluorinated benzaldehyde with a nitroalkane, followed by the reduction of the resulting nitroalkene to the target amine. This method is widely used for the synthesis of amphetamine analogues.[7][8]
Caption: General workflow for the synthesis of 4-fluoroamphetamine via the Henry reaction.
Step 1: Henry Condensation of 4-Fluorobenzaldehyde with Nitroethane
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-fluorobenzaldehyde (1.0 eq), nitroethane (1.0-1.2 eq), and a catalytic amount of n-butylamine (approx. 0.1 eq).
-
Reaction: Heat the mixture to reflux. The choice of catalyst is critical; while n-butylamine provides moderate yields, other catalysts like ethylenediammonium diacetate have been used, though sometimes with lower efficacy at room temperature.[7]
-
Workup: After the reaction is complete (monitored by TLC), cool the mixture, often in a freezer, to facilitate the crystallization of the product.
-
Isolation: Filter the solid 4-fluoro-phenyl-2-nitropropene and wash with a cold solvent to yield the intermediate.
Step 2: Reduction of 4-Fluoro-phenyl-2-nitropropene with Lithium Aluminum Hydride (LAH)
-
Setup: In a dry, four-neck flask under an inert atmosphere (e.g., argon or nitrogen), prepare a stirred solution of 4-fluoro-phenyl-2-nitropropene (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Reductant: Crucial Step: Add a solution of Lithium Aluminum Hydride (LAH) (2.0 eq) in dry THF dropwise to the nitropropene solution. This "inverse addition" ensures that the nitroalkene is always in excess relative to the LAH. This technique is vital to minimize the risk of reductive defluorination of the aromatic ring, a common side reaction when excess hydride is present.[7]
-
Reaction: Allow the mixture to stir at room temperature for several hours until the reaction is complete.
-
Quenching: Carefully quench the excess LAH by the sequential, dropwise addition of water, followed by a 15% sodium hydroxide solution, and finally more water (Fieser workup).
-
Isolation & Purification: Filter the resulting aluminum salts and wash the filter cake with THF. Combine the filtrates, remove the solvent under vacuum, and dissolve the residue in diethyl ether. Perform an acid-base extraction by washing with dilute HCl to extract the amine into the aqueous layer. Basify the acidic aqueous layer with ammonia or NaOH and extract the freebase product back into diethyl ether. Dry the organic extracts, evaporate the solvent, and distill the crude product under reduced pressure to yield pure 4-fluoroamphetamine.[7]
| Parameter | Method A: LAH Reduction | Method B: Alternative Reduction | Reference |
| Reducing Agent(s) | Lithium Aluminum Hydride (LAH) | 1. Sodium Borohydride (NaBH4)2. Zinc/Formic Acid | [7] |
| Key Advantage | High reactivity, single step | Milder conditions, avoids LAH | [7] |
| Key Consideration | Risk of defluorination; requires careful control of stoichiometry and inert atmosphere. | Two-step process | [7] |
| Typical Yield | ~52% | Varies | [7] |
Part 2: Direct Fluorination Strategies
Introducing a fluorine atom directly onto a pre-formed phenethylamine skeleton or a late-stage precursor offers an alternative synthetic route. These methods are broadly categorized as electrophilic or nucleophilic fluorinations.
Electrophilic Aromatic Fluorination
This approach involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source (an "F+" equivalent). Modern electrophilic fluorinating agents are typically N-F reagents, which are significantly safer and more manageable than highly toxic and reactive sources like elemental fluorine.[9][10]
The mechanism of electrophilic fluorination with N-F reagents is thought to proceed via a pathway analogous to an SN2 attack of the nucleophilic carbon on the fluorine atom, although this is still a subject of study.[9][11] The key is to render the fluorine atom electron-deficient by attaching it to a highly electron-withdrawing nitrogen group.
Common Electrophilic Fluorinating Agents:
-
Selectfluor® (F-TEDA-BF₄): A highly effective, stable, and commercially available cationic reagent.[9][10] It is often used for the fluorination of electron-rich aromatic compounds and enol ethers.[9]
-
N-Fluorobenzenesulfonimide (NFSI): A neutral but highly effective reagent used for a wide range of fluorinations.[9][12]
-
N-Fluoro-o-benzenedisulfonimide (NFOBS): Another powerful neutral N-F reagent.[9]
Caption: Generalized scheme for electrophilic aromatic fluorination.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic fluorination is a powerful method for producing aryl fluorides, particularly when the aromatic ring is substituted with electron-withdrawing groups (EWGs) ortho or para to a suitable leaving group (e.g., -NO₂, -Cl). The reaction involves the displacement of the leaving group by a nucleophilic fluoride source.
This protocol describes the conversion of 4-chlorobenzaldehyde to 4-fluorobenzaldehyde, a key precursor for the Henry route discussed earlier.
-
Setup: In a four-neck flask fitted with a stirrer, thermometer, and reflux condenser, combine 4-chlorobenzaldehyde (1.0 eq), anhydrous potassium fluoride (KF) (1.0 eq), and a phase-transfer catalyst such as tetrakis(diethylamino)phosphonium bromide.
-
Reaction: Heat the mixture, with stirring, to a high temperature (e.g., 190°C). The use of a high-boiling solvent or co-solvent like nitrobenzene may be necessary.[7]
-
Monitoring: The reaction is allowed to proceed for an extended period (e.g., 20 hours) and can be monitored by GC or LC-MS.
-
Workup: After cooling, the reaction mixture is dissolved in a suitable organic solvent (e.g., chlorobenzene) and washed to remove residual salts and catalyst, followed by purification via distillation.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) for fluorination.
Part 3: Synthesis of Side-Chain Fluorinated Phenethylamines
Beyond ring fluorination, introducing fluorine onto the ethylamine side chain opens another dimension for molecular design. The synthesis of these analogues requires distinct strategies that target the aliphatic chain.
A representative synthesis for NN-dimethyl-2-fluoro-2-phenylethylamine involves the generation of an α-fluorophenylacetyl derivative, which is then converted to the corresponding amide and subsequently reduced.[13]
-
Fluorination of Precursor: An α-bromo phenylacetate ester is treated with anhydrous potassium fluoride in DMF to yield the α-fluoro ester via nucleophilic substitution.
-
Amide Formation: The fluoro-ester is hydrolyzed to the carboxylic acid, converted to the acid chloride (e.g., with thionyl chloride), and then reacted with dimethylamine to form the NN-dimethyl-α-fluorophenylacetamide.
-
Reduction: The amide is reduced to the target amine using a reducing agent like diborane. Notably, stronger reducing agents like LAH may lead to a mixture of products and are less suitable for this transformation.[13]
Conclusion and Future Outlook
The synthesis of fluorinated phenethylamines is a rich and evolving field, driven by the significant therapeutic potential of these compounds. The choice of synthetic strategy is a critical decision dictated by the desired location of the fluorine atom, the electronic nature of the substrate, and the availability of starting materials.
-
The Building Block Approach , particularly via the Henry condensation, remains a robust and high-yield pathway for many ring-fluorinated targets and is often the method of choice for process development.
-
Direct Fluorination Methods offer greater flexibility for late-stage functionalization, a highly desirable feature in drug discovery programs. Advances in electrophilic N-F reagents like Selectfluor® have made these reactions safer and more accessible.[10] Nucleophilic aromatic substitution provides an excellent route for activated aromatic systems.
The future of this field will likely focus on the development of novel, milder, and more regioselective fluorination reagents. As our understanding of organofluorine chemistry deepens, so too will our ability to precisely engineer the next generation of phenethylamine-based therapeutics, leveraging the unique properties of fluorine to address complex challenges in medicinal chemistry.[6]
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The Mechanistic Landscape of 2-(3,4-Difluorophenyl)ethanamine Derivatives: A Technical Guide for Drug Development Professionals
Introduction: Unveiling a Privileged Scaffold in Neuropharmacology
The 2-phenylethylamine framework represents a cornerstone in the design of centrally acting therapeutic agents. Its inherent ability to mimic endogenous monoamine neurotransmitters—dopamine, norepinephrine, and serotonin—renders it a privileged scaffold for targeting a spectrum of neurological and psychiatric disorders. The strategic introduction of fluorine atoms onto the phenyl ring has emerged as a powerful tool in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of these molecules. Specifically, the 3,4-difluoro substitution pattern is of particular interest, as it can significantly alter electron distribution, metabolic stability, and receptor-ligand interactions. This technical guide provides an in-depth exploration of the putative mechanism of action of 2-(3,4-difluorophenyl)ethanamine derivatives, offering a robust framework for researchers and drug development professionals engaged in the exploration of this promising chemical space. While direct and extensive research on this specific scaffold is emerging, this guide synthesizes current knowledge from closely related analogues and fundamental pharmacological principles to illuminate the most probable mechanistic pathways and provide a comprehensive roadmap for their experimental validation.
Primary Mechanism of Action: Monoamine Oxidase Inhibition
The principal mechanism of action for many phenethylamine derivatives is the inhibition of monoamine oxidase (MAO), a family of mitochondrial-bound enzymes responsible for the oxidative deamination of monoamine neurotransmitters.[1][2][3] There are two main isoforms of MAO: MAO-A and MAO-B.[1] MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for phenylethylamine and dopamine.[1] The inhibition of MAO-A leads to an increase in the synaptic concentrations of serotonin and norepinephrine, a mechanism central to the therapeutic effect of many antidepressant medications.[1][3]
For this compound derivatives, the primary hypothesis is that they act as inhibitors of MAO, with a potential selectivity for the MAO-A isoform. This is supported by studies on structurally related compounds. For instance, 2-(3,4-dimethoxy-phenyl)-4,5-dihydro-1H-imidazole, a phenethylamine derivative, was found to be a potent and selective inhibitor of MAO-A with a Ki value of 1.53 µM, demonstrating a 30-fold selectivity over MAO-B.[4] The fluorine atoms in the 3 and 4 positions of the phenyl ring are expected to influence the electronic properties of the molecule, potentially enhancing its binding affinity to the active site of MAO.
Downstream Signaling of MAO-A Inhibition
The inhibition of MAO-A sets off a cascade of downstream signaling events, primarily driven by the increased availability of monoamine neurotransmitters in the synaptic cleft. This leads to enhanced activation of their respective postsynaptic receptors, triggering a variety of intracellular signaling pathways that are believed to mediate the therapeutic effects of MAO inhibitors.
Potential Secondary Mechanisms: Interaction with Monoamine Transporters
Beyond MAO inhibition, phenethylamine derivatives can also interact with monoamine transporters, including the dopamine transporter (DAT) and the serotonin transporter (SERT).[5][6][7] These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, thus terminating their signal. Inhibition of DAT and SERT leads to increased levels of dopamine and serotonin in the synapse, respectively.
While the primary mechanism of this compound derivatives is likely MAO inhibition, their structural similarity to known transporter ligands suggests that they may also possess some affinity for DAT and SERT. The degree of this interaction would be a critical determinant of their overall pharmacological profile and potential side effects. For instance, significant DAT inhibition could impart psychostimulant properties, while potent SERT inhibition is the hallmark of selective serotonin reuptake inhibitors (SSRIs).
Structure-Activity Relationship (SAR) Considerations
The pharmacological activity of phenethylamine derivatives is highly sensitive to substitutions on both the phenyl ring and the ethylamine side chain. For this compound derivatives, the following SAR principles are likely to be in play:
-
Difluoro Substitution: The electron-withdrawing nature of the fluorine atoms at the 3 and 4 positions can influence the pKa of the amine group, affecting its ionization state at physiological pH and its interaction with the active site of MAO or the binding pocket of transporters.[8][9] This substitution pattern can also enhance metabolic stability by blocking sites of aromatic hydroxylation.
-
Ethylamine Side Chain: Modifications to the ethylamine side chain, such as N-alkylation or the introduction of a methyl group at the alpha-carbon, can significantly impact selectivity for MAO-A versus MAO-B and affinity for monoamine transporters.
Experimental Protocols for Mechanistic Elucidation
To definitively characterize the mechanism of action of this compound derivatives, a series of in vitro and in vivo experiments are essential.
In Vitro MAO Inhibition Assay
This assay determines the potency and selectivity of the compounds for inhibiting MAO-A and MAO-B.
Methodology:
-
Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.
-
Substrate: A non-selective substrate such as kynuramine is used, which is metabolized by both MAO isoforms to a fluorescent product.
-
Procedure:
-
A range of concentrations of the test compound is pre-incubated with either MAO-A or MAO-B.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The formation of the fluorescent product is measured over time using a microplate reader.
-
The rate of reaction is calculated for each concentration of the test compound.
-
-
Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by fitting the data to a dose-response curve. The Ki value (inhibition constant) can be calculated from the IC50 value.
Radioligand Binding Assays for DAT and SERT
These assays are used to determine the binding affinity of the compounds for the dopamine and serotonin transporters.
Methodology:
-
Source of Transporters: Cell membranes prepared from cells stably expressing human DAT or SERT.
-
Radioligand: A specific radiolabeled ligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT).
-
Procedure:
-
A fixed concentration of the radioligand and varying concentrations of the test compound are incubated with the cell membranes.
-
The reaction is allowed to reach equilibrium.
-
The bound radioligand is separated from the unbound radioligand by rapid filtration.
-
The amount of radioactivity on the filters is quantified using a scintillation counter.
-
-
Data Analysis: The IC50 value is determined from a competition binding curve, and the Ki value is calculated using the Cheng-Prusoff equation.
Data Presentation
The following table provides a template for summarizing the key in vitro pharmacological data for a series of this compound derivatives.
| Compound | R1 | R2 | MAO-A Ki (µM) | MAO-B Ki (µM) | DAT Ki (µM) | SERT Ki (µM) | MAO-A/B Selectivity |
| 1a | H | H | Data | Data | Data | Data | Data |
| 1b | CH₃ | H | Data | Data | Data | Data | Data |
| 1c | H | CH₃ | Data | Data | Data | Data | Data |
| ... | ... | ... | ... | ... | ... | ... | ... |
In Vivo Behavioral Pharmacology
To assess the functional consequences of the in vitro activity, behavioral pharmacology studies in rodent models are crucial.
Forced Swim Test (FST) and Tail Suspension Test (TST)
These are widely used screening models for antidepressant-like activity.[4] A reduction in immobility time in these tests is indicative of a potential antidepressant effect.
Locomotor Activity
This test is used to assess for potential psychostimulant effects. A significant increase in locomotor activity may suggest an interaction with the dopamine system.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel neuropharmacological agents. The current body of evidence strongly suggests that the primary mechanism of action for these derivatives is likely to be the inhibition of monoamine oxidase, with a potential selectivity for MAO-A. However, the possibility of off-target interactions with monoamine transporters cannot be discounted and warrants thorough investigation.
The experimental framework outlined in this guide provides a clear path for the comprehensive characterization of the mechanism of action of this chemical series. A systematic approach, combining in vitro enzymatic and binding assays with in vivo behavioral studies, will be critical to unlocking the full therapeutic potential of this compound derivatives and advancing them through the drug discovery and development pipeline. Future research should also focus on elucidating the detailed structure-activity relationships to optimize potency, selectivity, and pharmacokinetic properties.
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Bortolato, M., & Shih, J. C. (2011). The role of monoamine oxidase A in the neurobiology of aggressive, antisocial, and violent behavior: a tale of mice and men. Current topics in behavioral neurosciences, 8, 197–236. [Link]
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Szöllősi, D., Niello, M., Lazzarin, N., Holy, M., Guy, N., Sitte, H. H., & Chaves, D. (2023). Persistent binding at dopamine transporters determines sustained psychostimulant effects. Proceedings of the National Academy of Sciences, 120(6), e2213038120. [Link]
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Chaurasiya, B., & Singh, S. K. (2018). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry, 6, 301. [Link]
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Ghorai, S., Froimowitz, M., & Newman, A. H. (2005). Development of Long-Acting Dopamine Transporter Ligands as Potential Cocaine-Abuse Therapeutic Agents: Chiral Hydroxyl-Containing Derivatives of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine and 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine. Journal of Medicinal Chemistry, 48(16), 5246–5255. [Link]
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El-Sayed, M. A. A., Al-Salem, H. S., & Al-Abdullah, N. A. (2018). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 23(11), 2919. [Link]
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Aggarwal, S., & Mortensen, O. V. (2017). Overview of the structure and function of the dopamine transporter and its protein interactions. Frontiers in Bioscience-Landmark, 22(1), 1–28. [Link]
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Methodological & Application
Application Note and Protocols for the N-Alkylation of 2-(3,4-Difluorophenyl)ethanamine
Introduction: The Significance of N-Alkylated 2-(3,4-Difluorophenyl)ethanamine Derivatives
The this compound scaffold is a key building block in medicinal chemistry, valued for the unique properties conferred by the difluorophenyl moiety. Fluorine substitution can significantly enhance metabolic stability, membrane permeability, and binding affinity of drug candidates by altering their electronic and lipophilic character. N-alkylation of this primary amine opens a gateway to a diverse array of secondary and tertiary amines, which are prevalent in pharmacologically active compounds. These derivatives are explored in various therapeutic areas, including neuroscience, oncology, and metabolic diseases.
This guide provides detailed, field-proven protocols for the controlled N-alkylation of this compound, focusing on two robust and widely applicable methods: Reductive Amination for the synthesis of a secondary amine (N-isopropyl derivative) and the Eschweiler-Clarke Reaction for the synthesis of a tertiary amine (N,N-dimethyl derivative). The causality behind experimental choices, potential side reactions, and troubleshooting strategies are discussed to ensure reproducible and high-yielding outcomes.
Core Concepts in N-Alkylation of Phenethylamines
The N-alkylation of primary amines like this compound can be challenging. Direct alkylation with alkyl halides often leads to a mixture of mono- and di-alkylated products, which can be difficult to separate.[1][2] To overcome this, indirect methods such as reductive amination are frequently employed for the synthesis of secondary amines. For exhaustive methylation to the tertiary amine, the Eschweiler-Clarke reaction offers a clean and efficient one-pot procedure that avoids the formation of quaternary ammonium salts.[3]
A critical consideration for phenethylamines is the potential for the Pictet-Spengler reaction , an acid-catalyzed intramolecular cyclization that can occur in the presence of aldehydes (especially formaldehyde) to form a tetrahydroisoquinoline byproduct.[4][5][6] The protocols detailed below are designed to minimize this and other potential side reactions.
Protocol 1: N-Isopropylation via Reductive Amination
This protocol describes the synthesis of N-isopropyl-2-(3,4-difluorophenyl)ethanamine using acetone as the isopropyl source and sodium triacetoxyborohydride (STAB) as the reducing agent. STAB is a mild and selective reagent that reduces the intermediate iminium ion much faster than the starting ketone, minimizing the formation of isopropanol as a byproduct.[7][8]
Reaction Scheme:
Experimental Workflow Diagram:
Caption: Workflow for N-isopropylation via reductive amination.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume | Equivalents |
| This compound | 157.16 | 10.0 | 1.57 g | 1.0 |
| Acetone | 58.08 | 15.0 | 1.1 mL | 1.5 |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 15.0 | 3.18 g | 1.5 |
| 1,2-Dichloroethane (DCE) | - | - | 50 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | - | - | 50 mL | - |
| Dichloromethane (DCM) | - | - | 3 x 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | As needed | - |
Step-by-Step Protocol:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.57 g, 10.0 mmol).
-
Solvent and Reagent Addition: Add 1,2-dichloroethane (50 mL) and stir until the amine is fully dissolved. Add acetone (1.1 mL, 15.0 mmol).
-
Initiation of Reduction: In a single portion, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the stirred solution. The addition may cause a slight exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up - Quenching: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL). Stir vigorously for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-isopropyl-2-(3,4-difluorophenyl)ethanamine.
Protocol 2: N,N-Dimethylation via the Eschweiler-Clarke Reaction
This protocol details the exhaustive methylation of this compound to its N,N-dimethyl derivative using formaldehyde as the carbon source and formic acid as the reducing agent. This one-pot reaction is highly efficient and avoids the issue of over-alkylation to the quaternary ammonium salt.[3][9]
Reaction Scheme:
Experimental Workflow Diagram:
Caption: Workflow for N,N-dimethylation via the Eschweiler-Clarke reaction.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume | Equivalents |
| This compound | 157.16 | 10.0 | 1.57 g | 1.0 |
| Formic Acid (90%) | 46.03 | 25.0 | 1.0 mL | 2.5 |
| Formaldehyde (37% aq. soln.) | 30.03 | 25.0 | 2.0 mL | 2.5 |
| Sodium Hydroxide (NaOH) soln. (5M) | - | - | As needed (~15 mL) | - |
| Diethyl Ether | - | - | 3 x 50 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | As needed | - |
Step-by-Step Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add formic acid (1.0 mL, ~25.0 mmol).
-
Amine Addition: Slowly add this compound (1.57 g, 10.0 mmol) to the formic acid. An exothermic reaction will occur, forming the formate salt.
-
Formaldehyde Addition: Once the initial exotherm has subsided, add the aqueous formaldehyde solution (2.0 mL, ~25.0 mmol).
-
Heating and Monitoring: Heat the reaction mixture to 90-100 °C in an oil bath for 6-12 hours. The reaction progress can be monitored by the cessation of CO₂ evolution and confirmed by TLC or GC-MS.
-
Work-up - Cooling and Basification: Cool the reaction mixture to room temperature. Carefully basify the mixture to pH > 10 by the slow addition of 5M sodium hydroxide solution while cooling in an ice bath.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude N,N-dimethyl-2-(3,4-difluorophenyl)ethanamine can be purified by vacuum distillation or flash column chromatography.
Safety and Handling Precautions
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood.[10] Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.[11][12]
-
This compound: This compound may be harmful if swallowed or inhaled and can cause skin and eye irritation.[13] Avoid direct contact and inhalation.
-
Sodium Triacetoxyborohydride (STAB): STAB is a moisture-sensitive reagent. Handle in a dry environment. Upon quenching with water or protic solvents, it can release flammable hydrogen gas. Quench slowly and carefully.
-
Formic Acid: Formic acid is corrosive and can cause severe skin burns and eye damage. Handle with extreme care.
-
Formaldehyde: Formaldehyde is a known carcinogen and a skin and respiratory sensitizer. Handle with appropriate engineering controls to minimize exposure.
-
Solvents: Dichloromethane and 1,2-dichloroethane are volatile and potentially carcinogenic. Diethyl ether is extremely flammable. Handle these solvents away from ignition sources.
Troubleshooting and Mechanistic Insights
| Issue Observed | Potential Cause & Solution |
| Incomplete Reaction (Reductive Amination) | - Insufficient reducing agent: Ensure STAB is fresh and used in at least 1.5 equivalents.[9]- Slow imine formation: The electron-withdrawing difluorophenyl group may slightly decrease the nucleophilicity of the amine. Adding a catalytic amount of acetic acid can accelerate imine formation.[8] |
| Incomplete Reaction (Eschweiler-Clarke) | - Insufficient reagents: Use a molar excess of both formaldehyde and formic acid (at least 2.5 equivalents each).[14]- Low temperature: The reaction typically requires heating to near 100°C to proceed efficiently.[3] |
| Formation of Tetrahydroisoquinoline | - Pictet-Spengler side reaction: This is more likely in the Eschweiler-Clarke reaction due to the use of formaldehyde and acidic conditions.[4] Minimizing reaction time and avoiding overly harsh acidic conditions can help. Reductive amination with ketones (like acetone) avoids this specific side reaction. |
| Over-alkylation (Tertiary Amine Formation in Protocol 1) | - Secondary reaction: While STAB favors mono-alkylation, some di-alkylation can occur with prolonged reaction times or excess acetone. Monitor the reaction closely and stop it once the starting material is consumed.[8] |
References
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Salvatore, R. N., Nagle, A. S., Schmidt, S. E., & Jung, K. W. (1999). Cesium hydroxide promoted selective N-monoalkylation of primary amines. Organic Letters, 1(12), 1893–1896. [Link]
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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Carlson, M. W., Ciszewski, J. T., Bhatti, M. M., Swanson, W. F., & Wilson, A. M. (2019). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 96(6), 1233-1237. [Link]
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Medley, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Group, Harvard University. [Link]
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Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. (2014). RSC Advances, 4(45), 23741-23748. [Link]
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Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. (2014). ResearchGate. [Link]
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D'Andrea, L., & Brogi, S. (2021). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 26(11), 3358. [Link]
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The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst. (2012). Chemical Communications, 48(62), 7750-7752. [Link]
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Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. (2015). CHIMIA, 69(10), 619-622. [Link]
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Electrolysis promoted reductive amination of electron-deficient aldehydes/ketones: a green route to the racemic clopidogrel. (2017). Organic & Biomolecular Chemistry, 15(1), 116-120. [Link]
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N-Alkylation of Phenethylamine and Tryptamine. (2005). ResearchGate. [Link]
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Stereoselective direct reductive amination of ketones with electron-deficient amines using Re2O7/NaPF6 catalyst. (2013). Organic & Biomolecular Chemistry, 11(26), 4379-4382. [Link]
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Application Notes: Strategic Use of 2-(3,4-Difluorophenyl)ethanamine in Multi-Step Organic Synthesis
Abstract
This guide provides an in-depth analysis of 2-(3,4-difluorophenyl)ethanamine as a critical fluorinated building block in modern organic synthesis. Tailored for researchers in drug discovery and development, these notes detail the strategic implementation of this versatile amine in key synthetic transformations. We move beyond mere procedural outlines to explain the underlying chemical principles, offering field-proven protocols for N-acylation and reductive amination. The causality behind experimental choices—from reagent selection to reaction conditions—is elucidated to empower scientists to adapt and troubleshoot these methodologies effectively.
Introduction: The Strategic Value of Fluorinated Phenethylamines
This compound is a specialized phenethylamine derivative that has garnered significant attention as a molecular building block. Its value lies in the strategic placement of two fluorine atoms on the phenyl ring. In medicinal chemistry, the introduction of fluorine can profoundly and beneficially alter a molecule's pharmacokinetic and pharmacodynamic profile. Properties such as metabolic stability, lipophilicity, and binding affinity to target proteins are often enhanced by the presence of this highly electronegative element.
The 3,4-difluoro substitution pattern, in particular, offers a unique electronic signature that can be exploited to fine-tune molecular interactions. As a primary amine, this compound serves as a versatile nucleophilic handle, enabling its incorporation into a wide array of more complex molecular architectures through robust and well-understood chemical transformations.
Physicochemical Properties
A thorough understanding of a reagent's physical properties is fundamental to its effective use in the laboratory. The data below is for the hydrochloride salt, which is a common form for storage and handling. The free amine is typically generated in situ or just prior to use.
| Property | Value | Reference |
| CAS Number | 875305-26-3 (HCl salt) | [1] |
| Molecular Formula | C₈H₁₀ClF₂N (HCl salt) | [1] |
| Molecular Weight | 193.62 g/mol (HCl salt) | [1] |
| Appearance | White to off-white solid (typical for salt) | [2] |
| Storage | Store in a cool, dry, well-ventilated place, sealed in dry, Room Temperature.[2] |
Core Synthetic Transformations and Mechanistic Rationale
The primary amine functionality of this compound is the epicenter of its reactivity, making it an ideal substrate for two cornerstone reactions in synthetic chemistry: N-acylation and reductive amination.
Figure 1: Core synthetic pathways for this compound.
N-Acylation: Constructing the Amide Backbone
N-acylation is a fundamental reaction for forging robust amide bonds, a ubiquitous functional group in pharmaceuticals. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of this compound attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride). This forms a tetrahedral intermediate which then collapses, expelling the leaving group (e.g., chloride) to yield the stable amide product.
Causality Behind Experimental Choices:
-
Base: A non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is crucial. Its role is to scavenge the acidic byproduct (HCl, if using an acyl chloride), preventing the protonation and deactivation of the starting amine.
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to prevent hydrolysis of the reactive acylating agent.
-
Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction upon addition of the highly reactive acyl chloride, minimizing side reactions. The reaction is then allowed to warm to room temperature to ensure it proceeds to completion.
Reductive Amination: Forging Secondary and Tertiary Amines
Reductive amination, or reductive alkylation, is a powerful and efficient one-pot method for forming C-N bonds.[3] It begins with the reaction between the primary amine and a carbonyl compound (an aldehyde or ketone) to form an imine intermediate through a hemiaminal species.[3] This imine is then reduced in situ by a selective reducing agent to furnish the corresponding secondary amine.[3]
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal choice. It is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the intermediate iminium ion. Unlike the more reactive sodium borohydride, it can be used in acidic conditions which favor imine formation. Other reagents like sodium cyanoborohydride (NaBH₃CN) are also effective but raise toxicity concerns.[4]
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents that work well with NaBH(OAc)₃.
-
pH: Slightly acidic conditions (often achieved by adding a small amount of acetic acid) catalyze the dehydration step required for imine formation, driving the equilibrium forward.[3]
Detailed Experimental Protocols
The following protocols are designed as robust starting points. Researchers should monitor reactions by an appropriate method (e.g., TLC, LC-MS) and optimize as needed for specific substrates.
Figure 2: General experimental workflow for N-Acylation.
Protocol 1: N-Acylation with an Acyl Chloride
Principle: To form an N-acyl derivative (amide) from this compound using a representative acyl chloride in the presence of an organic base.
Materials and Reagents:
-
This compound (1.0 eq)
-
Acyl Chloride (e.g., Acetyl Chloride, Benzoyl Chloride) (1.1 eq)
-
Triethylamine (TEA) or DIPEA (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine (Saturated NaCl (aq))
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, ice bath
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (to a concentration of ~0.2 M).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add the acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the amine solution over 10-15 minutes. A precipitate of triethylammonium chloride may form.
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS to confirm the consumption of the starting amine.
-
Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude amide.
-
Purification: Purify the crude product by flash column chromatography (silica gel) using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to obtain the pure N-acyl product.
Protocol 2: One-Pot Reductive Amination
Principle: To form an N-alkyl derivative (secondary amine) from this compound and a representative aldehyde via an in situ generated imine, reduced with sodium triacetoxyborohydride.[5]
Materials and Reagents:
-
This compound (1.0 eq)
-
Aldehyde (e.g., Benzaldehyde, Isobutyraldehyde) (1.0 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Glacial Acetic Acid (optional, 0.1 eq)
-
Saturated NaHCO₃ (aq)
-
Deionized Water
-
Brine (Saturated NaCl (aq))
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the aldehyde (1.0 eq) to anhydrous DCM (~0.2 M).
-
Imine Formation: Stir the mixture at room temperature for 20-30 minutes. If the reaction is sluggish, a catalytic amount of acetic acid can be added.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 5-10 minutes. The reaction is often slightly exothermic.
-
Reaction: Stir the reaction mixture at room temperature for 3-12 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the intermediate imine and the formation of the product amine.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM. Wash the combined organic layers with water and then brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel). A gradient elution, often incorporating a small percentage of triethylamine in the mobile phase (e.g., hexanes/ethyl acetate/0.5% TEA), may be necessary to prevent product tailing on the acidic silica.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[7]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust (if handling the salt).[7][8] Avoid contact with skin and eyes.[7] Wash hands thoroughly after handling.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[8][9]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[6][7]
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[6][7]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[6][7]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6]
-
Conclusion
This compound is a high-value building block whose utility is defined by the reliable and predictable reactivity of its primary amine group. The protocols for N-acylation and reductive amination detailed herein provide robust and adaptable methods for incorporating this fluorinated moiety into diverse molecular scaffolds. By understanding the mechanistic principles and the rationale behind specific experimental conditions, researchers can confidently leverage this reagent to accelerate the synthesis of novel chemical entities for pharmaceutical and materials science applications.
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N-Acylation Reactions of Amines . (n.d.). ResearchGate. Retrieved from [Link]
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Reductive amination . (n.d.). Wikipedia. Retrieved from [Link]
-
Pawar, S. D., et al. (2015). Synthesis of primary amines by one-pot reductive amination of aldehydes . Der Pharma Chemica, 7(10), 235-240. Retrieved from [Link]
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2-(2,5-Difluorophenyl)ethanamine . (n.d.). PubChem. Retrieved from [Link]
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An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry . (2018). MDPI. Retrieved from [Link]
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Safety Data Sheet . (2015, September 4). Greenbook.net. Retrieved from [Link]
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A Mild, Pyridine-Borane-Based Reductive Amination Protocol . (n.d.). Sciencemadness.org. Retrieved from [Link]
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2-(3,4-difluorophenyl)ethan-1-amine hydrochloride . (n.d.). Foxx Life Sciences. Retrieved from [Link]
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Amine synthesis by reductive amination (reductive alkylation) . (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Nodzewska, A., & Petrusewicz, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary . Molecules, 25(21), 4920. Retrieved from [Link]
-
Musacchio, A. J., et al. (2020). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides . Journal of the American Chemical Society, 142(17), 7943–7952. Retrieved from [Link]
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One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition . (2023). ResearchGate. Retrieved from [Link]
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Application Notes and Protocols for the Acylation of 2-(3,4-Difluorophenyl)ethanamine
Introduction: The Significance of Acylated 2-(3,4-Difluorophenyl)ethanamine Derivatives in Medicinal Chemistry
This compound is a valuable building block in the synthesis of a wide array of pharmacologically active compounds. The introduction of an acyl group to the primary amine functionality can significantly modulate the parent molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding interactions. Consequently, the acylation of this fluorinated phenethylamine is a critical transformation in the development of novel therapeutics, particularly in the fields of neuroscience and oncology. This document provides a comprehensive guide to the experimental procedure for the acylation of this compound, detailing the underlying chemical principles, a step-by-step protocol, and essential safety considerations.
Scientific Principles: Understanding the Acylation Reaction
The acylation of this compound is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.[1] This initial nucleophilic addition results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a leaving group and forming the stable amide product.[2]
Common acylating agents include acyl chlorides and acid anhydrides, which are highly reactive due to the electron-withdrawing nature of the leaving group (chloride or carboxylate, respectively).[3][4] The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine or a tertiary amine.[5] The base serves two primary purposes: to neutralize the acidic byproduct (e.g., HCl) generated during the reaction and to prevent the protonation of the starting amine, thereby maintaining its nucleophilicity.[5][6]
Experimental Protocol: N-Acetylation of this compound
This protocol details the N-acetylation of this compound using acetic anhydride as the acylating agent and pyridine as the base.
Materials and Equipment:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Apparatus for column chromatography (optional, for purification)
Table 1: Reagent Quantities and Reaction Parameters
| Reagent/Parameter | Quantity/Value | Molar Equivalence | Notes |
| This compound | 1.0 g | 1.0 equiv | |
| Acetic Anhydride | 1.5 equiv | 1.5 equiv | A slight excess ensures complete consumption of the starting amine. |
| Pyridine | 2.0 equiv | 2.0 equiv | Acts as a base to neutralize the acetic acid byproduct.[6] |
| Dichloromethane (DCM) | 20 mL | - | Anhydrous solvent is crucial to prevent hydrolysis of the anhydride. |
| Reaction Temperature | 0 °C to room temperature | - | Initial cooling helps to control the exothermic reaction. |
| Reaction Time | 1-2 hours | - | Monitor by TLC for completion. |
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of this compound in 20 mL of anhydrous dichloromethane.
-
Cooling: Place the flask in an ice bath and stir the solution for 5-10 minutes to cool it to 0 °C.
-
Addition of Reagents: While stirring, slowly add 2.0 equivalents of pyridine to the solution. Following this, add 1.5 equivalents of acetic anhydride dropwise. Rationale: The dropwise addition of the highly reactive acetic anhydride helps to control the exothermic nature of the reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours.
-
Monitoring the Reaction: The progress of the reaction should be monitored by thin-layer chromatography (TLC). Develop the TLC plate in an appropriate solvent system (e.g., ethyl acetate/hexanes) and visualize under UV light. The reaction is complete when the spot corresponding to the starting amine has disappeared.
-
Workup - Quenching and Extraction:
-
Carefully pour the reaction mixture into a separatory funnel containing 20 mL of 1 M HCl. Shake the funnel, venting frequently, to neutralize the excess pyridine.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 20 mL of saturated NaHCO₃ solution (to remove any remaining acetic acid) and 20 mL of brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-acetyl-2-(3,4-difluorophenyl)ethanamine.
-
Purification (if necessary): If the crude product is not of sufficient purity, it can be further purified by flash column chromatography on silica gel.
Experimental Workflow Diagram:
Caption: Workflow for the acylation of this compound.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents.[7]
-
Ventilation: Conduct the experiment in a well-ventilated fume hood to avoid inhalation of vapors from dichloromethane, pyridine, and acetic anhydride.[7][8]
-
Handling Reagents:
-
Acetic Anhydride: Is corrosive and a lachrymator. Handle with care and avoid contact with skin and eyes.[8] It reacts with water to produce acetic acid.[8]
-
Pyridine: Is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin.
-
Dichloromethane: Is a volatile and potentially carcinogenic solvent. Minimize exposure.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
The acylation of this compound is a fundamental and versatile reaction in synthetic organic and medicinal chemistry. The protocol described herein provides a reliable and efficient method for the N-acetylation of this key intermediate. By understanding the underlying chemical principles and adhering to the detailed experimental procedure and safety guidelines, researchers can successfully synthesize a wide range of acylated derivatives for further investigation in drug discovery and development programs.
References
-
Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]
-
Brainly. (2024, April 16). Acylations are often carried out in the presence of a base, such as a tertiary amine or pyridine. 1. What. Retrieved from [Link]
-
Save My Exams. (2025, June 23). Acylation Mechanism - A Level Chemistry Revision Notes. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). Acylation under weak base conditions. Retrieved from [Link]
-
Mastering Chemistry Help. (2013, February 13). acylation of amines. Retrieved from [Link]
-
Sparkl. (n.d.). Revision Notes - Reaction of Amines with Acyl Chlorides | Nitrogen Compounds | Chemistry - 9701 | AS & A Level. Retrieved from [Link]
-
Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]
-
Revisely. (n.d.). Organic Chemistry Revision Sheets - Acyl Chlorides | Nucleophilic Addition-Elimination (with amines). Retrieved from [Link]
-
Vedantu. (n.d.). What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Retrieved from [Link]
-
BYJU'S. (n.d.). Chemical Properties Of Amines Acylation Basicity. Retrieved from [Link]
- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
-
Quora. (2020, April 17). What safety precautions should you take when working with acetic anhydride?. Retrieved from [Link]
-
American Chemical Society. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]
-
The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals. Retrieved from [Link]
-
ResearchGate. (n.d.). Acetylation of amines with acetic anhydride. Retrieved from [Link]
-
National Institutes of Health. (2020, April 23). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Purification and characterization of an arylamine N-acetyltransferase from Lactobacillus acidophilus. Retrieved from [Link]
-
Frontiers. (n.d.). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Retrieved from [Link]
-
YouTube. (2024, February 22). Acylation of an amine using acetic anhydride. Retrieved from [Link]
-
YouTube. (2020, September 30). Acylation using an anhydride. Retrieved from [Link]
-
ReAgent. (2024, December 9). Safety Measures for Handling Glacial Acetic Acid in Laboratory Settings. Retrieved from [Link]
-
National Institutes of Health. (2025, December 10). Sustainable purification-free synthesis of N–H ketimines by solid acid catalysis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide. Retrieved from [Link]
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Royal Society of Chemistry. (1990). a synthesis of 3-acyltetramic acids. X-Ray molecular structure of 3-[1-(difluoroboryloxy)ethylidene]-5-isopropyl-1-methyl-pyrrolidine-2,4-dione. Retrieved from [Link]
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ResearchGate. (2025, August 10). Selectivity of acylation of ethanolamines with (meth)acryloyl chlorides. Retrieved from [Link]
-
Wikipedia. (n.d.). 2C-B. Retrieved from [Link]
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Application Note: Synthesis and Utility of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine, a Key Intermediate for Ticagrelor
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of a Chiral Amine in Modern Antiplatelet Therapy
Ticagrelor is a cornerstone in the management of acute coronary syndromes, functioning as a direct-acting, reversible P2Y12 receptor antagonist to inhibit platelet aggregation.[1][2] Its complex molecular architecture demands a highly controlled, stereospecific synthesis to ensure pharmacological efficacy. While the query focuses on 2-(3,4-difluorophenyl)ethanamine, a thorough review of synthetic literature reveals that the critical building block is, in fact, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine (CPA).
The distinction is paramount; the ethylamine derivative lacks the strained, three-membered cyclopropane ring that is a definitive structural feature of Ticagrelor. This cyclopropyl moiety, coupled with the precise (1R,2S) stereochemistry of the amine and the difluorophenyl group, is fundamental for the molecule's ability to bind effectively to its target receptor.[1] Therefore, the efficient and stereochemically pure synthesis of this specific cyclopropylamine intermediate is one of the most critical challenges in the manufacturing of Ticagrelor.
This application note provides a detailed guide to the synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine (CPA) and its subsequent application in the construction of the Ticagrelor molecule. We will explore a common synthetic route involving a Curtius rearrangement, detailing the protocol and the chemical principles that govern each step.
Part 1: Stereoselective Synthesis of the Key Intermediate (CPA)
The synthesis of CPA is a significant endeavor in organic chemistry, with numerous routes developed to achieve high enantiomeric purity. These methods often begin from precursors like 3,4-difluorobenzaldehyde or 3,4-difluorocinnamic acid and employ strategies such as diastereoselective cyclopropanation followed by chiral resolution or hazardous rearrangements like the Curtius or Hofmann degradation.[3][4]
The Curtius rearrangement is a powerful transformation for converting carboxylic acids into primary amines with the loss of one carbon atom.[5][6] This process proceeds through an acyl azide and an isocyanate intermediate, and critically, the migration step occurs with complete retention of the migrating group's stereochemistry.[5][7] This makes it a suitable, albeit hazardous, method for producing chiral amines like CPA from a corresponding carboxylic acid.
Below is a representative workflow for synthesizing CPA via a Curtius rearrangement pathway.
Protocol 1: Synthesis of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (CPA)
This protocol outlines a multi-step synthesis starting from a cyclopropanecarboxylic acid precursor, which itself can be synthesized from materials like 3,4-difluorocinnamic acid.[3] The key transformation is the Curtius rearrangement.
Step A: Acyl Chloride Formation
-
Charge a reaction vessel with (1R,2R)-2-(3,4-difluorophenyl)-cyclopropanecarboxylic acid (1.0 eq) and an aprotic solvent such as toluene.
-
Add thionyl chloride (SOCl₂, ~1.2 eq) dropwise at room temperature. The addition of a catalytic amount of dimethylformamide (DMF) can facilitate the reaction.
-
Heat the mixture to approximately 70-80°C and stir for 2-4 hours, monitoring the reaction completion by TLC or HPLC.
-
Once complete, remove the excess thionyl chloride and solvent under reduced pressure to yield the crude (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarbonyl chloride.
Causality: The carboxylic acid is converted to a more reactive acyl chloride to facilitate the subsequent reaction with the azide nucleophile. Thionyl chloride is a common and effective reagent for this transformation.
Step B: Acyl Azide Formation
-
Dissolve the crude acyl chloride from Step A in a solvent like acetone or toluene.
-
Cool the solution to 0-5°C in an ice bath.
-
Prepare a solution of sodium azide (NaN₃, ~1.5 eq) in water and add it dropwise to the acyl chloride solution, maintaining the temperature below 10°C.
-
Safety Precaution: Sodium azide is highly toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic hydrazoic acid gas.
-
-
Stir the biphasic mixture vigorously for 1-2 hours at 0-5°C.
-
After the reaction is complete, separate the organic layer. The aqueous layer may be extracted with the same solvent to maximize yield. The combined organic layers contain the acyl azide.
Causality: The highly nucleophilic azide ion displaces the chloride from the acyl chloride to form the acyl azide. Low temperatures are used to control the reaction rate and minimize side reactions or decomposition of the thermally sensitive acyl azide.
Step C: Curtius Rearrangement and Hydrolysis to CPA
-
Carefully heat the organic solution containing the acyl azide to reflux (typically 80-110°C, depending on the solvent). The rearrangement is accompanied by the evolution of nitrogen gas.
-
Safety Precaution: The reaction must be heated gradually and vented properly to safely release the nitrogen gas pressure.
-
-
Maintain at reflux for 1-2 hours until the rearrangement to the isocyanate is complete (monitor by IR spectroscopy for the disappearance of the azide peak at ~2140 cm⁻¹ and appearance of the isocyanate peak at ~2270 cm⁻¹).
-
Cool the reaction mixture. Add aqueous acid (e.g., 3M HCl) and heat the mixture to reflux for several hours to hydrolyze the isocyanate.
-
Cool the reaction to room temperature. The product, CPA, will be in the aqueous layer as its hydrochloride salt.
-
Wash the aqueous layer with an organic solvent (e.g., dichloromethane) to remove any non-basic impurities.
-
Adjust the pH of the aqueous layer to >10 with a strong base (e.g., NaOH solution) to liberate the free amine.
-
Extract the free CPA into an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude CPA.[3] The product is often isolated and purified as a salt (e.g., hydrochloride or mandelate) to improve stability and handling.[8][9]
Causality: Heating the acyl azide provides the energy for the concerted rearrangement where the cyclopropyl group migrates to the nitrogen atom as N₂ gas is eliminated, forming the isocyanate with retention of stereochemistry. Subsequent acid-catalyzed hydrolysis of the isocyanate proceeds through an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the desired primary amine, CPA.[10]
| Parameter | Step A: Acyl Chloride | Step B: Acyl Azide | Step C: Rearrangement/Hydrolysis |
| Key Reagents | SOCl₂, Toluene, DMF (cat.) | Sodium Azide (NaN₃) | Heat, Aqueous HCl |
| Temperature | 70-80°C | 0-10°C | Reflux (80-110°C) |
| Typical Duration | 2-4 hours | 1-2 hours | 3-6 hours |
| Expected Yield | >95% (crude) | ~90% (in solution) | 60-80% (from acid) |
| Key Hazard | Corrosive SOCl₂ | Highly toxic/explosive NaN₃ | N₂ gas evolution (pressure) |
Part 2: Application of CPA in Ticagrelor Synthesis
With the stereochemically pure CPA in hand, the next critical step is coupling it to the core of the Ticagrelor molecule. This typically involves a nucleophilic aromatic substitution reaction where the primary amine of CPA displaces a leaving group (commonly a chlorine atom) on the triazolopyrimidine ring system.
Protocol 2: Coupling of CPA to Form a Ticagrelor Precursor
This protocol describes the reaction between CPA and the chlorinated triazolopyrimidine intermediate, referred to as compound 16 in relevant literature.[11]
Materials:
-
Intermediate 16: 2-[[(3aR,4S,6R,6aS)-6-[7-chloro-5-(propylthio)-3H-[3][8][9]triazolo[4,5-d]pyrimidin-3-yl]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]-1-ethanol
-
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (CPA) (or its salt form)
-
Anhydrous potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN) or Dichloromethane (DCM) as solvent
Procedure:
-
Charge a reaction vessel with Intermediate 16 (1.0 eq), CPA (approx. 0.95-1.1 eq), and a base (e.g., K₂CO₃, ~2.0 eq).[11]
-
Add the reaction solvent (e.g., acetonitrile) and stir the mixture at ambient temperature (25-30°C).
-
Monitor the reaction progress by HPLC over 2-4 hours until consumption of the starting materials is observed.
-
Upon completion, dilute the reaction mass with water and extract the product into an organic solvent such as dichloromethane (DCM).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude protected Ticagrelor precursor (compound 12 ).[11]
-
This intermediate is then carried forward to a final deprotection step (typically using aqueous HCl) to remove the acetonide protecting group from the diol, furnishing the final Ticagrelor API.[11]
Causality: The amine group of CPA acts as a nucleophile, attacking the electron-deficient carbon atom on the pyrimidine ring that bears the chlorine atom. The base (K₂CO₃ or DIPEA) is essential to neutralize the HCl generated during the substitution, driving the reaction to completion. The acetonide group on the cyclopentane diol serves as a protecting group, preventing unwanted side reactions during this and previous steps.
| Parameter | Value |
| Reactants | CPA, Intermediate 16 |
| Base | K₂CO₃ or DIPEA |
| Solvent | Acetonitrile (ACN) or Dichloromethane (DCM) |
| Temperature | 25-30°C |
| Typical Duration | 2-4 hours |
| Expected Yield | >90% |
Conclusion
The synthesis of Ticagrelor is a testament to the precision required in modern pharmaceutical manufacturing. The key intermediate, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, is the lynchpin of the entire process. Its stereochemically defined structure is non-negotiable for the final drug's activity. The synthetic routes to this intermediate, such as the one involving a Curtius rearrangement, require careful control over reaction conditions and handling of hazardous reagents. The subsequent coupling of this amine to the heterocyclic core via nucleophilic aromatic substitution is an efficient and high-yielding step that builds the final molecular framework. Understanding these detailed protocols and the chemical principles behind them is essential for professionals engaged in the development and manufacturing of this life-saving therapeutic agent.
References
- (2013). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Google Patents (EP2644590A1).
-
Babu, K. S., et al. (2017). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. Chemistry Central Journal, 11(1), 73. Available from: [Link]
-
(n.d.). Exploring Advanced Synthesis: The Application of (1R,2S)-rel-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
Shimpi, N. A., et al. (2016). Novel synthetic methodology for the synthesis of Ticagrelor. Journal of Chemical and Pharmaceutical Research, 8(1), 797-803. Available from: [Link]
- (2018). Method for biologically preparing (1r,2s)-2-(3,4-difluorophenyl)cyclopropanamine d-mandelate (i). Google Patents (WO2018090929A1).
-
Pochet, L., et al. (2020). Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacterial activities. European Journal of Medicinal Chemistry, 187, 111956. Available from: [Link]
-
(n.d.). Preparation method of ticagrelor. Eureka | Patsnap. Available from: [Link]
- (2021). Process for the preparation of ticagrelor. Google Patents (WO2021245220A1).
-
Shimpi, N. A., et al. (2015). Novel synthesis of Ticagrelor, an antithrombotic drug. Journal of Chemical and Pharmaceutical Research, 7(4), 1024-1031. Available from: [Link]
-
(n.d.). Curtius Rearrangement. Organic Chemistry Portal. Available from: [Link]
- (2013). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Google Patents (WO2013144295A1).
- (2018). The preparation method of (1R, 2S) 2 (3,4 difluorophenyl) cyclopropylamine D mandelates. Google Patents (CN104974017B).
-
Kaur, N., & Kishore, D. (2014). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 14(12), 1001-1014. Available from: [Link]
-
(2017). The Hofmann and Curtius Rearrangements. Master Organic Chemistry. Available from: [Link]
-
(n.d.). Preparation method of important intermediate of ticagrelor (1r, 2s)-2-(3,4-difluorophenyl)cyclopropylamine. Patsnap Eureka. Available from: [Link]
- (2018). Synthesis method of ticagrelor intermediate (1R,2S) -2- (3, 4-difluorophenyl) cyclopropylamine. Google Patents (CN107827755B).
Sources
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- 2. Ticagrelor Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 4. CN104974017B - The preparation method of (1R, 2S) 2 (3,4 difluorophenyl) cyclopropylamine D mandelates - Google Patents [patents.google.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
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- 7. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (2R)-Hydroxy(phenyl)ethanoate | 376608-71-8 [chemicalbook.com]
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- 11. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Purity Isolation of 2-(3,4-Difluorophenyl)ethanamine via Automated Flash Column Chromatography
Abstract & Introduction
2-(3,4-Difluorophenyl)ethanamine is a critical building block in the synthesis of various pharmaceutical agents. Its structural motif is found in compounds targeting a range of therapeutic areas, making its purity paramount for the safety, efficacy, and reproducibility of downstream synthetic applications and final active pharmaceutical ingredients (APIs).
This application note provides a comprehensive guide to the purification of this compound from a crude reaction mixture using flash column chromatography. We will explore two robust methodologies: a modified normal-phase approach on silica gel and an alternative reversed-phase strategy. The core challenge in purifying primary amines like the target compound lies in their basicity. The lone pair of electrons on the nitrogen atom readily interacts with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This acid-base interaction often leads to significant peak tailing, irreversible adsorption, and ultimately, poor separation and low recovery.[1][2]
This guide is designed for researchers, chemists, and process development scientists. It moves beyond a simple recitation of steps to explain the underlying chemical principles, empowering the user to adapt these protocols to similar purification challenges. We will detail method development, execution, and in-process validation techniques to ensure a reliable and reproducible purification outcome.
Foundational Principles: Selecting the Chromatographic Strategy
The success of any chromatographic separation hinges on maximizing the selectivity between the target compound and its impurities.[3] For basic amines, this requires a carefully chosen stationary and mobile phase to mitigate undesirable on-column interactions.
The Challenge: Amine-Silica Interaction
Standard silica gel is an effective, economical, and widely used stationary phase for normal-phase chromatography.[4] However, its surface is populated with weakly acidic silanol groups. A basic amine will interact strongly with these sites, causing the aforementioned issues of peak tailing and sample loss.
Strategy 1: Modified Normal-Phase Chromatography (Silica Gel)
The most direct approach to this problem is to "tame" the silica surface by modifying the mobile phase. By adding a small amount of a competitive, volatile base, such as triethylamine (TEA) or ammonium hydroxide, the acidic silanol sites are effectively neutralized.[1][5] This allows the primary amine analyte to travel through the column with minimal unwanted interaction, resulting in sharper peaks and improved separation from non-basic impurities.
Strategy 2: Alternative Stationary Phases
-
Amine-Functionalized Silica: These columns have an aminopropyl phase bonded to the silica surface. This creates a less acidic environment that is more compatible with basic compounds, often eliminating the need for mobile phase modifiers and allowing for simpler solvent systems like hexane/ethyl acetate.[2][6]
-
Alumina: Basic or neutral alumina can serve as an alternative to silica for the purification of amines.[4][7]
Strategy 3: Reversed-Phase Chromatography (C18 Silica)
Reversed-phase (RP) chromatography, which uses a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (like water/acetonitrile), is an excellent high-resolution alternative.[8] For basic compounds, mobile phase pH is a critical parameter.
-
High pH (Basic Mobile Phase): By adding a modifier like triethylamine (TEA), the mobile phase pH is raised. According to the "2 pH rule," an amine should be in its neutral, free-base form at a pH two units above its pKa.[1] This makes the compound more hydrophobic, increasing its retention on the C18 column and often leading to better separation.[1]
-
Low pH (Acidic Mobile Phase): Adding a modifier like trifluoroacetic acid (TFA) will protonate the amine, making it more polar and less retained. While this is a common approach, the resulting salt form of the compound may require an additional workup step after purification.[8]
For this guide, we will provide a detailed protocol for the widely applicable Modified Normal-Phase method and a summary protocol for the Reversed-Phase alternative.
Protocol I: Modified Normal-Phase Flash Chromatography
This protocol is optimized for the purification of gram-scale quantities of crude this compound.
Materials and Equipment
-
Stationary Phase: Silica Gel, 230-400 mesh (40-63 µm)
-
Crude Sample: this compound (assume ~1.0 g with impurities)
-
Solvents (HPLC Grade): Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM)
-
Mobile Phase Modifier: Triethylamine (TEA)
-
Apparatus: Glass column or automated flash chromatography system (e.g., Teledyne ISCO CombiFlash®), fraction collector, round-bottom flasks
-
Analysis: Thin-Layer Chromatography (TLC) plates (silica gel 60 F254), TLC tank, UV lamp (254 nm), potassium permanganate (KMnO₄) stain.
Experimental Workflow
Caption: General workflow for column chromatography purification.
Step-by-Step Methodology
-
Method Development (TLC):
-
Prepare a stock solution of the crude material in a minimal amount of DCM.
-
On a TLC plate, spot the crude mixture.
-
Develop the plate in a TLC tank containing a solvent system of 90:10:1 Hexanes:EtOAc:TEA .
-
Visualize the plate under a UV lamp and then with a KMnO₄ stain (amines are often visible with this stain).
-
The ideal solvent system should place the target compound at an Rf (retention factor) of approximately 0.2-0.3.[9] Adjust the ratio of Hexanes:EtOAc as needed. A higher proportion of the more polar EtOAc will increase the Rf.
-
-
Sample Preparation (Dry Loading):
-
Dissolve ~1.0 g of the crude this compound in ~10-15 mL of DCM.
-
Add ~2.5 g of Celite or silica gel to the solution.[10]
-
Remove the solvent via rotary evaporation until a fine, free-flowing powder is obtained. This prevents dissolution issues at the top of the column and often leads to sharper bands.
-
-
Column Packing:
-
Select a column size appropriate for the amount of silica. A good rule of thumb is a 40:1 to 100:1 ratio of silica:crude sample by weight. For 1.0 g of crude, use approximately 40-50 g of silica.
-
Prepare a slurry of the silica gel in the initial, low-polarity mobile phase (e.g., 98:2:1 Hexanes:EtOAc:TEA).
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface. Do not let the column run dry.
-
-
Elution and Fraction Collection:
-
Carefully add the prepared dry-loaded sample to the top of the packed silica bed.
-
Begin elution with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate. A suggested gradient is from 2% EtOAc to 20% EtOAc over 10-15 column volumes.
-
Collect fractions of a consistent volume (e.g., 10-20 mL) throughout the run.
-
-
Fraction Analysis and Product Isolation:
-
Using TLC, analyze every few fractions to track the elution of the product. Spot multiple fractions on a single TLC plate for easy comparison.
-
Identify the fractions containing only the pure desired product (single spot at the correct Rf).
-
Combine the pure fractions into a single, clean round-bottom flask.
-
Remove the solvent and triethylamine under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Alternative Protocol: Reversed-Phase Chromatography
This method is particularly useful if normal-phase chromatography fails to provide adequate separation or if the impurities have polarities very similar to the product.
Summary of Conditions
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | C18-bonded Silica | Non-polar phase for separating compounds based on hydrophobicity.[8] |
| Mobile Phase A | Water + 0.1% Triethylamine (TEA) | Aqueous phase. TEA ensures an alkaline pH to keep the amine in its neutral, more retentive form.[1] |
| Mobile Phase B | Acetonitrile + 0.1% Triethylamine (TEA) | Organic phase. TEA is added to maintain a consistent pH throughout the gradient. |
| Gradient Profile | 5% to 95% Mobile Phase B over 15-20 column volumes | Starts with high aqueous content to retain the compound, then increases organic content to elute it. |
| Sample Loading | Dissolve crude in a minimal amount of a suitable solvent like Methanol or DMSO and inject. | Ensures the sample is fully dissolved before loading onto the column. |
Data Summary & Expected Results
The following table outlines the key parameters and expected outcomes for the primary protocol.
| Parameter | Value / Setting | Justification & Expected Outcome |
| Technique | Modified Normal-Phase Flash Chromatography | Cost-effective and widely applicable. Aims to overcome amine-silica interactions for improved peak shape. |
| Stationary Phase | Silica Gel (40-63 µm) | Standard adsorbent for normal-phase separation.[4] |
| Mobile Phase | Hexanes / Ethyl Acetate with 1% Triethylamine | Hexanes/EtOAc provides the polarity range. TEA acts as a basic modifier to deactivate acidic silanol sites, preventing peak tailing.[1][9] |
| Initial TLC (Rf) | ~0.25 in 90:10:1 Hexanes:EtOAc:TEA | Indicates appropriate starting conditions for column elution, allowing for good separation as polarity is increased.[9] |
| Loading Method | Dry Loading on Celite | Improves separation efficiency by introducing the sample in a concentrated band and avoiding strong solvent effects at the column head.[10] |
| Purity (Post-Column) | >98% (by HPLC or qNMR) | The goal of the purification is to remove synthesis by-products and unreacted starting materials to achieve high purity suitable for pharmaceutical development. |
Trustworthiness & Self-Validation
The reliability of this protocol is ensured by the integrated use of Thin-Layer Chromatography (TLC). By analyzing the collected fractions against a standard of the crude material, the user can visually confirm the separation of the target compound from impurities. This in-process check validates the effectiveness of the chosen conditions and provides confidence in which fractions to combine for final product isolation, ensuring high purity and yield.
References
- Teledyne ISCO. (2012).
- Biotage. (2023).
- SiliCycle. (2021).
- BenchChem. (2025).
- King Group.
- PubMed. (2013). On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase.
- Biotage. (2023). Is there an easy way to purify organic amines?
- ACS Publications. Separation of organic amine compounds on silica gel with reversed-phase eluents.
- Google Patents. (2002).
- University of Rochester, Department of Chemistry.
- Teledyne ISCO. (2012).
- Organic Syntheses. (2025).
Sources
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- 4. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 5. On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. benchchem.com [benchchem.com]
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- 9. Chromatography [chem.rochester.edu]
- 10. orgsyn.org [orgsyn.org]
Analytical Methods for the Ouantification of 2-(3,4-Difluorophenyl)ethanamine
An Application Note and Protocol Guide
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of 2-(3,4-Difluorophenyl)ethanamine, a key phenethylamine derivative. In the fields of pharmaceutical research and chemical synthesis, the accurate quantification of such compounds is paramount for pharmacokinetic studies, impurity profiling, and quality control. This document explores three robust analytical methodologies: High-Performance Liquid Chromatography with UV detection following pre-column derivatization (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Each section explains the scientific rationale behind the chosen methodology, offers step-by-step experimental protocols, and presents typical performance data. This guide is intended for researchers, scientists, and drug development professionals seeking reliable and reproducible analytical solutions.
Introduction: The Analytical Challenge
This compound belongs to the phenethylamine class, a structural motif found in a wide array of biologically active molecules and pharmaceutical intermediates.[1] Accurate quantification is essential, yet the molecule presents a distinct analytical challenge: it lacks a significant native chromophore, rendering direct UV-based detection insensitive for trace-level analysis. Furthermore, as a primary amine, its polarity can lead to poor peak shape in gas chromatography without chemical modification.
To overcome these obstacles, this guide presents tailored strategies that leverage chemical derivatization and advanced detection technologies to achieve the required sensitivity, specificity, and robustness for rigorous scientific investigation.
Method Selection: A Rationale-Driven Approach
The choice of an analytical method is dictated by the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization: This is a widely accessible and cost-effective technique. By reacting the primary amine of this compound with a derivatizing agent that imparts a strongly UV-absorbent or fluorescent moiety, the sensitivity of the assay can be dramatically increased.[2] This approach is ideal for quality control labs and routine analysis where high-throughput and reliability are key.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is well-suited for volatile and semi-volatile compounds. While direct analysis is possible, derivatization with an acylating agent (e.g., pentafluoropropionic anhydride) is often employed to neutralize the polar amine group.[3] This step improves thermal stability, reduces peak tailing, and enhances chromatographic resolution.[4] The mass spectrometer provides high specificity, making GC-MS an excellent choice for impurity identification and confirmation of identity.[5][6]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Representing the gold standard for sensitivity and selectivity, LC-MS/MS is the preferred method for quantifying low-level analytes in complex biological matrices (e.g., plasma, urine).[7][8] This technique combines the powerful separation capabilities of HPLC with the precise detection of tandem mass spectrometry, often eliminating the need for derivatization and allowing for minimal sample preparation.[9]
Protocol I: HPLC-UV with Pre-Column Derivatization
This protocol utilizes 2-naphthalenesulfonyl chloride (NSCl) as a derivatizing agent. NSCl reacts with the primary amine to form a stable sulfonamide derivative that possesses a strong UV chromophore, enabling sensitive quantification at 254 nm.[10]
Workflow for HPLC-UV Quantification
Caption: Workflow for HPLC quantification of this compound.
Experimental Protocol
A. Reagents and Materials
-
This compound Reference Standard
-
2-naphthalenesulfonyl chloride (NSCl)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized Water (18.2 MΩ·cm)
-
Boric Acid
-
Sodium Hydroxide
B. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.[11]
-
Working Standard Solutions (1-100 µg/mL): Prepare a series of working standards by serially diluting the stock solution with methanol.
-
Derivatization Reagent (10 mg/mL NSCl): Dissolve 100 mg of NSCl in 10 mL of acetonitrile. Prepare this solution fresh daily.[10]
-
Borate Buffer (0.1 M, pH 9.5): Dissolve 6.18 g of boric acid in 1 L of deionized water and adjust the pH to 9.5 with 1 M sodium hydroxide.
C. Derivatization Procedure [10]
-
Pipette 100 µL of a working standard solution or sample into a clean microcentrifuge tube.
-
Add 200 µL of 0.1 M Borate Buffer (pH 9.5).
-
Add 100 µL of the NSCl derivatization reagent.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture in a water bath at 60°C for 30 minutes.
-
Cool the mixture to room temperature.
-
Add 100 µL of 1 M Sodium Hydroxide to quench the reaction by hydrolyzing excess NSCl. Vortex for 10 seconds.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial for analysis.
D. Instrumentation and Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent with UV-Vis Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Typical Performance Characteristics
| Parameter | Typical Value |
| Linearity Range | 1 - 100 µg/mL (R² > 0.999) |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Precision (RSD) | < 2% |
| Accuracy (Recovery) | 98 - 102% |
Protocol II: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the analysis of this compound following derivatization with heptafluorobutyric anhydride (HFBA). This derivatization is crucial as it converts the polar primary amine into a less polar, more volatile, and thermally stable amide, resulting in improved chromatographic peak shape and preventing analyte loss in the GC inlet.[5]
Workflow for GC-MS Quantification
Caption: Workflow for GC-MS quantification via HFBA derivatization.
Experimental Protocol
A. Reagents and Materials
-
This compound Reference Standard
-
Heptafluorobutyric anhydride (HFBA)
-
Acetonitrile (GC grade)
-
Ethyl Acetate (GC grade)
-
Anhydrous Sodium Sulfate
B. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of acetonitrile.
-
Working Standard Solutions (0.5-50 µg/mL): Prepare a series of working standards by serially diluting the stock solution with acetonitrile.
C. Sample Preparation and Derivatization [5]
-
For liquid samples, perform a liquid-liquid extraction. Adjust sample pH to >10 with NaOH, extract with ethyl acetate, dry the organic layer with anhydrous sodium sulfate, and evaporate to a small volume.
-
To 100 µL of the sample extract or working standard in a vial, add 50 µL of HFBA.
-
Seal the vial and heat at 70°C for 20 minutes.
-
Cool the vial to room temperature. Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of acetonitrile prior to injection.
D. Instrumentation and Chromatographic Conditions
-
GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.
-
Column: HP-5ms or equivalent non-polar column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless (1 µL injection).
-
Oven Temperature Program: Start at 70°C, hold for 1 min, ramp at 10°C/min to 280°C, and hold for 5 min.[5]
-
MS Transfer Line: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification.
Typical Performance Characteristics
| Parameter | Typical Value |
| Linearity Range | 0.5 - 50 µg/mL (R² > 0.998) |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Characteristic Ions | To be determined empirically (Molecular ion and key fragments of the HFBA derivative) |
| Precision (RSD) | < 5% |
| Accuracy (Recovery) | 95 - 105% |
Protocol III: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides an ultra-sensitive and highly selective method for the direct quantification of this compound without derivatization. It is particularly suited for bioanalytical applications where the analyte is present at very low concentrations in complex matrices.[8][12]
Workflow for LC-MS/MS Quantification
Caption: High-throughput workflow for LC-MS/MS quantification.
Experimental Protocol
A. Reagents and Materials
-
This compound Reference Standard
-
Internal Standard (IS): A structurally similar, stable isotope-labeled analog is preferred.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Deionized Water (LC-MS grade)
B. Sample Preparation (from Plasma)
-
Protein Precipitation: To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard.[7]
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for injection. If necessary, evaporate and reconstitute in the mobile phase.[13]
C. Instrumentation and Chromatographic Conditions
-
LC-MS/MS System: Shimadzu LCMS-8060, Sciex Triple Quad 6500+, or equivalent.
-
Column: C18 or Phenyl-Hexyl UPLC column (e.g., 2.1 x 50 mm, 1.7 µm).[8]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
D. Mass Spectrometer Conditions
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These must be optimized by direct infusion of the analyte. For this compound (MW: 157.15), the protonated molecule [M+H]⁺ would be at m/z 158.1. A plausible fragmentation would involve the loss of ammonia, but this needs empirical validation.
-
Example Quantifier Transition: 158.1 → [Product Ion 1]
-
Example Qualifier Transition: 158.1 → [Product Ion 2]
-
-
Ion Source Parameters: Optimize spray voltage, gas temperatures, and gas flows for maximum signal intensity.
Typical Performance Characteristics
| Parameter | Typical Value |
| Linearity Range | 0.1 - 200 ng/mL (R² > 0.995) |
| Limit of Quantification (LOQ) | 0.1 ng/mL[9] |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Precision (RSD) | < 10% |
| Accuracy (Recovery) | 90 - 110% |
Method Validation
All protocols described herein should be fully validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines or equivalent regulatory standards.[9] Key validation parameters include:
-
Specificity: Ensuring no interference from matrix components, impurities, or degradation products.
-
Linearity: Demonstrating a proportional relationship between concentration and instrument response.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value, typically assessed via recovery studies.
-
Precision: Assessed at different levels (repeatability, intermediate precision) and expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Conclusion
The quantification of this compound can be successfully achieved using a variety of analytical techniques. The choice between HPLC-UV with derivatization, GC-MS, and LC-MS/MS depends on the specific application, required sensitivity, and the nature of the sample matrix. The protocols provided in this guide offer robust and reliable starting points for method development and validation, empowering researchers to generate high-quality, reproducible data in their drug development and research endeavors.
References
-
Identification of α-Phenylethylamine in Judicial Samples. (n.d.). Journal of Analytical Toxicology. [Link]
-
Analytical Methods for the Identification and Quantification of N,α-diethyl-phenylethylamine, N,N-diethyl-phenylethylamine and N,β-diethyl-phenylethylamine. (n.d.). RSC Publishing. [Link]
-
Quantitative Determination of Amphetamine and α-Phenylethylamine Enantiomers in Judicial Samples using Capillary Gas Chromatography. (n.d.). Journal of Analytical Toxicology. [Link]
-
Identification of α-Phenylethylamine in Judicial Samples. (2009). ResearchGate. [Link]
-
Analysis of Synthetic Phenethylamine Street Drugs Using Direct Sample Analysis Coupled to Accurate Mass Time of Flight Mass Spectrometry. (2020). ResearchGate. [Link]
-
Analytical Method for Nitrosamine impurities in Sartans drug substance and drug product. (n.d.). Ministry of Food and Drug Safety. [Link]
-
Analysis of Drugs from Biological Samples. (n.d.). International Journal of Innovative Science and Research Technology. [Link]
-
Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. (2010). Analytical and Bioanalytical Chemistry. [Link]
-
Bioanalytical sample preparation. (n.d.). Biotage. [Link]
-
In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines. (2012). Analytical Chemistry. [Link]
-
Analytical Methods. (n.d.). Japan Environment and Children's Study. [Link]
-
HPLC Methodology Manual. (2018). University of Notre Dame. [Link]
-
2-Phenethylamines in Medicinal Chemistry: A Review. (2020). Molecules. [Link]
-
Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry. (2020). Journal of Chromatography A. [Link]
-
GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. (2007). Journal of Chromatographic Science. [Link]
-
Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. (2023). Metabolites. [Link]
-
GC/MS determination of amines following exhaustive trifluoroacetylation. (1993). OSTI.GOV. [Link]
Sources
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- 2. documents.thermofisher.com [documents.thermofisher.com]
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- 4. GC/MS determination of amines following exhaustive trifluoroacetylation (Technical Report) | OSTI.GOV [osti.gov]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. [PDF] GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. | Semantic Scholar [semanticscholar.org]
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large-scale synthesis of 2-(3,4-Difluorophenyl)ethanamine for industrial use
An in-depth guide to the large-scale synthesis of 2-(3,4-Difluorophenyl)ethanamine, tailored for researchers and drug development professionals. This document provides a comparative analysis of synthetic routes, detailed industrial protocols, and critical safety considerations.
Introduction: The Strategic Importance of this compound
This compound is a crucial building block in modern medicinal chemistry. Its difluorinated phenyl ring is a bioisostere for various functional groups, offering enhanced metabolic stability, increased binding affinity, and improved membrane permeability in drug candidates.[1] This makes it a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), including antiplatelet agents and other therapeutics.[2][3]
However, transitioning the synthesis of this amine from laboratory scale to industrial production presents significant challenges. These include ensuring cost-effectiveness, maximizing yield and purity, maintaining process safety, and minimizing environmental impact. This application note provides a comprehensive guide to a robust and scalable synthetic strategy, focusing on field-proven insights and process validation.
Part 1: Analysis of Prominent Synthetic Pathways
Several routes to this compound have been developed. The optimal choice for industrial application depends on factors like raw material availability, cost, and the specific capabilities of the manufacturing facility. Two primary strategies are outlined below.
Route A: The Nitrile Reduction Pathway
This is one of the most common and industrially viable routes. It typically begins with a readily available dichlorinated precursor and proceeds through a key nitrile intermediate.
-
Halogen Exchange (Halex) Fluorination: The synthesis often starts with 3,4-dichlorobenzonitrile. A nucleophilic aromatic substitution, specifically a halogen-exchange reaction using a fluoride source like spray-dried potassium fluoride (KF), replaces the chlorine atoms with fluorine.[4] This reaction is typically performed in a high-boiling polar aprotic solvent such as 1,3-dimethyl-2-imidazolidinone (DMI) and often requires a phase-transfer catalyst to enhance reaction rates.[5][6][7]
-
Homologation to Phenylacetonitrile: The resulting 3,4-difluorobenzonitrile is then converted to 3,4-difluorophenylacetonitrile. This step adds a -CH2- group between the aromatic ring and the nitrile, a process known as homologation.
-
Nitrile Reduction: The final step is the reduction of the phenylacetonitrile intermediate to the target primary amine. Catalytic hydrogenation using catalysts like Raney Nickel or Palladium on Carbon (Pd/C) is a preferred industrial method due to high yields and cleaner reaction profiles.
Route B: The Reductive Amination Pathway
Reductive amination offers a convergent approach, forming the amine in a single pot from a carbonyl compound.[8]
-
Precursor Synthesis: This route requires the precursor 3,4-difluorophenylacetaldehyde.
-
Imine Formation and Reduction: The aldehyde reacts with an ammonia source (like ammonium chloride) to form an intermediate imine.[9] This imine is then reduced in situ to the final amine using a selective reducing agent such as sodium cyanoborohydride (NaBH3CN) or through catalytic hydrogenation.[8][10]
Comparative Analysis of Synthetic Routes
The choice between these routes involves a trade-off between the number of steps, reagent costs, and operational complexity.
| Parameter | Route A: Nitrile Reduction | Route B: Reductive Amination |
| Starting Materials | 3,4-Dichlorobenzonitrile, KF | 3,4-Difluorophenylacetaldehyde, Ammonia Source |
| Number of Steps | 3 (Fluorination, Homologation, Reduction) | 2 (Precursor Synthesis, Reductive Amination) |
| Key Advantages | Utilizes cheaper, bulk starting materials. Well-established and scalable technology.[7] | Fewer steps from the aldehyde. Can be a one-pot reaction.[8] |
| Key Disadvantages | Longer overall sequence. Halex reaction requires high temperatures and specialized solvents. | The aldehyde precursor can be unstable and prone to polymerization. |
| Industrial Viability | High. Widely adopted due to cost-effectiveness of starting materials. | Moderate. Dependent on the stable and economic supply of the aldehyde precursor. |
Based on this analysis, Route A (The Nitrile Reduction Pathway) is selected for a detailed protocol due to its superior industrial scalability and reliance on more accessible starting materials.
Part 2: Detailed Industrial Protocol for Route A
This section provides a step-by-step methodology for the synthesis of this compound, optimized for a multi-kilogram scale.
Workflow Diagram: Recommended Synthesis
Caption: Industrial synthesis workflow for this compound.
Protocol 2.1: Synthesis of 3,4-Difluorobenzonitrile
This protocol is adapted from established industrial methods involving halogen-exchange fluorination.[6][7]
Materials & Equipment:
-
Glass-lined reactor with overhead stirrer, reflux condenser, distillation setup, and temperature control.
-
3,4-Dichlorobenzonitrile
-
Anhydrous Potassium Fluoride (spray-dried)
-
Phase Transfer Catalyst (e.g., bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt)
-
Solvent: 1,3-Dimethyl-2-imidazolidinone (DMI)
-
Dehydration Solvent: Toluene
Procedure:
-
Solvent Dehydration: Charge the reactor with DMI, anhydrous potassium fluoride, and toluene. Heat the mixture to reflux to azeotropically remove any residual water. Once water removal is complete, distill off the toluene.
-
Reaction Initiation: Add 3,4-dichlorobenzonitrile and the phase transfer catalyst to the dry DMI/KF slurry.
-
Fluorination: Heat the reaction mixture to 190-200°C and maintain for 5-6 hours. The reaction progress can be monitored by Gas Chromatography (GC).
-
Product Isolation: Once the reaction is complete, the product, 3,4-difluorobenzonitrile, can be isolated directly from the reaction mixture by fractional distillation under reduced pressure.
-
Purification: The crude distilled product is subjected to a second rectification to achieve high purity (>99%).
| Parameter | Specification |
| Typical Molar Yield | 90-95% |
| Purity (Post-Rectification) | > 99.5% (by GC) |
| Key Process Control | Strict anhydrous conditions are critical for high yield. |
Protocol 2.2: Reduction to this compound
This protocol details the catalytic hydrogenation of the nitrile intermediate.
Materials & Equipment:
-
High-pressure hydrogenation reactor (autoclave) with temperature and pressure controls.
-
3,4-Difluorophenylacetonitrile
-
Catalyst: Raney Nickel (slurry) or 5% Palladium on Carbon
-
Solvent: Methanol or Ethanol, saturated with ammonia.
-
Filter aid (e.g., Celite)
Procedure:
-
Reactor Charging: In a suitable vessel, dissolve 3,4-difluorophenylacetonitrile in the ammoniacal alcohol solvent.
-
Catalyst Addition: Carefully add the hydrogenation catalyst to the solution under an inert atmosphere (e.g., Nitrogen or Argon). The use of ammonia in the solvent helps to suppress the formation of secondary amine byproducts.
-
Hydrogenation: Transfer the slurry to the autoclave. Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi). Heat the mixture to 40-60°C with vigorous agitation.
-
Reaction Monitoring: The reaction is monitored by the cessation of hydrogen uptake.
-
Catalyst Removal: After cooling and venting the reactor, the catalyst is carefully filtered off over a pad of filter aid. Caution: The catalyst, particularly Raney Nickel, can be pyrophoric and must be kept wet with solvent at all times.
-
Product Isolation: The solvent is removed from the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The crude amine is purified by vacuum distillation. For enhanced stability and easier handling, it can be converted to its hydrochloride salt by treating a solution of the amine with HCl.[11]
| Parameter | Specification |
| Typical Molar Yield | 85-92% |
| Purity (Post-Distillation) | > 99.0% (by GC/HPLC) |
| Key Process Control | Efficient agitation and temperature control during hydrogenation are crucial for preventing side reactions. |
Part 3: Safety and Process Validation
Authoritative Grounding & Trustworthiness: A robust industrial process is inherently a self-validating one, where safety and quality are paramount.
Safety & Handling:
-
Hazard Identification: this compound and its intermediates should be handled with care. Amines can be corrosive and cause skin and eye irritation.[12] The final product may be harmful if swallowed.[13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat or chemical-resistant suit.[14][15]
-
Engineering Controls: Large-scale synthesis must be conducted in a well-ventilated area, preferably within a fume hood or a contained reactor system.[14] Eyewash stations and safety showers must be readily accessible.[15]
-
Hydrogenation Safety: Hydrogen is highly flammable and forms explosive mixtures with air. Hydrogenation reactors must be properly grounded and operated by trained personnel in an area with no ignition sources.
-
Waste Disposal: Dispose of all chemical waste, including spent catalyst and solvents, according to local, state, and federal regulations.
In-Process Validation:
-
Raw Material Control: Verify the identity and purity of all incoming raw materials.
-
Reaction Monitoring: Utilize analytical techniques like GC or HPLC to monitor reaction progress and ensure completion, minimizing the formation of impurities.
-
Final Product QC: The final product must be tested against pre-defined specifications for identity (e.g., via NMR, IR), purity (GC/HPLC), and residual solvent content.
Conclusion
The presented multi-step synthesis starting from 3,4-dichlorobenzonitrile represents a scalable, economically viable, and robust method for the industrial production of this compound. By implementing stringent process controls, rigorous analytical monitoring, and unwavering adherence to safety protocols, manufacturers can consistently produce this vital pharmaceutical intermediate with high yield and purity.
References
- EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents.
- CN104603098B - The synthesis of 2-(3,4-difluorophenyl) cyclopropyl amine derivatives and salt - Google Patents.
-
SAFETY DATA SHEET - Aflac. Available at: [Link]
-
Reductive Amination - Chemistry Steps. Available at: [Link]
-
Reductive amination - Wikipedia. Available at: [Link]
- Synthesis of 3,4-difluorobenzonitrile and monofluorobenzo - Audrey Yun Li (1989). Journal of Fluorine Chemistry.
- QE-6534 p.
-
3,4-difluorobenzonitrile preparation method - Eureka | Patsnap. Available at: [Link]
- (1R,2S)-2-(3,4-difluorophenyl)
- US6133485A - Asymmetric synthesis of 2-(2,4-difluorophenyl)-1-heterocycl-1-yl butan-2,3-diols - Google Patents.
- CN108409605B - Preparation method of 3, 4-difluorobenzonitrile - Google Patents.
Sources
- 1. Buy (R)-1-(3,4-Difluorophenyl)ethanamine | 321318-15-4 [smolecule.com]
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- 3. CN104603098B - The synthesis of 2-(3,4-difluorophenyl) cyclopropyl amine derivatives and salt - Google Patents [patents.google.com]
- 4. audreyli.com [audreyli.com]
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- 6. 3,4-difluorobenzonitrile preparation method - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN108409605B - Preparation method of 3, 4-difluorobenzonitrile - Google Patents [patents.google.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
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- 12. enamine.enamine.net [enamine.enamine.net]
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- 14. fishersci.com [fishersci.com]
- 15. cms9files.revize.com [cms9files.revize.com]
The Strategic Utility of 2-(3,4-Difluorophenyl)ethanamine as a Chiral Building Block in Modern Drug Discovery
Introduction: The Imperative of Chirality and Fluorine in Medicinal Chemistry
In the landscape of contemporary drug development, the precise three-dimensional arrangement of atoms within a molecule is paramount to its biological activity. Chirality, the property of a molecule to exist in non-superimposable mirror-image forms known as enantiomers, is a fundamental consideration as these stereoisomers can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern medicinal chemistry.[1]
Parallel to the importance of stereochemistry, the strategic incorporation of fluorine atoms into drug candidates has emerged as a powerful tool for optimizing molecular properties. The unique physicochemical characteristics of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[2]
This application note delves into the use of 2-(3,4-Difluorophenyl)ethanamine as a high-value chiral building block that synergistically combines the benefits of a defined stereocenter and a difluorinated phenyl ring. We will provide detailed protocols for its synthesis and chiral resolution, and showcase its application in the synthesis of advanced pharmaceutical intermediates, thereby offering a comprehensive guide for researchers, scientists, and drug development professionals.
The this compound Scaffold: A Privileged Motif
The this compound framework is of significant interest in medicinal chemistry for several key reasons:
-
Enhanced Metabolic Stability: The presence of two fluorine atoms on the phenyl ring can block sites of oxidative metabolism, leading to an improved pharmacokinetic profile of drug candidates.
-
Modulated Lipophilicity: The difluoro substitution pattern increases the lipophilicity of the molecule, which can enhance its ability to cross cellular membranes and the blood-brain barrier.
-
Fine-tuned pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the amine group, influencing its ionization state at physiological pH and its interaction with biological targets.
-
Versatile Synthetic Handle: The primary amine functionality serves as a versatile point for further chemical modification, allowing for the construction of a wide array of derivatives such as amides, sulfonamides, and secondary or tertiary amines.
Synthesis of Racemic this compound
A reliable synthesis of the racemic parent amine is the essential first step before chiral resolution. A common and efficient route proceeds via the reduction of 3,4-difluorophenylacetonitrile.
Protocol 1: Synthesis of Racemic this compound
This protocol outlines a two-step synthesis starting from the commercially available 3,4-difluorobenzyl bromide.
Step 1: Synthesis of 3,4-Difluorophenylacetonitrile
Figure 1: Synthesis of 3,4-Difluorophenylacetonitrile.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,4-Difluorobenzyl bromide | 207.02 | 10.0 g | 0.048 |
| Sodium Cyanide | 49.01 | 2.6 g | 0.053 |
| Dimethyl sulfoxide (DMSO) | - | 50 mL | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve 3,4-difluorobenzyl bromide in 50 mL of DMSO.
-
Carefully add sodium cyanide to the solution in portions. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into 200 mL of ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3,4-difluorophenylacetonitrile.
Step 2: Reduction to this compound
Figure 2: Reduction of 3,4-Difluorophenylacetonitrile.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,4-Difluorophenylacetonitrile | 153.13 | 7.0 g | 0.046 |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 2.1 g | 0.055 |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |
Procedure:
-
To a flame-dried 250 mL three-neck flask under an inert atmosphere (nitrogen or argon), add 2.1 g of lithium aluminum hydride and 50 mL of anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve 7.0 g of 3,4-difluorophenylacetonitrile in 50 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension. Caution: The reaction is highly exothermic. Maintain a slow addition rate to control the temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the sequential dropwise addition of water (2.1 mL), 15% aqueous NaOH (2.1 mL), and then water again (6.3 mL) at 0 °C.
-
Filter the resulting white precipitate and wash it thoroughly with THF.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain racemic this compound. The crude product can be purified by distillation under reduced pressure.
Chiral Resolution via Diastereomeric Salt Formation
The separation of the enantiomers of this compound can be effectively achieved by classical resolution using a chiral resolving agent, such as a derivative of tartaric acid.[3] This method relies on the differential solubility of the resulting diastereomeric salts.
Protocol 2: Chiral Resolution of this compound
This protocol describes the resolution using O,O'-Dibenzoyl-L-tartaric acid to preferentially crystallize the salt of the (S)-enantiomer.
Figure 3: Workflow for Chiral Resolution.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Racemic this compound | 157.16 | 10.0 g | 0.064 |
| O,O'-Dibenzoyl-L-tartaric acid | 358.31 | 11.4 g | 0.032 |
| Methanol | - | 150 mL | - |
| 2M Sodium Hydroxide (NaOH) | - | As needed | - |
| Diethyl ether | - | As needed | - |
Procedure:
-
Dissolve 10.0 g of racemic this compound in 75 mL of warm methanol in a 250 mL Erlenmeyer flask.
-
In a separate flask, dissolve 11.4 g of O,O'-Dibenzoyl-L-tartaric acid in 75 mL of warm methanol.
-
Slowly add the tartaric acid solution to the amine solution with gentle stirring.
-
Allow the mixture to cool slowly to room temperature. The diastereomeric salt should begin to crystallize.
-
To maximize crystallization, store the flask at 4 °C for 12-24 hours.
-
Collect the crystalline precipitate by vacuum filtration and wash with a small amount of cold methanol. This solid is enriched in the (S)-amine salt.
-
To obtain the enantiomerically pure (S)-amine, the salt can be recrystallized from fresh methanol until a constant optical rotation is achieved.
-
To liberate the free amine, suspend the diastereomeric salt in water and add 2M NaOH solution until the pH is >12.
-
Extract the free (S)-amine with diethyl ether (3 x 50 mL).
-
Dry the combined organic extracts over anhydrous potassium carbonate, filter, and carefully evaporate the solvent to yield (S)-2-(3,4-difluorophenyl)ethanamine.
-
The mother liquor from the initial crystallization is enriched in the (R)-enantiomer, which can be recovered by a similar basification and extraction procedure.
Table 1: Expected Outcome of Chiral Resolution
| Parameter | Expected Value |
| Enantiomeric Excess (e.e.) of (S)-amine | >98% (after recrystallization) |
| Diastereomeric Excess (d.e.) of salt | >95% (initial crystallization) |
| Typical Yield of (S)-enantiomer | 30-40% (based on initial racemate) |
Application in the Synthesis of Bioactive Molecules
The enantiomers of this compound are valuable precursors for the synthesis of a range of biologically active compounds. A notable example is the use of the (S)-enantiomer in the development of selective antagonists for the alpha-2C adrenoceptor.
Case Study: Synthesis of an α2C-Adrenoceptor Antagonist Precursor
The (S)-enantiomer of this compound is a key building block for the synthesis of compounds such as ORM-12741, which has been investigated for the treatment of Alzheimer's disease.[1][4][5] The synthesis involves the formation of an amide bond between the chiral amine and a suitable carboxylic acid partner.
Sources
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. benchchem.com [benchchem.com]
- 3. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]
- 4. Tolerability of ORM-12741 and effects on episodic memory in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. trial.medpath.com [trial.medpath.com]
derivatization of 2-(3,4-Difluorophenyl)ethanamine for biological assays
An Application Guide to the Derivatization of 2-(3,4-Difluorophenyl)ethanamine for Advanced Biological and Analytical Assays
Abstract
This comprehensive application note provides a detailed guide for the chemical derivatization of this compound, a primary phenethylamine, to facilitate its analysis and functional characterization in biological contexts. We explore the rationale and methodologies for converting the parent amine into derivatives suitable for enhanced detection in chromatographic systems and for probing its activity in key biological assays. This guide is intended for researchers in pharmacology, drug development, and analytical toxicology, offering both the theoretical basis and practical, step-by-step protocols for derivatization and subsequent analysis.
Introduction: The Case for Derivatizing this compound
This compound belongs to the phenethylamine class, a structural backbone for many neurotransmitters, hormones, and psychoactive substances.[1] The difluoro-substitution on the phenyl ring can significantly alter its metabolic stability, lipophilicity, and receptor interaction profile compared to its non-fluorinated counterpart. However, the primary amine group and lack of a strong native chromophore or fluorophore present challenges for sensitive detection and quantification in complex biological matrices like plasma, urine, or tissue homogenates.
Chemical derivatization serves as a powerful strategy to overcome these limitations. The primary objectives of derivatizing this molecule are:
-
To Enhance Detectability: By attaching a chromophoric or fluorophoric tag, the molecule's response in UV-Vis or fluorescence detectors can be amplified by several orders of magnitude.[2]
-
To Improve Chromatographic Behavior: Derivatization can increase the volatility and thermal stability of the analyte for Gas Chromatography (GC) analysis or alter its polarity to improve peak shape and resolution in High-Performance Liquid Chromatography (HPLC).[3][4]
-
To Enable Chiral Separation: As with many phenethylamines, this compound is chiral. Derivatization with an enantiomerically pure reagent creates diastereomeric pairs that can be separated on standard achiral columns, which is critical as enantiomers often exhibit different pharmacological and toxicological effects.[5][6]
-
To Probe Structure-Activity Relationships (SAR): Synthesizing specific derivatives allows researchers to systematically study how structural modifications influence biological activity, for instance, at key targets like monoamine oxidase (MAO) enzymes or G-protein coupled receptors (GPCRs).[7]
This guide will detail protocols for achieving these objectives, providing a robust toolkit for the comprehensive study of this compound.
Strategic Overview: Selecting the Right Derivatization Path
The choice of derivatization strategy is dictated by the ultimate analytical or biological question. The workflow below illustrates the decision-making process, linking the experimental goal to the appropriate derivatization chemistry and analytical platform.
Figure 1: Decision workflow for derivatization of this compound.
Derivatization for Chromatographic Quantification
Sensitive quantification requires converting the analyte into a form with a strong, stable signal. We present two common, robust methods for HPLC and GC platforms.
Fluorescent Labeling for HPLC with Fluorescence Detection (HPLC-FLD)
This is a pre-column derivatization technique where a fluorescent tag is attached to the primary amine. Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) is a classic reagent that reacts with primary amines to form highly fluorescent and stable sulfonamide adducts.[8]
Figure 2: Reaction of the primary amine with Dansyl Chloride.
Causality: The reaction is performed under basic conditions (pH 9-10) to ensure the primary amine is deprotonated and thus sufficiently nucleophilic to attack the sulfonyl chloride. The resulting derivative has a strong fluorescence (typically Ex: ~340 nm, Em: ~520 nm), allowing for detection at picomole levels or lower, which is often necessary for analysis in biological samples.[8]
Acylation for GC-MS Analysis
For GC-MS, the goal is to create a derivative that is more volatile and thermally stable than the parent amine. Acylation with reagents like N-methyl-bis(trifluoroacetamide) (MBTFA) or trifluoroacetic anhydride (TFAA) replaces the active hydrogens on the amine with trifluoroacetyl groups.[9]
Causality: This derivatization has two key benefits. First, it caps the polar N-H bond, reducing intermolecular hydrogen bonding and preventing peak tailing on common GC columns.[9] Second, the trifluoroacetyl group introduces a predictable fragmentation pattern in the mass spectrometer upon electron ionization, often yielding high mass-to-charge (m/z) fragments that are highly specific and useful for quantification in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes.[3][10]
Chiral Derivatization for Enantiomeric Separation
To resolve the enantiomers of this compound, a common and effective strategy is to react the racemic amine with a chiral derivatizing agent (CDA). N-trifluoroacetyl-L-prolyl chloride (L-TPC) is an excellent choice for this purpose.[11]
Principle: L-TPC, being enantiomerically pure, reacts with the (R)- and (S)-enantiomers of the amine to form two diastereomers: (L,R) and (L,S). Diastereomers have different physical properties and can therefore be separated using standard, non-chiral chromatographic columns.[5][11] This indirect method is often more accessible and cost-effective than direct separation on a chiral stationary phase.
| Parameter | Derivatization for Quantification | Chiral Derivatization |
| Goal | Increase signal, improve chromatography | Separate enantiomers |
| Typical Reagent | Dansyl Chloride (HPLC), TFAA (GC) | N-trifluoroacetyl-L-prolyl chloride (L-TPC) |
| Product | Single derivatized product (from racemate) | Two diastereomers |
| Analytical Column | Standard achiral C18 (HPLC) or DB-5 (GC) | Standard achiral column |
| Key Advantage | High sensitivity and specificity | Allows use of standard columns for chiral analysis |
Table 1: Comparison of Derivatization Strategies.
Application in Biological Assays: Monoamine Oxidase (MAO) Inhibition
Phenethylamines are well-known substrates and inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes critical for the metabolism of neurotransmitters.[12] An in vitro MAO inhibition assay can determine if this compound or its derivatives can block the activity of these enzymes, a key characteristic for potential antidepressants (MAO-A inhibitors) or neuroprotective agents (MAO-B inhibitors).[13]
A common method is a fluorometric assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO activity.[14][15]
Figure 3: Workflow for a fluorometric MAO inhibition assay.
Rationale: By testing the parent compound and its synthesized derivatives in this assay, one can establish a structure-activity relationship. For example, does adding a bulky group via derivatization increase or decrease the inhibitory potency (IC₅₀ value)? Does it confer selectivity for MAO-A versus MAO-B? This information is invaluable for drug design and lead optimization.[13]
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle all solvents and reagents according to their Safety Data Sheets (SDS).
Protocol 1: Dansylation for HPLC-FLD Analysis
-
Reagent Preparation:
-
Bicarbonate Buffer: Prepare a 0.1 M sodium bicarbonate solution and adjust the pH to 9.5 with 1 M NaOH.
-
Dansyl Chloride Solution: Prepare a 2 mg/mL solution of dansyl chloride in acetone. Prepare this solution fresh daily and protect it from light.
-
Analyte Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol. Serially dilute to create working standards and spiking solutions.
-
-
Derivatization Procedure:
-
To 100 µL of sample (e.g., extracted plasma, standard solution), add 200 µL of bicarbonate buffer.
-
Add 200 µL of the dansyl chloride solution. Vortex briefly.
-
Incubate the mixture in a water bath at 60°C for 30 minutes in the dark.
-
After incubation, add 50 µL of 5% ammonia solution to quench the reaction by consuming excess dansyl chloride. Vortex.
-
Evaporate the acetone under a gentle stream of nitrogen.
-
The remaining aqueous solution is ready for injection into the HPLC system.
-
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 40% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detector: Fluorescence Detector set to Excitation = 340 nm, Emission = 525 nm.
-
Protocol 2: Chiral Derivatization with L-TPC for GC-MS
-
Reagent Preparation:
-
L-TPC Solution: Prepare a 10 mg/mL solution of N-trifluoroacetyl-L-prolyl chloride in anhydrous dichloromethane. This reagent is moisture-sensitive; handle it under dry conditions.
-
Sample Preparation: The sample containing this compound should be extracted and dried completely. Reconstitute the dry residue in 100 µL of anhydrous dichloromethane.
-
-
Derivatization Procedure:
-
To the 100 µL of sample in dichloromethane, add 50 µL of the L-TPC solution.
-
Add 10 µL of anhydrous triethylamine to act as a base catalyst and scavenge the HCl byproduct.[16]
-
Vortex the mixture and heat at 60°C for 20 minutes.
-
Cool the reaction mixture to room temperature.
-
Add 200 µL of 1 M HCl to wash and remove excess reagent and triethylamine. Vortex and centrifuge.
-
Carefully transfer the bottom organic layer (dichloromethane) to a clean vial for GC-MS analysis.
-
-
GC-MS Conditions (Example):
-
Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan from m/z 50-550 or use SIM mode on characteristic fragment ions. The two diastereomers should appear as two distinct, well-resolved peaks.[10]
-
Protocol 3: In Vitro MAO-A Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits.[14][15]
-
Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4.
-
MAO-A Enzyme: Recombinant human MAO-A diluted in Assay Buffer to the desired working concentration.
-
Test Compound: Prepare a 10 mM stock of this compound in DMSO. Serially dilute in Assay Buffer to achieve final assay concentrations (e.g., 1 nM to 100 µM).
-
Positive Control: Clorgyline (a known MAO-A inhibitor).[14]
-
Reaction Mix: Prepare a working solution containing p-tyramine (substrate), horseradish peroxidase (HRP), and a suitable dye reagent (e.g., Amplex Red) in Assay Buffer.
-
-
Assay Procedure (96-well plate format):
-
To appropriate wells of a black, flat-bottom 96-well plate, add 50 µL of Assay Buffer.
-
Add 5 µL of the test compound dilutions (or positive control/vehicle control).
-
Add 20 µL of the MAO-A enzyme solution to all wells except the "no enzyme" blank.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 25 µL of the Reaction Mix to all wells.
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence kinetically over 30 minutes (Excitation ~530 nm, Emission ~585 nm) at 37°C.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of fluorescence vs. time).
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
| Assay Parameter | Example Value | Rationale |
| Enzyme Source | Recombinant human MAO-A/B | Provides a pure, consistent source of enzyme activity.[13] |
| Substrate | p-Tyramine | A non-selective substrate for both MAO-A and MAO-B.[14] |
| Detection Method | H₂O₂ production via HRP/dye | A highly sensitive and continuous fluorometric method.[15] |
| Positive Control | Clorgyline (MAO-A), Pargyline (MAO-B) | Validates that the assay can detect known inhibitors.[14] |
| Output | IC₅₀ (nM or µM) | A quantitative measure of inhibitory potency. |
Table 2: Key Parameters for the MAO Inhibition Assay.
Conclusion
The derivatization of this compound is an essential step for its rigorous scientific investigation. By converting the parent amine into analytically tractable derivatives, researchers can achieve sensitive quantification, resolve its enantiomers, and probe its biological functions with confidence. The protocols and strategies outlined in this guide provide a validated framework for incorporating this compound into diverse research programs, from metabolic profiling and pharmacokinetics to mechanistic pharmacology and drug discovery. The principles discussed are broadly applicable to the study of other primary phenethylamines, serving as a foundational resource for the scientific community.
References
- Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. Journal of Biochemical and Biophysical Methods.
- GC-MS Analysis of Acylated Derivatives of Methamphetamine and Regioisomeric Phenethylamines. Journal of Analytical Toxicology.
- Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identific
- Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid.
- Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Thermo Fisher Scientific.
- Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ioniz
- Reagents for Analysis of Low Molecular Weight Amines. Thermo Fisher Scientific.
- Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Elsevier.
- LC–MS-MS Analysis of Dietary Supplements for N-ethyl-α-ethyl-phenethylamine (ETH), N, N-diethylphenethylamine and Phenethylamine. Oxford Academic.
- Technical Manual Monoamine Oxidase (MAO) Activity Assay Kit. Elabscience.
- Monoamine oxidase assays. PubMed.
- Monoamine Oxidase Assay Kit (MAK136) - Technical Bulletin. Sigma-Aldrich.
- GC–MS Analysis of Ring and Side Chain Regioisomers of Ethoxyphenethylamines. Journal of Analytical Toxicology.
- A Comparative Analysis of Phenethylamine and Tryptamine Derivatives: Structure-Activity Relationships and Functional Outcomes. Benchchem.
- Monoamine Oxidase Assay Kit. Bio-Techne.
- Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Royal Society of Chemistry.
- Derivatization and Separation of Aliph
- A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods).
- LC–MS-MS Analysis of Dietary Supplements for N-ethyl- -ethyl-phenethylamine (ETH), N, N-diethylphenethylamine and Phenethylamine.
- Monoamine Oxidase (MAO) Inhibition Assay. Evotec.
- Chiral Drug Analysis in Forensic Chemistry: An Overview. PubMed Central.
- Chemical structures of the five substituted phenethylamine derivatives.
- Trace Biogenic Amine Analysis with Pre-Column Derivatization and with Fluorescent and Chemiluminescent Detection in HPLC. PubMed Central.
- Evaluation of Fluorescamine as a Phosphogenic Derivatizing Reagent of Primary Amines.
- Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. PubMed.
- Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems. PubMed.
- Simultaneous analysis of six phenethylamine-type designer drugs by TLC, LC-MS, and GC-MS.
- Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). PubMed.
- A comparative study of substituted phenethylamine receptor affinities. Benchchem.
- Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Rel
- Reagents for detection of primary amines.
- Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantific
- Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Korea Science.
- Automatic Derivatization System for Phenethylamine Drugs - Applic
- Analysis of Phenethylamines Using On-Column TFA Derivatiz
- Quantitative Determination of Amphetamine and ( -Phenylethylamine Enantiomers in Judicial Samples using Capillary Gas Chromatography. Journal of Analytical Toxicology.
- New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. MDPI.
- [Determination of optical purity of alpha-phenylethylamine by high performance liquid chromatography with pre-column derivatiz
- Simultaneous determination of plasma phenethylamine, phenylethanolamine, tyramine and octopamine by high-performance liquid chromatography using derivatiz
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- 4. documents.thermofisher.com [documents.thermofisher.com]
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- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Synthetic Routes Starting from 3,4-Difluorobenzaldehyde
Introduction: The Strategic Importance of 3,4-Difluorobenzaldehyde in Medicinal Chemistry
3,4-Difluorobenzaldehyde has emerged as a pivotal building block in modern drug discovery and development. Its utility stems from the unique properties imparted by the fluorine atoms on the benzene ring. The presence of fluorine can significantly enhance a molecule's metabolic stability, binding affinity to target proteins, and lipophilicity, all of which are critical parameters in the design of effective therapeutic agents.[1][2] This guide provides detailed protocols and scientific rationale for key synthetic transformations starting from 3,4-difluorobenzaldehyde, with a focus on the synthesis of scaffolds relevant to kinase inhibitors and other biologically active molecules. The aldehyde functionality serves as a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, making it an ideal starting point for the construction of complex molecular architectures.[3][4]
Core Synthetic Transformations and Protocols
This section details three strategic synthetic routes that leverage the reactivity of 3,4-difluorobenzaldehyde to generate valuable intermediates and scaffolds for drug discovery.
Reductive Amination: A Gateway to Bioactive Amines
Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines. This one-pot reaction involves the initial formation of an imine from the condensation of 3,4-difluorobenzaldehyde with a primary or secondary amine, followed by in-situ reduction of the imine to the corresponding amine. This method is widely employed for the synthesis of kinase inhibitors, where the amine linkage is a common pharmacophoric element.[5][6]
Scientific Rationale: The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to form an iminium ion. A mild reducing agent, such as sodium triacetoxyborohydride (STAB), is then used to selectively reduce the iminium ion without affecting the aldehyde. The choice of a mild reducing agent is crucial to prevent the reduction of the starting aldehyde.[7]
Experimental Workflow for Reductive Amination:
Caption: Workflow for Reductive Amination.
Detailed Protocol: Synthesis of N-(3,4-Difluorobenzyl)aniline
-
Materials:
-
3,4-Difluorobenzaldehyde (1.0 eq)
-
Aniline (1.0 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
-
Procedure:
-
To a solution of 3,4-difluorobenzaldehyde (1.0 eq) in 1,2-dichloroethane (DCE), add aniline (1.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(3,4-difluorobenzyl)aniline.
-
Data Summary Table:
| Reactant A | Reactant B | Reducing Agent | Solvent | Typical Yield |
| 3,4-Difluorobenzaldehyde | Aniline | STAB | DCE | 85-95% |
| 3,4-Difluorobenzaldehyde | Benzylamine | NaBH(OAc)₃ | CH₂Cl₂ | 80-90% |
Knoevenagel Condensation: Formation of α,β-Unsaturated Systems
The Knoevenagel condensation is a powerful tool for forming carbon-carbon double bonds by reacting an aldehyde with an active methylene compound in the presence of a basic catalyst.[8][9] The resulting α,β-unsaturated products are versatile intermediates in the synthesis of a wide range of pharmaceuticals, including anticancer agents.[10] The electron-withdrawing nature of the difluorophenyl ring in 3,4-difluorobenzaldehyde enhances the electrophilicity of the carbonyl carbon, facilitating this condensation.
Scientific Rationale: The reaction is initiated by the deprotonation of the active methylene compound by a weak base (e.g., piperidine, pyridine) to form a stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of 3,4-difluorobenzaldehyde. The resulting aldol-type adduct readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated product.[11]
Logical Relationship of Knoevenagel Condensation:
Caption: Knoevenagel Condensation Overview.
Detailed Protocol: Synthesis of 2-(3,4-Difluorobenzylidene)malononitrile
-
Materials:
-
3,4-Difluorobenzaldehyde (1.0 eq)
-
Malononitrile (1.0 eq)
-
Piperidine (catalytic amount)
-
Ethanol
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve 3,4-difluorobenzaldehyde (1.0 eq) and malononitrile (1.0 eq) in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine (2-3 drops) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours. The product will often precipitate out of the solution.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure 2-(3,4-difluorobenzylidene)malononitrile.
-
Data Summary Table:
| Active Methylene Compound | Catalyst | Solvent | Typical Yield |
| Malononitrile | Piperidine | Ethanol | 90-98% |
| Ethyl cyanoacetate | Piperidine | Ethanol | 85-95% |
| Diethyl malonate | Piperidine | Toluene | 75-85% |
Synthesis of a Diaryl Pyrimidine Kinase Inhibitor Scaffold
Diaryl pyrimidine derivatives are a well-established class of kinase inhibitors, targeting enzymes like EGFR and VEGFR-2, which are crucial in cancer cell signaling.[12][13] A common synthetic strategy involves a condensation reaction to construct the central pyrimidine ring. Here, we outline a plausible route starting from 3,4-difluorobenzaldehyde to a diaryl pyrimidine scaffold.
Scientific Rationale: This multi-step synthesis begins with an aldol condensation between a substituted acetophenone and 3,4-difluorobenzaldehyde to form a chalcone intermediate. The chalcone then undergoes a cyclocondensation reaction with a suitable nitrogen-containing species, such as thiourea, under basic conditions to form the pyrimidine-2-thione ring. Subsequent alkylation of the sulfur atom provides further opportunities for diversification.
Synthetic Pathway to a Diaryl Pyrimidine Scaffold:
Caption: Diaryl Pyrimidine Synthesis.
Detailed Protocol: Synthesis of 4-(4-Methoxyphenyl)-6-(3,4-difluorophenyl)pyrimidine-2(1H)-thione
-
Step 1: Synthesis of (E)-1-(4-methoxyphenyl)-3-(3,4-difluorophenyl)prop-2-en-1-one (Chalcone)
-
To a stirred solution of 4-methoxyacetophenone (1.0 eq) and 3,4-difluorobenzaldehyde (1.0 eq) in ethanol, add an aqueous solution of sodium hydroxide (2.0 eq).
-
Stir the mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice-cold water and acidify with dilute HCl.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to obtain the chalcone.
-
-
Step 2: Synthesis of 4-(4-Methoxyphenyl)-6-(3,4-difluorophenyl)pyrimidine-2(1H)-thione
-
A mixture of the chalcone from Step 1 (1.0 eq), thiourea (1.5 eq), and potassium hydroxide (2.0 eq) in ethanol is refluxed for 8-10 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with water, and purify by recrystallization or column chromatography to yield the desired diaryl pyrimidine-2-thione.
-
Data Summary Table:
| Step | Key Reagents | Solvent | Typical Yield |
| Aldol Condensation | NaOH | Ethanol | 80-90% |
| Cyclocondensation | Thiourea, KOH | Ethanol | 70-85% |
Conclusion
3,4-Difluorobenzaldehyde is a highly valuable and versatile starting material in the synthesis of complex organic molecules for pharmaceutical applications. The protocols detailed in this guide for reductive amination, Knoevenagel condensation, and the synthesis of a diaryl pyrimidine scaffold demonstrate its utility in constructing key pharmacophores. The strategic incorporation of the 3,4-difluorophenyl moiety can lead to the development of drug candidates with improved pharmacological profiles. These robust and reproducible synthetic routes provide a solid foundation for researchers and scientists in drug discovery to generate diverse libraries of compounds for biological screening.
References
-
Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. NIH. Available at: [Link]
- Method for synthesizing trametinib key intermediate. Google Patents.
-
Wittig Reaction. Organic Chemistry Portal. Available at: [Link]
-
Identification and synthesis of potential process-related impurities of trametinib: an anti-cancer drug | Request PDF. ResearchGate. Available at: [Link]
-
The Importance and Applications of Knoevenagel Reaction (Brief Review). Available at: [Link]
-
Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. MDPI. Available at: [Link]
-
Knoevenagel condensation. Wikipedia. Available at: [Link]
-
Reactivity of aldehyde 4 f with aniline catalyzed by 1. ResearchGate. Available at: [Link]
-
Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Scheme 9. Laboratory-scale synthesis of trametinib (55). ResearchGate. Available at: [Link]
-
Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. PubMed. Available at: [Link]
-
Facile reductive amination of aldehydes with electron-deficient anilines by acyloxyborohydrides in TFA: application to a diazaindoline scale-up. PubMed. Available at: [Link]
-
Recent applications of the Wittig reaction in alkaloid synthesis. PubMed. Available at: [Link]
-
A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines | Request PDF. ResearchGate. Available at: [Link]
-
Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Design, synthesis, and biological evaluation of 3,4-diarylmaleimides as angiogenesis inhibitors. PubMed. Available at: [Link]
-
FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Available at: [Link]
-
Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses. Available at: [Link]
-
New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers. Available at: [Link]
-
New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. NIH. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,4-Difluorobenzaldehyde | 34036-07-2 | FD21863 [biosynth.com]
- 5. researchgate.net [researchgate.net]
- 6. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Facile reductive amination of aldehydes with electron-deficient anilines by acyloxyborohydrides in TFA: application to a diazaindoline scale-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 10. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
- 13. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 2-(3,4-Difluorophenyl)ethanamine Synthesis
An essential precursor in pharmaceutical synthesis, 2-(3,4-Difluorophenyl)ethanamine is a key building block whose efficient synthesis is critical for drug development pipelines. However, researchers frequently encounter challenges in optimizing its yield and purity. This technical support center provides a structured guide to troubleshoot common issues, grounded in established chemical principles and field-proven methodologies.
Overview of the Primary Synthesis Route
The most prevalent and industrially scalable method for synthesizing this compound is through the reduction of 2-(3,4-Difluorophenyl)acetonitrile. The overall transformation is straightforward, but the choice of reducing agent and reaction conditions is paramount to achieving high yield and minimizing difficult-to-remove impurities.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions & Troubleshooting Guide
Category 1: The Reduction Reaction
Question 1: My reaction yield is low despite complete consumption of the starting nitrile. What are the likely causes and solutions?
Low isolated yield with full conversion often points to issues during the reaction work-up or the formation of highly soluble byproducts. However, the most common culprit in nitrile reductions is the formation of secondary and tertiary amine impurities through a well-understood side reaction pathway.[1]
Senior Application Scientist's Note: The primary amine product is nucleophilic and can react with the intermediate imine formed during the reduction process. This leads to the formation of a secondary amine "dimer," which can further react. This side reaction is especially prevalent in catalytic hydrogenation under neutral conditions.[2][3]
Troubleshooting Steps:
-
Analyze the Byproducts: Before altering the reaction, obtain a crude NMR or LC-MS of your reaction mixture to confirm the presence of secondary amines. The secondary amine will have a characteristic mass of (2 * Product MW) - NH3.
-
Modify Catalytic Hydrogenation Conditions:
-
Add Ammonia: The most effective way to suppress secondary amine formation is to saturate the reaction solvent (e.g., Methanol, Ethanol) with ammonia gas or add aqueous ammonium hydroxide.[2] The excess ammonia outcompetes the primary amine product in reacting with the imine intermediate.
-
Switch Catalyst: Raney Nickel is often more effective than Palladium on Carbon (Pd/C) for suppressing this side reaction, especially when used with ammonia.[3]
-
-
Switch to a Stoichiometric Reducing Agent: If catalytic methods prove problematic, switching to a chemical hydride reducing agent can prevent the side reaction.
-
Lithium Aluminum Hydride (LiAlH₄): This is a powerful and highly effective reagent for reducing nitriles to primary amines.[4][5] The reaction is typically run in an anhydrous ether solvent like THF or Diethyl Ether. The strong, non-catalytic nature of the reduction and the subsequent acidic work-up ensures the formation of the primary amine with minimal dimerization.
-
Borane Reagents: Borane complexes, such as Borane-THF (BH₃-THF) or the more stable Borane-dimethylsulfide (BH₃-SMe₂), are excellent alternatives.[2]
-
Caption: Mechanism of secondary amine formation during nitrile reduction.
Question 2: I am using LiAlH₄ but my reaction is sluggish or incomplete. How can I improve this?
This issue almost always relates to the quality and handling of the reagents and solvent.
Senior Application Scientist's Note: Lithium aluminum hydride reacts violently with water and protic solvents.[6] Any moisture in your reaction will consume the reagent, lowering its effective stoichiometry and potentially halting the reaction. Likewise, the purity of the starting nitrile is crucial.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions:
-
Use freshly distilled, anhydrous solvents (THF or Et₂O). Purchase solvents in septum-sealed bottles and handle them under an inert atmosphere (Nitrogen or Argon).
-
Dry all glassware in an oven ( >120°C) for several hours and cool under an inert atmosphere.
-
-
Verify Reagent Quality:
-
Use a fresh bottle of LiAlH₄. Older bottles can absorb atmospheric moisture and lose activity.
-
Ensure your 2-(3,4-Difluorophenyl)acetonitrile is pure and dry. Impurities from its synthesis can interfere with the reduction.
-
-
Control Temperature: The initial addition of LiAlH₄ should be done at 0°C to control the exothermic reaction. Afterward, the reaction is typically heated to reflux to ensure it goes to completion.[5]
Category 2: Purification
Question 3: How can I effectively purify the final this compound product?
The purification strategy depends on the scale and the nature of the impurities.
Senior Application Scientist's Note: As a basic amine, the product can be easily separated from neutral or acidic impurities by leveraging its pKa. For removing the common secondary amine byproduct, fractional distillation or conversion to a salt is often necessary.
Recommended Purification Methods:
-
Acid-Base Extraction:
-
After the reaction work-up, dissolve the crude product in a non-polar organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Extract with an aqueous acid solution (e.g., 1M HCl). The desired amine will move to the aqueous phase as the hydrochloride salt, leaving non-basic impurities behind.
-
Wash the aqueous layer with the organic solvent to remove any trapped neutral impurities.
-
Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 12 and extract the free amine back into an organic solvent.
-
Dry the organic layer with an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to yield the purified free amine.
-
-
Distillation: The product is a liquid at room temperature. For larger scales, vacuum distillation is a highly effective method for removing non-volatile impurities and can also separate the primary amine from higher-boiling secondary and tertiary amine byproducts.
-
Crystallization as a Salt: If high purity is required, the amine can be converted to its hydrochloride salt by dissolving the free base in a suitable solvent (like isopropanol or diethyl ether) and adding a solution of HCl. The resulting salt often crystallizes and can be collected by filtration, providing very high purity material.[7]
Comparative Data on Reduction Methods
| Parameter | Method 1: Catalytic Hydrogenation | Method 2: LiAlH₄ Reduction |
| Reducing Agent | H₂ gas with Raney Ni or Pd/C catalyst | Lithium Aluminum Hydride (LiAlH₄) |
| Solvent | Methanol or Ethanol (often with NH₃) | Anhydrous THF or Diethyl Ether |
| Temperature | Room Temperature to 50°C | 0°C to Reflux (typically ~65°C) |
| Pressure | 50 psi to 500 psi | Atmospheric |
| Typical Yield | 70-90% | 85-95% |
| Key Advantage | Cost-effective and scalable for industry.[1] | High selectivity for primary amine, minimal byproducts.[5] |
| Key Disadvantage | Risk of secondary amine formation. Requires specialized high-pressure equipment.[3] | Requires strict anhydrous conditions; reagent is hazardous. Work-up can be challenging.[6] |
Validated Experimental Protocols
Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)
This protocol is recommended for lab-scale synthesis where purity is the primary goal.
Materials:
-
2-(3,4-Difluorophenyl)acetonitrile
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
6M Sodium Hydroxide (NaOH)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere.
-
Suspend LiAlH₄ (1.2 equivalents) in anhydrous THF in the flask and cool the slurry to 0°C in an ice bath.
-
Dissolve 2-(3,4-Difluorophenyl)acetonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ slurry via the dropping funnel, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the flask back to 0°C.
-
Work-up (Fieser method): Cautiously and slowly add X mL of water, followed by X mL of 15% aqueous NaOH, and finally 3X mL of water, where X is the mass of LiAlH₄ used in grams.
-
Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off and wash the solid thoroughly with THF.
-
Combine the filtrate and washes and concentrate under reduced pressure to obtain the crude amine.
-
Purify the crude product via acid-base extraction or distillation as described in the FAQ section.
Protocol 2: Catalytic Hydrogenation with Raney Nickel
This protocol is suitable for larger-scale synthesis where cost and throughput are important considerations.
Materials:
-
2-(3,4-Difluorophenyl)acetonitrile
-
Raney Nickel (50% slurry in water)
-
Methanol
-
Ammonia (gas or 28% aqueous solution)
-
Diatomaceous earth (Celite)
Procedure:
-
Prepare a methanolic ammonia solution by bubbling ammonia gas through anhydrous methanol or by adding concentrated aqueous ammonia to methanol (to ~7N).
-
In a high-pressure hydrogenation vessel (Parr shaker or autoclave), add the 2-(3,4-Difluorophenyl)acetonitrile (1.0 equivalent) dissolved in the methanolic ammonia solution.
-
Carefully wash the Raney Nickel slurry with water and then with methanol to remove residual water. Add the activated catalyst to the vessel (approx. 5-10% by weight of the nitrile).
-
Seal the vessel, purge it several times with nitrogen, and then with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 100-200 psi) and begin vigorous agitation. Heat the reaction to 40-50°C.
-
Monitor the reaction by observing hydrogen uptake. The reaction is typically complete in 6-12 hours.
-
After completion, cool the vessel to room temperature and carefully vent the hydrogen pressure. Purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and the filter cake should not be allowed to dry. Keep it wet with solvent and dispose of it properly.
-
Concentrate the filtrate under reduced pressure to remove the methanol and ammonia.
-
Purify the resulting crude amine as required.
References
-
Reactions of Nitriles - Chemistry Steps.
-
Nitrile reduction - Wikipedia.
-
Amines - Nitriles (A-Level Chemistry) - Study Mind.
-
reduction of nitriles - Chemguide.
-
Amine synthesis by nitrile reduction - Organic Chemistry Portal.
-
Nitrile to Amine - Common Conditions - Organic Chemistry Data.
-
Catalytic Reduction of Nitriles - Thieme Chemistry.
-
EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents.
-
How to prevent secondary amine formation in nitrile reduction? - ResearchGate.
-
2-(3,4-difluorophenyl)ethan-1-amine hydrochloride - A2B Chem.
Sources
- 1. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 2. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. studymind.co.uk [studymind.co.uk]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 7. calpaclab.com [calpaclab.com]
common side products in the synthesis of 2-(3,4-Difluorophenyl)ethanamine
Technical Support Center: Synthesis of 2-(3,4-Difluorophenyl)ethanamine
Welcome to the technical support guide for the synthesis of this compound. This document is intended for researchers, scientists, and drug development professionals. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges encountered during the synthesis of this important chemical intermediate. Our guidance is grounded in established chemical principles to ensure you can optimize your reaction conditions, maximize yield, and achieve high purity.
Overview of the Primary Synthetic Route
The most common and industrially scalable method for the synthesis of this compound is the reduction of 3,4-difluorophenylacetonitrile. This transformation can be achieved through various methods, with catalytic hydrogenation and chemical hydride reduction being the most prevalent.
While seemingly straightforward, this reduction is often complicated by the formation of several side products. Understanding the mechanisms behind the formation of these impurities is crucial for developing strategies to suppress them.
Primary Synthetic Pathway and Key Side Reactions
The following diagram illustrates the intended reaction and the pathways to the most common impurities.
Technical Support Center: Troubleshooting Guide for the Reductive Amination of 3,4-Difluorophenylacetone
Welcome to the technical support center for the reductive amination of 3,4-difluorophenylacetone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we will address common challenges in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs)
Low or No Product Formation
Question: I'm seeing very low conversion of my 3,4-difluorophenylacetone. What are the likely causes and how can I improve my yield?
Answer: Low conversion in a reductive amination can stem from several factors, primarily related to the initial imine formation and the subsequent reduction.
-
Inefficient Imine Formation: The reaction between the ketone and the amine to form the imine is a critical equilibrium-driven step.[1] To favor the imine, water, a byproduct of this reaction, must be effectively removed. If water is not removed, the equilibrium may lie towards the starting materials.[1]
-
Troubleshooting:
-
Dehydrating Agents: Consider the use of a dehydrating agent. For reactions where the solvent is suitable (e.g., toluene), a Dean-Stark apparatus can be employed for azeotropic removal of water.
-
Reaction Time: Allow sufficient time for imine formation before adding the reducing agent, especially if you are not using a one-pot protocol.[2] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal time for the addition of the reductant.
-
-
-
Sub-optimal pH: The pH of the reaction medium is crucial for imine formation. The reaction is typically catalyzed by mild acid.[1][3] However, if the pH is too low, the amine nucleophile will be protonated, rendering it non-nucleophilic and halting the reaction.[4][5] Conversely, if the pH is too high, the carbonyl oxygen will not be sufficiently protonated to activate the ketone for nucleophilic attack.[4]
-
Troubleshooting:
-
The optimal pH for imine formation is generally between 4.5 and 6.[4] You can use a weak acid, such as acetic acid, as a catalyst. It's important to carefully control the amount of acid added.
-
-
-
Choice of Reducing Agent: Not all reducing agents are created equal for reductive amination. A strong reducing agent like lithium aluminum hydride (LiAlH₄) will readily reduce the starting ketone, competing with imine formation.[6][7] Sodium borohydride (NaBH₄) can also reduce both the ketone and the imine.[1][2][8]
-
Troubleshooting:
-
Selective Reductants: Employ a milder, more selective reducing agent that preferentially reduces the iminium ion over the ketone. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices for one-pot reductive aminations.[1][8][9] NaBH(OAc)₃ is often preferred as it is less toxic than NaBH₃CN.[8]
-
-
Presence of Side Products
Question: My final product is contaminated with significant impurities. What are the common side reactions and how can I minimize them?
Answer: The formation of byproducts is a common challenge. Understanding the potential side reactions is key to mitigating them.
-
Reduction of the Starting Ketone: As mentioned, if a non-selective reducing agent is used, or if the reducing agent is added before significant imine formation has occurred, you will likely see the corresponding alcohol, 1-(3,4-difluorophenyl)propan-2-ol, as a major byproduct.
-
Over-alkylation: If you are using a primary amine, there is a possibility of the desired secondary amine product reacting further with another molecule of the ketone to form a tertiary amine.
-
Troubleshooting:
-
Stoichiometry Control: Use a slight excess of the primary amine to favor the formation of the secondary amine.
-
Stepwise Procedure: For challenging cases, a stepwise approach of forming and isolating the imine before reduction can prevent over-alkylation.[10]
-
-
-
Aldol Condensation: Ketones with α-hydrogens, like 3,4-difluorophenylacetone, can undergo self-condensation under basic or acidic conditions, leading to aldol products.
-
Troubleshooting:
-
Temperature Control: Maintain a moderate reaction temperature to minimize the rate of this side reaction.
-
pH Control: Avoid strongly acidic or basic conditions.
-
-
Purification Challenges
Question: I'm having difficulty purifying my target amine from the reaction mixture. What are some effective purification strategies?
Answer: The basic nature of amines allows for straightforward purification by acid-base extraction.
-
Acid-Base Extraction: This is the most common and effective method for separating amines from neutral organic compounds.
-
Protocol:
-
After the reaction is complete, quench any remaining reducing agent carefully (e.g., with dilute acid or acetone).
-
Dilute the reaction mixture with an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with an acidic aqueous solution (e.g., 1M HCl). The amine product will be protonated and move into the aqueous layer, while neutral impurities (like unreacted ketone or the alcohol byproduct) will remain in the organic layer.
-
Separate the aqueous layer and basify it with a strong base (e.g., NaOH) to deprotonate the amine.
-
Extract the free amine back into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to obtain the purified amine.
-
-
-
Chromatography: If acid-base extraction is insufficient, column chromatography can be employed.
-
Considerations: Amines can sometimes streak on silica gel. To mitigate this, a small amount of a basic modifier, such as triethylamine or ammonia, can be added to the eluent.
-
Experimental Protocol: Reductive Amination of 3,4-Difluorophenylacetone with Methylamine
This protocol provides a general procedure for the reductive amination of 3,4-difluorophenylacetone using sodium triacetoxyborohydride.
Materials:
-
3,4-Difluorophenylacetone
-
Methylamine (e.g., as a solution in THF or as methylamine hydrochloride)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic Acid (glacial)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,4-difluorophenylacetone (1.0 eq). Dissolve it in anhydrous DCM or DCE.
-
Amine Addition: Add methylamine (1.1 - 1.5 eq). If using methylamine hydrochloride, an additional equivalent of a non-nucleophilic base (e.g., triethylamine) should be added to liberate the free amine.
-
Acid Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the progress by TLC or LC-MS.
-
Reduction: Once imine formation is evident, add sodium triacetoxyborohydride (1.2 - 1.5 eq) portion-wise to control any potential exotherm.
-
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction until the starting material and imine intermediate are consumed (typically 4-24 hours).
-
Workup:
-
Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer.
-
Extract the aqueous layer with DCM or DCE.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be further purified by acid-base extraction or column chromatography as needed.
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| Amine Stoichiometry | 1.1 - 1.5 equivalents | A slight excess of the amine drives the imine formation equilibrium forward. |
| Reducing Agent Stoichiometry | 1.2 - 1.5 equivalents | Ensures complete reduction of the iminium intermediate. |
| Reaction Temperature | Room Temperature | Balances reaction rate with minimizing side reactions. Gentle heating may be required for less reactive substrates. |
| pH | 4.5 - 6 | Optimal for catalyzing imine formation without protonating the amine nucleophile.[3][4] |
Visualizing the Process
Reaction Mechanism
The reductive amination proceeds in two main stages: the formation of an iminium ion followed by its reduction.
Caption: A decision tree for troubleshooting reductive amination.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
-
Rufino, V., et al. (2020). Mechanisms of the formation of imines in aqueous solution and the effect of the pH: a theoretical analysis. Arkat USA. [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. youtube.com [youtube.com]
- 7. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Sodium triacetoxyborohydride [organic-chemistry.org]
- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
optimization of reaction conditions for the synthesis of 2-(3,4-Difluorophenyl)ethanamine
Technical Support Center: Synthesis of 2-(3,4-Difluorophenyl)ethanamine
Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the common synthetic routes to this key pharmaceutical intermediate.
Section 1: Synthesis via Reduction of 3,4-Difluorophenylacetonitrile
This is one of the most direct and widely used methods. The core of this synthesis is the reduction of a nitrile group to a primary amine. While seemingly straightforward, this reduction can be prone to issues related to reagent choice, reaction conditions, and potential side reactions.
Overview of Common Reduction Methods
The choice of reducing agent is critical and depends on available equipment, safety considerations, and desired scale. Below is a comparison of common methods.
| Reducing Agent/Method | Typical Conditions | Advantages | Disadvantages & Common Issues | Safety Considerations |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O, 0°C to reflux | High reactivity, excellent yields, reduces most polar multiple bonds.[1] | Violently reacts with water and protic solvents.[1][2] Difficult to handle on a large scale. Can be pyrophoric. Workup can be challenging. | Must be handled under an inert, anhydrous atmosphere.[1] Quenching must be done carefully at low temperatures. |
| Catalytic Hydrogenation (e.g., H₂/Pd-C, H₂/Raney Ni) | H₂ (balloon or pressure), various solvents (MeOH, EtOH, AcOH) | "Green" method, high atom economy, catalyst can be recovered. | Potential for catalyst poisoning (e.g., by sulfur impurities).[3][4] Risk of defluorination at high pressures/temperatures.[5] Reaction can stall.[3][6] | Hydrogen gas is flammable and explosive. Use of a pressure reactor (autoclave) may be required.[4] |
| Sodium Borohydride (NaBH₄) / Cobalt(II) Chloride (CoCl₂) | MeOH or IPA/water mixtures | Milder and safer than LiAlH₄.[7][8] Tolerates more functional groups. | Yields can be variable.[9] Optimization of reagent stoichiometry and addition order is often required.[9] | Generates hydrogen gas upon reaction with protic solvents; ensure adequate ventilation. |
Detailed Protocol: LiAlH₄ Reduction
This protocol provides a reliable method for small to medium-scale synthesis.
Materials:
-
3,4-Difluorophenylacetonitrile
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.
-
In the flask, suspend LiAlH₄ (1.5 eq.) in anhydrous THF. Cool the suspension to 0°C using an ice bath.
-
Dissolve 3,4-Difluorophenylacetonitrile (1.0 eq.) in anhydrous THF and add it to the dropping funnel.
-
Add the nitrile solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture back to 0°C.
-
Workup (Fieser method): Cautiously and slowly add deionized water (X mL, where X = grams of LiAlH₄ used). Follow with the slow addition of 15% NaOH solution (X mL). Finally, add more deionized water (3X mL).
-
Stir the resulting granular precipitate vigorously for 30 minutes, then filter it off through a pad of Celite. Wash the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washes, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
Troubleshooting & FAQ: Nitrile Reduction Route
Q1: My LiAlH₄ reduction gave a very low yield. What went wrong?
-
A1: Moisture Contamination: LiAlH₄ reacts violently with water.[1] Ensure all glassware is flame-dried and solvents are anhydrous. Even atmospheric moisture can quench the reagent.
-
A2: Incomplete Reaction: The reaction may require more forcing conditions. Ensure you are reaching reflux and allow sufficient reaction time. Monitor by TLC/LC-MS to confirm the consumption of starting material before workup.
-
A3: Improper Workup: The workup procedure is critical for breaking up the aluminum salt complexes and liberating the amine. The Fieser workup described above is generally reliable. If you end up with a gelatinous precipitate that is difficult to filter, you may have deviated from the correct ratios of water and base.
-
A4: Reagent Quality: LiAlH₄ can degrade over time. Use a fresh bottle or a previously opened bottle that has been stored correctly under an inert atmosphere.
Q2: My catalytic hydrogenation is not working or has stalled. What should I do?
-
A1: Catalyst Poisoning: This is a very common issue.[3] Trace impurities in your starting material, solvent, or from previous reactions (especially sulfur compounds) can poison the catalyst.[3][4] Try filtering the reaction mixture through Celite, adding fresh catalyst, and restarting the hydrogenation.
-
A2: Catalyst Inactivity: The catalyst may be old or inactive. Try a fresh batch of catalyst. For difficult reductions, Pearlman's catalyst (Pd(OH)₂/C) can be more effective.[3][4]
-
A3: Insufficient Pressure/Hydrogen: For some substrates, balloon pressure is insufficient.[4][6] The reaction may require higher pressures in a dedicated hydrogenation apparatus like a Parr shaker.[3]
-
A4: Solvent Choice: The solvent can have a significant impact. While methanol and ethanol are common, sometimes adding a co-solvent like acetic acid can help, especially for substrates that may be protonated.[3]
Q3: I see an impurity with a mass corresponding to the starting material plus water. What is it?
-
A: Amide Formation. This is likely 2-(3,4-difluorophenyl)acetamide, formed by the hydrolysis of the intermediate imine during the workup. This is more common if the workup is performed under acidic conditions before the reduction is fully complete. Ensure complete reduction to the amine before quenching.
Section 2: Synthesis via Henry Reaction and Nitroalkene Reduction
This two-step route offers an alternative, particularly when the corresponding benzaldehyde is more accessible than the phenylacetonitrile.
-
Step 1 (Henry Reaction): 3,4-Difluorobenzaldehyde is condensed with nitromethane to form 1-(3,4-difluorophenyl)-2-nitroethene (a β-nitrostyrene).[10]
-
Step 2 (Reduction): The nitrostyrene is then reduced to the target amine. This requires the reduction of both the nitro group and the carbon-carbon double bond.
Workflow Diagram
Caption: Two-step synthesis via Henry reaction and subsequent reduction.
Troubleshooting & FAQ: Henry Reaction and Reduction
Q1: My Henry reaction is low-yielding, or I'm getting a lot of side products.
-
A1: Catalyst and Conditions: The Henry reaction is base-catalyzed and reversible.[11] Careful control of the base is crucial to avoid side reactions.[12] While strong bases can be used, milder catalysts like ammonium acetate in acetic acid are common for driving the reaction towards the dehydrated nitrostyrene product.
-
A2: Polymerization: Benzaldehydes and nitrostyrenes can polymerize under strongly basic or acidic conditions. Use of stoichiometric, rather than catalytic, strong base should be avoided if the nitroalkene is the desired product.
-
A3: Nitrile By-product: In some cases, particularly when using acetic acid as a solvent, a nitrile by-product can form.[13]
Q2: The reduction of my nitrostyrene is giving me a complex mixture of products.
-
A1: Over-reduction/Side Reactions: The reduction of β-nitrostyrenes can be exothermic, especially with powerful reagents like LiAlH₄.[14] This can lead to side reactions. Maintaining a low temperature during the addition of the reducing agent is critical.
-
A2: Partial Reduction: It's possible to get partial reduction products. For example, reduction with NaBH₄ alone often yields the corresponding nitroalkane, not the amine.[15] A stronger reductant or a combination of reagents (like NaBH₄/CuCl₂) is needed for the full transformation.[15]
-
A3: Dimerization: During the reduction, especially under conditions that form an intermediate carbanion, the starting nitrostyrene can act as a Michael acceptor, leading to dimer formation.[14][15] This can be minimized by ensuring the reducing agent is present in sufficient excess and that the nitrostyrene is added slowly to the reductant.
Section 3: General Purification Strategies
Q: My crude product is an oil and is difficult to purify. What are my options?
-
A1: Distillation: this compound is a liquid at room temperature. If the impurities have sufficiently different boiling points, vacuum distillation can be an effective purification method.
-
A2: Salt Formation and Crystallization: As a primary amine, the product readily forms salts with acids. Adding a solution of HCl in a non-polar solvent (like diethyl ether or isopropanol) to the crude amine can precipitate the hydrochloride salt[16], which is often a crystalline solid that can be purified by recrystallization. The free base can be regenerated by treatment with a base (e.g., NaOH) and extraction.
-
A3: Column Chromatography: While possible, primary amines can be problematic on silica gel (due to strong adsorption). It is often better to use a silica column treated with a small amount of a base like triethylamine in the eluent, or to use neutral alumina as the stationary phase.
References
- BenchChem (2025). Application Notes and Protocols for Reactions of 2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone. Benchchem.com.
- Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. patents.google.com.
- Reddit (2023). Hydrogenation troubleshooting. reddit.com.
- Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. patents.google.com.
- Google Patents. CN104603098B - The synthesis of 2-(3,4-difluorophenyl) cyclopropyl amine derivatives and salt. patents.google.com.
- BenchChem (2025). Comparison of different synthetic routes for "2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone". Benchchem.com.
- Frontiers (2024). Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives. frontiersin.org.
- Chemistry Steps. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. chemistrysteps.com.
- Curly Arrow (2010). Catalytic Hydrogenation Part II - Tips and Tricks. curlyarrow.blogspot.com.
- Physics Wallah. LiAlH4 Reaction and Mechanism. physicswallah.com.
- AdiChemistry. Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. adichemistry.com.
- Reddit (2015). My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot?. reddit.com.
- Lumen Learning. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II. courses.lumenlearning.com.
- Pharmaguideline. Metal Hydrid Reduction (NaBH4 and LiAlH4). pharmaguideline.com.
- Reddit (2022). Failed Hydrogenation using H2 gas and Pd/C catalyst. reddit.com.
- Oakwood Chemical. 2-(3,4-difluorophenyl)ethan-1-amine hydrochloride, 99% Purity, C8H10ClF2N, 100 mg. oakwoodchemical.com.
- SCIRP (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. scirp.org.
- ResearchGate (2020). How to do a selective reduction of nitro group of 4-hydroxy beta nitrostyrene?. researchgate.net.
- ResearchGate. The Henry Reaction: Spectroscopic Studies of Nitrile and Hydroxylamine By-products Formed During Synthesis of Psychoactive Phenylalkylamines. researchgate.net.
- Organic Chemistry Portal. Henry Reaction. organic-chemistry.org.
- ResearchGate. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. researchgate.net.
- Semantic Scholar (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. semanticscholar.org.
- Sigma-Aldrich. 2-(2,4-DIFLUOROPHENYL)ETHANAMINE AldrichCPR. sigmaaldrich.com.
- Reddit (2024). 3,4-(Methylendioxy)-beta-nitrostyrene. reddit.com.
- MDPI (2021). Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2. mdpi.com.
- ResearchGate. The Henry (Nitroaldol) Reaction. researchgate.net.
- Beilstein Journals. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. beilstein-journals.org.
- Sigma-Aldrich. (S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride. sigmaaldrich.com.
- Google Patents. EP0037695B1 - Methylamines purification process. patents.google.com.
- Science Madness (2019). 3,4,5-trimethoxyphenylacetonitrile hydrogenation problems. sciencemadness.org.
- Science Madness (2006). 3,4,5-trimethoxynitrostyrene reduction fun. sciencemadness.org.
- Google Patents. US6133485A - Asymmetric synthesis of 2-(2,4-difluorophenyl)-1-heterocycl-1-yl butan-2,3-diols. patents.google.com.
- Buchler GmbH. Aza-Henry reaction catalyzed by 6´-Aminocinchonidine Derivative. buchler.ch.
- Allfluoro Pharmaceutical Co. Ltd. This compound,220362-31-2. allfluoro.com.
- ACG Publications (2014). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. acgpubs.org.
- Wikipedia. 2C-B-FLY. en.wikipedia.org.
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Navigating Greener Synthesis: A Technical Support Center for Avoiding Hazardous Reagents
Welcome to the Technical Support Center dedicated to empowering researchers, scientists, and drug development professionals in their transition towards safer, more sustainable chemical synthesis. In a landscape increasingly governed by the principles of green chemistry, the imperative to replace hazardous reagents is not just an ethical choice but a scientific and economic necessity.[[“]][2] This guide is designed to be a living resource, providing not only theoretical grounding but also practical, actionable advice to troubleshoot and overcome the challenges encountered when implementing alternative synthetic pathways.
Our philosophy is rooted in the 12 Principles of Green Chemistry, which advocate for waste prevention, atom economy, and the use of less hazardous chemical syntheses.[3][4] We will explore how these principles translate into real-world laboratory practices, offering you the expertise to make informed decisions that enhance safety, efficiency, and environmental stewardship.
Frequently Asked Questions (FAQs)
Here, we address some of the most common queries and concerns that arise when moving away from traditional, often hazardous, synthetic methods.
Section 1: Solvent Selection and Replacement
Q1: My protocol calls for a chlorinated solvent like Dichloromethane (DCM). What are the primary concerns, and what are viable alternatives?
A1: Dichloromethane, while a versatile solvent, is a suspected carcinogen and poses significant environmental risks.[5] The primary concern is its volatility and persistence, leading to atmospheric emissions and groundwater contamination.
From a practical standpoint, greener alternatives often require re-optimization of reaction conditions. Here’s a decision-making workflow:
Workflow for Selecting a Safer Solvent
A decision-making workflow for choosing a safer alternative solvent.
For many reactions where DCM is used, consider 2-Methyltetrahydrofuran (2-MeTHF) , a bio-based solvent with a higher boiling point and lower water miscibility, which can simplify work-ups.[6] Another emerging alternative is Cyrene™ , derived from cellulose, which can replace polar aprotic solvents like DMF and NMP.[6]
Troubleshooting Tip: When switching to a higher boiling point solvent, you may need to adjust the reaction temperature. Conversely, if the alternative solvent has a lower boiling point, you might need to run the reaction under reflux or in a sealed vessel to maintain the desired temperature.
Q2: Are "solvent-free" reactions practical on a larger scale?
A2: Yes, solvent-free reactions, often facilitated by mechanochemistry (ball milling), are becoming increasingly viable for scalable synthesis.[7][8][9][10] By using mechanical force to drive reactions, the need for solvents is eliminated, which drastically reduces waste and can lead to the formation of novel products not accessible through solution-based chemistry.[10][11]
Troubleshooting Guide: Transitioning to Mechanochemistry
| Issue | Potential Cause | Troubleshooting Step |
| Low Conversion | Insufficient energy input. | Increase milling frequency or time. Use heavier grinding media. |
| Product Degradation | Excessive heat generation. | Implement intermittent milling (e.g., 5 min on, 5 min off). Use a milling jar with a cooling jacket. |
| Inconsistent Results | Inhomogeneous mixing of reactants. | Add a small amount of a liquid grinding assistant (a few microliters) to improve mixing. |
| Difficulty in Product Extraction | Product is a solid intimately mixed with byproducts. | Choose a selective solvent that dissolves only the product or only the byproducts for extraction. |
Section 2: Alternative Energy Sources and Catalysis
Q3: My synthesis involves a high-energy process requiring harsh reagents. How can photoredox catalysis offer a safer alternative?
A3: Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, enabling a wide range of transformations under mild conditions.[12][13][14][15] This approach can replace hazardous, high-energy reagents and high temperatures, aligning with the principles of green chemistry by improving energy efficiency.[13][16]
Conceptual Comparison: Traditional vs. Photoredox Catalysis
Comparison of a traditional high-energy pathway with a milder photoredox catalytic cycle.
Troubleshooting a Photoredox Reaction:
-
No reaction: Ensure your light source has the correct wavelength to excite your photocatalyst. Degas the reaction mixture thoroughly, as oxygen can quench the excited state of the catalyst.
-
Low yield: The concentration of the photocatalyst may need optimization. Screen different solvents, as solvent polarity can significantly impact the reaction efficiency.
Q4: Can biocatalysis be integrated into a multi-step synthesis traditionally reliant on heavy metal catalysts?
A4: Absolutely. Biocatalysis , the use of enzymes to catalyze chemical reactions, is a powerful tool for green chemistry.[17][18][19][20] Enzymes offer exceptional selectivity (chemo-, regio-, and stereoselectivity), often eliminating the need for protecting groups and reducing the number of synthetic steps.[17][21] This is particularly advantageous in pharmaceutical synthesis where chiral purity is critical.[18][19]
Case Study: Replacing a Heavy Metal Catalyst with an Enzyme
Consider the reduction of a ketone to a chiral alcohol. A traditional approach might use a stoichiometric amount of a chiral reducing agent or a transition metal catalyst. An alternative is to use a ketoreductase (KRED) enzyme.
| Parameter | Traditional Method (e.g., with a metal catalyst) | Biocatalytic Method (with a KRED) |
| Reagents | Often requires stoichiometric, sometimes pyrophoric, metal hydrides. | Catalytic amount of enzyme, co-factor (e.g., NADPH) which can be recycled. |
| Solvent | Typically anhydrous organic solvents. | Often aqueous buffer, reducing the need for flammable organic solvents.[17] |
| Temperature | Can range from low to high temperatures. | Typically ambient temperature and pressure.[18] |
| Selectivity | May require chiral ligands for enantioselectivity. | High enantioselectivity is inherent to the enzyme. |
| Waste | Metal-containing waste stream. | Biodegradable waste. |
Troubleshooting Tip: If your enzyme shows low activity, consider protein engineering to improve its stability and substrate scope. Immobilizing the enzyme on a solid support can also enhance its reusability and simplify product purification.
Section 3: Safer Process Technologies
Q5: We are looking to scale up a highly exothermic reaction. How can flow chemistry mitigate the risks associated with this process?
A5: Flow chemistry , where reactions are performed in a continuous stream through a reactor, offers significant safety advantages over traditional batch processing, especially for hazardous reactions.[22][23][24][25] The small internal volume of a flow reactor minimizes the amount of hazardous material present at any given time, and the high surface-area-to-volume ratio allows for excellent heat transfer, preventing thermal runaways.[23][26]
Workflow for Transitioning from Batch to Flow
A stepwise guide for transitioning a hazardous batch reaction to a safer continuous flow process.
Troubleshooting a Flow Chemistry Setup:
-
Clogging: If you are working with solids, ensure they are fully dissolved or use a reactor designed for slurries. In-line filtration can also prevent blockages.
-
Poor Mixing: For multiphasic reactions, use a static mixer or a reactor designed to enhance mixing.
-
Inconsistent Output: Ensure your pumps are calibrated and providing a stable flow rate. Temperature fluctuations can also affect reaction outcomes, so ensure precise temperature control.
Experimental Protocol: A Greener Alternative to a Friedel-Crafts Acylation
This protocol demonstrates the replacement of a traditional Friedel-Crafts acylation, which uses stoichiometric amounts of aluminum chloride (a water-sensitive and corrosive Lewis acid) and a chlorinated solvent, with a safer, catalytic alternative using a solid acid catalyst in a greener solvent.
Traditional (Hazardous) Protocol:
-
To a stirred solution of anisole (1.0 eq) in dichloromethane (DCM) at 0 °C, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) portion-wise.
-
Add acetic anhydride (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by slowly pouring it onto crushed ice with concentrated HCl.
-
Extract the product with DCM, wash with brine, dry over MgSO₄, and concentrate to yield the crude product.
Greener Alternative Protocol:
-
In a round-bottom flask, combine anisole (1.0 eq), acetic anhydride (1.1 eq), and a catalytic amount of a reusable solid acid catalyst (e.g., Amberlyst-15, 10 wt%).
-
Use a greener solvent such as toluene or consider running the reaction neat (solvent-free) if the reactants are liquids.
-
Heat the mixture to 80-100 °C and monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and simply filter off the solid catalyst. The catalyst can be washed with a small amount of solvent, dried, and reused.
-
The filtrate can be concentrated, and the product purified by distillation or crystallization, avoiding a hazardous aqueous work-up.
This alternative pathway not only avoids hazardous reagents and solvents but also simplifies the work-up procedure and allows for catalyst recycling, improving the overall sustainability of the process.
Conclusion
The journey towards greener and safer chemical synthesis is a continuous process of learning, innovation, and adaptation. This technical support center serves as a starting point, providing the foundational knowledge and practical guidance to navigate this transition. By embracing these alternative synthetic pathways, we can collectively contribute to a safer and more sustainable future for the chemical sciences.[27]
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12 Principles of Green Chemistry. American Chemical Society. [Link]
-
Principles of Green Chemistry. N.A. [Link]
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12 Green Chemistry Principles. ChemCopilot. [Link]
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Flow chemistry: a modern approach for greener synthesis. Asynt. [Link]
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Efficiency and Safety: Transforming Chemical Processes with Flow Chemistry. CordenPharma. [Link]
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Basics of Green Chemistry. U.S. Environmental Protection Agency. [Link]
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Alternative Solvents: Shades of Green. Organic Process Research & Development. [Link]
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Mechanochemical Grafting: A Solvent-less Highly Efficient Method for the Synthesis of Hybrid Inorganic–Organic Materials. ACS Publications. [Link]
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A solvent-free mechanochemical synthesis of polyaromatic hydrocarbon derivatives. N.A. [Link]
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Chemical processes with flow chemistry techniques. AMF - Advanced Microfluidics. [Link]
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Hazardous Chemistry: Choosing Batch or Flow. Pharmaceutical Technology. [Link]
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Chemistry glows green with photoredox catalysis. Nature. [Link]
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Greener Alternatives in Organic Synthesis: From Atom Economy to Environmental Safety. International Journal of Scientific Research and Engineering Development. [Link]
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Sustainability in Production is Key - What Does Flow Chemistry Bring to the Table?. CHEManager. [Link]
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GREEN ALTERNATIVES –TO TRADITIONAL ORGANIC SOLVENTS. JETIR. [Link]
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New opportunities for biocatalysis: making pharmaceutical processes greener. Frontiers in Microbiology. [Link]
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Solvent-Free Mechanochemical Amidation for API Intermediate Synthesis: A Greener Alternative to Conventional Solution-Based Processes. OMICS International. [Link]
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Synthesis without solvent: consequences for mechanochemical reactivity. Chemical Communications. [Link]
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Recent Advances in Biocatalysis for Drug Synthesis. National Center for Biotechnology Information. [Link]
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Exploring the Benefits of Industrial Biocatalysis. Applied Catalysts. [Link]
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MechanoChemistry: The Science Behind Breaking and Rebuilding Molecules. YouTube. [Link]
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Advances in Biocatalysis for Sustainable Pharmaceutical Synthesis: Applications, Technological Progress, and Future Directions. ResearchGate. [Link]
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Photocatalysis: A Green Tool for Redox Reactions. ResearchGate. [Link]
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Creating a Safer Future with Less Hazardous Chemical Syntheses Strategies. ALT LABS. [Link]
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Scale-Up: What Goes Wrong?. The Royal Society of Chemistry. [Link]
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Designing a safer circular economy of chemicals. National Center for Biotechnology Information. [Link]
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How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Fauske & Associates. [Link]
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challenges in the stereoselective synthesis of 2-(3,4-Difluorophenyl)ethanamine derivatives
This table presents hypothetical data to illustrate the importance of screening various enzymes and conditions. High E-values (>100) are indicative of excellent enantioselectivity. [13]
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for introducing the chiral center in 2-arylethylamines?
The primary strategies can be broadly categorized as:
-
Asymmetric Catalysis: This involves the use of a chiral catalyst to control the stereochemical outcome. Key examples include:
-
Asymmetric Hydrogenation of enamides or imines using transition metal catalysts (e.g., Rhodium, Iridium) with chiral phosphine ligands. [1][14][15]This is a highly atom-economical method.
-
Asymmetric Transfer Hydrogenation (ATH): Uses a hydrogen donor like formic acid or isopropanol with a chiral catalyst, which can be safer than using high-pressure hydrogen gas. [8]2. Chiral Auxiliaries: A chiral molecule is temporarily attached to the substrate to direct the stereochemistry of a subsequent reaction. [4][5]After the desired transformation, the auxiliary is cleaved and can often be recovered. [4]Common auxiliaries include Evans' oxazolidinones and pseudoephedrine. [4][5]3. Enzymatic Methods: Biocatalysis offers high selectivity under mild conditions. [13] * Kinetic Resolution: An enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the product. [9][11][16]The maximum theoretical yield for the desired enantiomer is 50%. [13] * Asymmetric Synthesis: Enzymes like transaminases can convert a prochiral ketone directly into a chiral amine with high enantiopurity. [17][18] Q2: Why is the difluoro-substitution on the phenyl ring a particular challenge?
-
The two fluorine atoms on the aromatic ring introduce several challenges:
-
Electronic Effects: Fluorine is a highly electronegative atom, which withdraws electron density from the aromatic ring (inductive effect). [19]This can alter the reactivity of adjacent functional groups, potentially affecting catalyst binding and reaction rates.
-
Metabolic Stability and Potential Toxicity: While often added to increase metabolic stability, the C-F bond is not inert. In some biological contexts, defluorination can occur, potentially leading to reactive metabolites. [20]Understanding these pathways is crucial in drug development.
-
Altered Pharmacological Profile: The introduction of fluorine can significantly impact how the molecule interacts with biological targets, sometimes enhancing potency and duration of action, and other times diminishing it. [19][21] Q3: How can I effectively purify my chiral this compound product and remove the chiral auxiliary?
Purification and auxiliary removal are critical final steps.
-
Auxiliary Removal: The method depends on the auxiliary used.
-
Oxazolidinone Auxiliaries: Typically removed by hydrolysis (e.g., LiOH/H₂O₂) or reduction (e.g., LiBH₄). [4] * Pseudoephedrine Auxiliaries: The amide bond is cleaved, often with a suitable nucleophile. [4]* Purification of the Final Amine:
-
Acid-Base Extraction: As a basic compound, the amine can be extracted into an acidic aqueous layer, washed, and then liberated by basifying the aqueous layer and extracting back into an organic solvent.
-
Crystallization of Salts: Forming a salt with a chiral or achiral acid (e.g., HCl, tartaric acid) can facilitate purification through crystallization. [10][22]This can sometimes also be used for classical resolution. [10] * Chromatography: Standard silica gel chromatography can be effective. If separating enantiomers, chiral HPLC or SFC (Supercritical Fluid Chromatography) is required.
-
Logical Diagram: Synthetic Strategy Selection
Caption: Decision tree for selecting a synthetic strategy.
References
-
Gotor-Fernández, V., et al. (2024). Transition Metal Catalysis for the Asymmetric Synthesis of 2-Arylethylamines: A Review of the New Millennium. PubMed Central. Available at: [Link]
-
Manchado, A., et al. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI. Available at: [Link]
-
Manchado, A., et al. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. National Library of Medicine. Available at: [Link]
-
Chen, Y., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. National Center for Biotechnology Information. Available at: [Link]
-
Wang, T. (2022). One-pot Synthesis Of Chiral Phenethylamine Based On Asymmetric Transfer Hydrogenation And Dynamic Kinetic Resolution To Construct Chiral Phenethylamine. Globe Thesis. Available at: [Link]
-
Various Authors. (2012). What are the best processes/methods for separation of chiral amine both non selective separation and selective separation?. ResearchGate. Available at: [Link]
-
Various Authors. (n.d.). General synthetic scheme for the preparation of chiral α-phenylethylamines. ResearchGate. Available at: [Link]
-
Wikipedia Contributors. (n.d.). Chiral auxiliary. Wikipedia. Available at: [Link]
-
Evans, D.A., Helmchen, G., & Rüping, M. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Available at: [Link]
-
Vicente, G., et al. (2011). Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. ResearchGate. Available at: [Link]
-
Trachsel, D., et al. (2012). Fluorine in psychedelic phenethylamines. ResearchGate. Available at: [Link]
-
Li, Z., & He, Y.-C. (2020). Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. MDPI. Available at: [Link]
-
Rowbotham, J. S. (2020). and Bio-Catalysis for the Synthesis of Chiral Amines in Continuous Flow Reactors. White Rose eTheses Online. Available at: [Link]
-
Sharma, M., et al. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Publications. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Reduction of enamines and derivatives. Organic Chemistry Portal. Available at: [Link]
-
Vicario, J. L. (2015). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Bentham Science. Available at: [Link]
-
Vicente, G., et al. (2011). Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. SciSpace. Available at: [Link]
-
de Souza, J., et al. (2018). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. National Center for Biotechnology Information. Available at: [Link]
-
Charlon, C., & Luu-Duc, C. (1986). [Fluorinated phenylethylamines: synthesis and limitations of various fluorinating methods]. National Library of Medicine. Available at: [Link]
-
Various Authors. (n.d.). Scheme 3 Enzymatic resolution of racemic amines 4a–i. ResearchGate. Available at: [Link]
-
Wikipedia Contributors. (n.d.). Reductive amination. Wikipedia. Available at: [Link]
-
Vicente, G., et al. (2011). Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. Royal Society of Chemistry. Available at: [Link]
-
Companyó, X., et al. (2013). New Advances in Dual Stereocontrol for Asymmetric Reactions. ResearchGate. Available at: [Link]
-
Mukherjee, S., et al. (2007). Asymmetric Enamine Catalysis. ACS Publications. Available at: [Link]
-
Wang, D., & Astruc, D. (2015). Asymmetric catalytic hydrogenation of imines and enamines in natural product synthesis. ScienceDirect. Available at: [Link]
-
Trachsel, D., et al. (2012). Fluorine in psychedelic phenethylamines. National Library of Medicine. Available at: [Link]
-
Beier, P., et al. (2020). Stereoselective synthesis of trifluoromethyl-substituted 2H-furan-amines from enaminones. National Library of Medicine. Available at: [Link]
-
Sun, H., et al. (2019). The Dark Side of Fluorine. ACS Publications. Available at: [Link]
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- 22. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-(3,4-Difluorophenyl)ethanamine
Prepared by: Senior Application Scientist, Advanced Purification Technologies
Welcome to the technical support center for 2-(3,4-Difluorophenyl)ethanamine. This guide is designed for researchers, chemists, and drug development professionals to address common and complex purity challenges encountered during and after synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during the work-up and purification of this compound.
Question 1: My reaction work-up is messy. How can I get a cleaner crude product before chromatography or crystallization?
Answer: A robust acid-base extraction is the most powerful initial step to remove a significant portion of non-basic impurities and unreacted starting materials.[1] this compound is a primary amine, making it basic. This allows for its selective transfer between aqueous and organic phases.[2]
The core principle is to protonate the basic amine with an aqueous acid, rendering it ionic and water-soluble (as an ammonium salt), while neutral or acidic impurities remain in the organic layer.[3] The amine is then recovered by basifying the aqueous layer and extracting it back into an organic solvent.[3][4]
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Acidic Wash (Extraction of Amine):
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of 1 M hydrochloric acid (HCl).
-
Shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Allow the layers to separate. The protonated amine salt is now in the top aqueous layer.
-
Drain the bottom organic layer (containing neutral/acidic impurities).
-
Repeat the extraction of the organic layer with a fresh portion of 1 M HCl to ensure complete transfer of the amine.
-
-
Recovery of Amine (Back-Extraction):
-
Combine the acidic aqueous layers in a clean separatory funnel.
-
Cool the funnel in an ice bath, as the subsequent neutralization is exothermic.
-
Slowly add 2 M sodium hydroxide (NaOH) until the solution is basic (pH > 10, check with pH paper).[2] You may see the free amine "oiling out."
-
Add a fresh portion of organic solvent (DCM or EtOAc) to the funnel.
-
Shake vigorously to extract the now neutral, organic-soluble free amine back into the organic layer.[3]
-
Drain the organic layer. Repeat the extraction of the basified aqueous layer twice more with fresh organic solvent.
-
-
Final Steps:
-
Combine all organic extracts containing the purified amine.
-
Wash with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent under reduced pressure to yield the purified free amine.
-
Caption: Acid-base extraction workflow for amine purification.
Question 2: My amine is streaking badly on my silica gel column, and I'm getting poor separation. What's happening and how do I fix it?
Answer: This is a classic problem when purifying basic compounds like amines on standard silica gel. Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Your basic amine interacts strongly with these acidic sites via acid-base interactions, leading to irreversible binding or slow, tailing elution (streaking).[5]
There are two primary strategies to overcome this: modify the mobile phase or change the stationary phase.
By adding a small amount of a competing base to your mobile phase, you can neutralize the active silanol sites on the silica. This allows your compound of interest to elute based on polarity without the strong acid-base interaction.
-
Recommended Modifier: Add 0.5-2% triethylamine (Et₃N) or ammonium hydroxide to your mobile phase system (e.g., Ethyl Acetate/Hexane or DCM/Methanol).
-
Causality: The small, volatile amine modifier effectively "caps" the acidic sites on the silica, presenting a more neutral surface for your target amine to travel through.[6][7]
If mobile phase modification is insufficient, using a stationary phase with a different surface chemistry is the best solution.
-
Amine-Functionalized Silica: This is silica gel that has been chemically modified to have amino groups on its surface. It provides a basic environment that repels basic compounds, leading to excellent peak shapes and simplified purification without mobile phase additives.[5][8]
-
Basic Alumina: Aluminum oxide is another polar stationary phase, but it is basic in nature. It is an excellent, cost-effective alternative to silica for purifying basic compounds.
Caption: Decision tree for troubleshooting amine column chromatography.
| Parameter | Standard Silica | Silica + Basic Modifier | Amine-Functionalized Silica |
| Stationary Phase | Acidic SiO₂ | Acidic SiO₂ | Basic -NH₂ Surface |
| Typical Modifier | None | 0.5-2% Et₃N or NH₄OH | None required |
| Advantages | Inexpensive, widely available | Uses standard silica, effective | Excellent peak shape, no additives |
| Disadvantages | Severe streaking for amines[5] | Modifier must be removed post-column | Higher initial cost |
Question 3: The purified amine is an oil and difficult to handle. How can I obtain a stable, crystalline solid?
Answer: Many free amines, including phenylethylamines, are low-melting solids or oils at room temperature. The most reliable method to obtain a stable, crystalline, and easy-to-handle solid is to convert the amine into a salt. The hydrochloride (HCl) salt is the most common and is typically highly crystalline.
This process has the dual benefit of often being a final purification step, as the salt form may have different solubility properties than impurities, allowing for selective crystallization.[7]
-
Preparation: Dissolve your purified this compound free base in a minimal amount of a suitable solvent. Anhydrous diethyl ether, ethyl acetate, or isopropanol are excellent choices.
-
Acidification: Slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether or HCl in isopropanol) dropwise to the stirred amine solution.
-
Precipitation: The hydrochloride salt will typically precipitate immediately as a white solid. Monitor the pH with a glass rod and pH paper; stop adding acid when the solution is acidic. Adding a large excess of acid can sometimes decrease yield.
-
Isolation:
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid by vacuum filtration.
-
Wash the solid with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove any surface impurities.
-
-
Recrystallization (if needed):
-
If the initial salt requires further purification, dissolve it in a minimal amount of a hot solvent in which it has moderate solubility (e.g., isopropanol, ethanol, or a mixture like ethanol/water).
-
Allow the solution to cool slowly to room temperature, then in an ice bath.
-
Collect the pure crystals by vacuum filtration.
-
Dry the final product under vacuum.
-
Frequently Asked Questions (FAQs)
Q: What are the likely impurities in my this compound synthesis?
A: Impurities are highly dependent on the synthetic route. Common routes include the reduction of 2-(3,4-difluorophenyl)acetonitrile or the reduction of 1-(3,4-difluoro-phenyl)-2-nitroethene. Potential impurities include:
-
Unreacted Starting Material: The nitrile or nitro-ethene starting material.
-
Partially Reduced Intermediates: For nitrile reduction, the corresponding imine may be present.
-
Over-alkylation byproducts: If alkyl halides are used in the synthesis, over-alkylation can occur.[7]
-
Positional Isomers: If the starting material (e.g., difluorobenzene) was not pure, you might have isomers like 2-(2,3-difluorophenyl)ethanamine or 2-(2,5-difluorophenyl)ethanamine. These can be very difficult to separate.
Q: What analytical methods should I use to confirm the purity of my final product?
A: A combination of methods is recommended for a comprehensive purity assessment.
-
Chromatography (GC/HPLC): Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are ideal for determining purity as a percentage (e.g., 99.5%) and detecting trace impurities.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR will confirm the chemical structure and can help identify impurities if they are present in significant amounts (>1%).
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product. GC-MS is particularly powerful for identifying volatile impurities.
Q: Can I use distillation for purification?
A: Yes, short-path distillation under high vacuum can be an effective method for purifying the free base, especially on a larger scale. However, amines can be susceptible to oxidation at high temperatures.[7] It is crucial to use a vacuum and an inert atmosphere (Nitrogen or Argon). Distillation is excellent for removing non-volatile impurities (like polymer byproducts or salts) but will not separate compounds with close boiling points, such as positional isomers.
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Retrieved from [Link]
-
Reddit. (2024, March 12). Amine workup : r/Chempros. Retrieved from [Link]
-
Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction?. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]
-
Engineering Ideas Clinic - Confluence. (n.d.). Acid and Base Extraction. Retrieved from [Link]
-
YouTube. (2020, March 22). Acid-Base Extraction Tutorial. Retrieved from [Link]
-
Journal of Chemical Education. (n.d.). Resolution of D,L-alpha-phenylethylamine: An introductory organic chemistry experiment. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 7. Resolution of 1-phenylethylamine (8) with (R)-26 in presence.... Retrieved from [Link]
-
YouTube. (2020, May 8). Crystallization of phenethylamine HCl from water. Retrieved from [Link]
- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
-
National Institutes of Health. (2020, October 23). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Retrieved from [Link]
-
ScienceDirect. (2025, August 6). Two-step protic solvent-catalyzed reaction of phenylethylamine with methyl acrylate. Retrieved from [Link]
-
Japan Environment Agency. (n.d.). III Analytical Methods. Retrieved from [Link]
- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Retrieved from [Link]
-
Analytical Chemistry. (1956). Analytical Chemistry Vol. 28, No. 4. Retrieved from [Link]
-
PubMed. (n.d.). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Retrieved from [Link]
- Google Patents. (n.d.). EP0037695B1 - Methylamines purification process.
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- 9. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
comparison of different synthetic methods for 2-(3,4-Difluorophenyl)ethanamine
Introduction
2-(3,4-Difluorophenyl)ethanamine is a pivotal precursor and key intermediate in the synthesis of various pharmacologically active compounds and agrochemicals. The strategic incorporation of the 3,4-difluorophenyl motif can significantly enhance the metabolic stability, binding affinity, and overall efficacy of drug candidates. Consequently, the development of efficient, scalable, and economically viable synthetic routes to this amine is of paramount importance to researchers in medicinal chemistry and process development.
This guide provides a comprehensive comparison of the three primary synthetic strategies for preparing this compound. We will delve into the mechanistic underpinnings, procedural details, and relative merits of each approach to provide a clear framework for methodological selection.
The three principal routes that will be discussed are:
-
Route 1: Reduction of (3,4-Difluorophenyl)acetonitrile
-
Route 2: Reductive Amination of 3,4-Difluorophenylacetone
-
Route 3: Reduction of 1,2-Difluoro-4-(2-nitrovinyl)benzene (β-Nitrostyrene derivative)
Each of these pathways offers a distinct set of advantages and challenges related to reagent availability, reaction conditions, yield, purity, and scalability. This document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for their specific synthetic needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Nitrile Reduction | Route 2: Reductive Amination | Route 3: Nitrostyrene Reduction |
| Starting Material | (3,4-Difluorophenyl)acetonitrile | 3,4-Difluorophenylacetone | 3,4-Difluorobenzaldehyde |
| Key Transformation | Nitrile Reduction | Imine/Enamine Reduction | Nitro Group Reduction |
| Common Reagents | H₂, Pd/C, Raney Ni, LiAlH₄, NaBH₄/CoCl₂ | NH₃/H₂/Catalyst, NaBH₃CN, NaBH(OAc)₃ | H₂, Pd/C, LiAlH₄, NaBH₄/CuCl₂ |
| Typical Yield | High (85-95%) | Moderate to High (70-90%) | Moderate to High (62-83%)[1] |
| Number of Steps | 1 | 1 (in situ) or 2 | 2 |
| Scalability | Excellent | Good to Excellent | Good |
| Safety Concerns | High-pressure hydrogenation, pyrophoric hydrides (LiAlH₄), cyanide precursor | High-pressure hydrogenation, cyanoborohydride toxicity | Use of nitromethane, potent hydrides |
Route 1: Reduction of (3,4-Difluorophenyl)acetonitrile
This is arguably the most direct and widely employed method for the synthesis of this compound. The readily available starting material, (3,4-Difluorophenyl)acetonitrile[2], undergoes reduction of the nitrile group to a primary amine.
Reaction Scheme
Caption: General scheme for the reduction of (3,4-difluorophenyl)acetonitrile.
Methodologies & Mechanistic Insights
Several reducing systems can be employed for this transformation, each with its own set of operational parameters and mechanistic pathways.
A. Catalytic Hydrogenation
This is the preferred method for large-scale industrial synthesis due to its cost-effectiveness and high efficiency.
-
Mechanism: The reaction proceeds via heterogeneous catalysis, where the nitrile adsorbs onto the surface of a metal catalyst (e.g., Palladium, Nickel). Hydrogen gas, also adsorbed onto the catalyst surface, is then transferred to the nitrile's carbon-nitrogen triple bond in a stepwise manner, first forming an imine intermediate which is then further reduced to the primary amine. The choice of catalyst can influence selectivity, with palladium-based catalysts often showing high efficacy for nitrile hydrogenation.[3][4]
-
Experimental Protocol (General):
-
A pressure vessel is charged with (3,4-Difluorophenyl)acetonitrile, a suitable solvent (e.g., methanol, ethanol, or THF), and a catalytic amount of Palladium on carbon (Pd/C) or Raney Nickel.
-
The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 3-10 atm).
-
The reaction mixture is stirred vigorously at a set temperature (ranging from room temperature to 80 °C) until hydrogen uptake ceases.
-
The catalyst is carefully filtered off, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation or crystallization of a salt form.
-
B. Chemical Reduction
For laboratory-scale synthesis, chemical hydrides offer a convenient alternative to high-pressure hydrogenation.
-
Mechanism: Complex metal hydrides like Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (often with an activating additive like CoCl₂) act as sources of nucleophilic hydride ions (H⁻). The hydride attacks the electrophilic carbon of the nitrile, leading to the formation of an intermediate which, upon aqueous workup, is hydrolyzed to the primary amine.
-
Experimental Protocol (LiAlH₄):
-
A solution of (3,4-Difluorophenyl)acetonitrile in an anhydrous ether solvent (e.g., THF, diethyl ether) is added dropwise to a stirred suspension of LiAlH₄ in the same solvent under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.
-
After the addition is complete, the reaction is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC).
-
The reaction is carefully quenched by the sequential addition of water and an aqueous base (e.g., NaOH solution) to precipitate aluminum salts.
-
The solids are filtered off, and the organic phase is separated, dried, and concentrated to afford the product.
-
Comparative Analysis
| Method | Advantages | Disadvantages |
| Catalytic Hydrogenation | High yield, atom economy, suitable for large scale, catalyst can be recycled. | Requires specialized high-pressure equipment, catalyst can be pyrophoric. |
| LiAlH₄ Reduction | Rapid, effective for small-scale synthesis, does not require pressure. | Highly reactive and pyrophoric reagent, requires strictly anhydrous conditions, generates significant waste. |
Route 2: Reductive Amination of 3,4-Difluorophenylacetone
Reductive amination is a powerful and versatile method for forming C-N bonds and is widely used in pharmaceutical synthesis.[5] This route involves the reaction of 3,4-Difluorophenylacetone with an ammonia source to form an intermediate imine or enamine, which is then reduced in situ to the target amine.
Reaction Scheme
Caption: General scheme for reductive amination of 3,4-difluorophenylacetone.
Methodologies & Mechanistic Insights
The key to a successful reductive amination is the choice of a reducing agent that is selective for the imine intermediate over the starting ketone.
A. Catalytic Hydrogenation
Similar to nitrile reduction, this can be performed in a one-pot fashion.
-
Mechanism: The ketone and ammonia (or an ammonium salt like ammonium acetate) are mixed in a solvent with a hydrogenation catalyst. An equilibrium is established between the ketone, ammonia, and the corresponding imine. The catalyst then reduces the imine as it is formed, driving the equilibrium towards the product.
-
Experimental Protocol (General):
-
A pressure vessel is charged with 3,4-Difluorophenylacetone, a source of ammonia (e.g., a solution of ammonia in methanol), a catalyst (e.g., Raney Nickel or Pd/C), and a solvent like methanol.
-
The vessel is pressurized with hydrogen and heated.
-
Upon completion, the catalyst is filtered off, and the product is isolated from the solvent.
-
B. Hydride-Based Reducing Agents
Reagents like Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (NaBH(OAc)₃) are mild enough to selectively reduce the protonated imine (iminium ion) in the presence of the ketone.
-
Mechanism: The reaction is typically run under mildly acidic conditions which catalyze imine formation. The resulting iminium ion is more electrophilic than the starting ketone and is rapidly reduced by the mild hydride reagent.
-
Experimental Protocol (NaBH₃CN):
-
3,4-Difluorophenylacetone is dissolved in methanol, followed by the addition of an ammonium salt (e.g., ammonium acetate).
-
The pH is adjusted to be slightly acidic (pH 6-7).
-
Sodium cyanoborohydride is added portion-wise, and the reaction is stirred at room temperature until completion.
-
The reaction is quenched, the solvent is removed, and the product is isolated via an extractive workup.
-
Comparative Analysis
| Method | Advantages | Disadvantages |
| Catalytic Hydrogenation | One-pot procedure, high atom economy, suitable for scale-up. | Requires high-pressure equipment, catalyst/ammonia handling. |
| Hydride Reagents | Mild reaction conditions, high selectivity, good for complex molecules. | Reagents can be toxic (especially NaBH₃CN), may require pH control, higher cost for large scale. |
Route 3: Reduction of 1,2-Difluoro-4-(2-nitrovinyl)benzene
This two-step route begins with a Henry condensation between 3,4-Difluorobenzaldehyde and nitromethane to form the β-nitrostyrene intermediate. Subsequent reduction of both the nitro group and the carbon-carbon double bond yields the desired phenethylamine.
Reaction Scheme
Caption: Two-step synthesis via a nitrostyrene intermediate.
Methodologies & Mechanistic Insights
The reduction of the nitrostyrene is the critical step. The challenge lies in reducing both the nitro group and the alkene concurrently without generating side products.
A. Catalytic Hydrogenation
This is a clean and effective method for the reduction.
-
Mechanism: Similar to the other hydrogenation methods, the nitrostyrene is adsorbed onto a catalyst surface (typically Pd/C), and hydrogen is added across both the C=C double bond and the N=O bonds of the nitro group.[6]
-
Experimental Protocol (General):
-
The nitrostyrene intermediate is dissolved in a suitable solvent (e.g., methanol, ethyl acetate).
-
A Pd/C catalyst is added, and the mixture is hydrogenated under pressure until the reaction is complete.
-
Workup involves filtering the catalyst and removing the solvent.
-
B. Chemical Reduction
Powerful reducing agents are required to reduce both functional groups.
-
Mechanism (LiAlH₄): Lithium aluminum hydride is a potent enough reagent to reduce both the alkene and the nitro group to an amine. The mechanism involves multiple hydride transfers.
-
Mechanism (NaBH₄/CuCl₂): A recently highlighted method uses a combination of sodium borohydride and copper(II) chloride.[1][7][8] This system is proposed to generate copper hydride species in situ, which are effective for the reduction. This method offers a milder and potentially safer alternative to LiAlH₄.[1][7]
-
Experimental Protocol (NaBH₄/CuCl₂): [1]
-
The β-nitrostyrene is dissolved in a solvent mixture, often THF/water.
-
Copper(II) chloride is added, followed by the portion-wise addition of sodium borohydride at a controlled temperature.
-
The reaction is typically rapid, completing within 30 minutes.[1]
-
Workup involves quenching the excess borohydride, followed by extraction and purification.
-
Comparative Analysis
| Method | Advantages | Disadvantages |
| Overall Route | Starts from a simple aldehyde, offers flexibility. | Two-step process, use of nitromethane can be problematic. |
| Catalytic Hydrogenation | Clean reduction, high yield. | Requires pressure equipment. |
| LiAlH₄ Reduction | Powerful and fast. | Energetic reaction, requires strict safety protocols. |
| NaBH₄/CuCl₂ Reduction | Mild conditions, rapid, avoids LiAlH₄.[1] | Stoichiometric metal waste, mechanism can be complex. |
Conclusion
The choice of synthetic route for this compound is highly dependent on the specific requirements of the project, including scale, available equipment, cost, and safety considerations.
-
For large-scale, industrial production, the catalytic hydrogenation of (3,4-Difluorophenyl)acetonitrile (Route 1) is often the most economically viable and efficient method. Its directness, high yields, and atom economy are significant advantages.
-
For laboratory-scale synthesis where versatility and avoidance of high-pressure equipment are priorities, reductive amination of the corresponding ketone (Route 2) using mild hydride reagents is an excellent choice.
-
The nitrostyrene route (Route 3) provides a solid alternative, particularly when the starting aldehyde is more accessible or economical than the nitrile or ketone. The development of milder reduction methods, such as the NaBH₄/CuCl₂ system, has increased the attractiveness of this pathway.[1]
Ultimately, a thorough evaluation of each method's parameters against the specific needs of the research or development program will guide the selection of the optimal synthetic strategy.
References
- BenchChem. (2025). Comparison of different synthetic routes for "2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone".
- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
- Google Patents. (n.d.). CN104603098B - The synthesis of 2-(3,4-difluorophenyl) cyclopropyl amine derivatives and salt.
- Tarasov, A. V., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11633-11689.
- Rhodium.ws. (n.d.). Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes.
- D'Andrea, L., & Jademyr, S. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry, 21, 39–46.
- BenchChem. (2025). A Comparative Guide to the Synthetic Routes of 2-Amino-3,4-difluorobenzaldehyde.
- Hosokami, T., et al. (1992). Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities. Chemical & Pharmaceutical Bulletin, 40(10), 2712-2719.
- PubChem. (n.d.). (3,4-Difluorophenyl)acetonitrile.
- Iwasa, N., Yoshikawa, M., & Arai, M. (2002). Selective hydrogenation of acetonitrile to ethylamine using palladium-based alloy catalysts. Physical Chemistry Chemical Physics, 4, 5414-5420.
- Google Patents. (n.d.). US6133485A - Asymmetric synthesis of 2-(2,4-difluorophenyl)-1-heterocycl-1-yl butan-2,3-diols.
- The Hive. (2003). Novel high-yielding C=C reduction of nitrostyrenes.
- AKSci. (n.d.). 2-(3,5-difluorophenyl)ethan-1-amine hydrochloride.
- Wang, Y., et al. (2024). Electrocatalytic hydrogenation of acetonitrile to ethylamine in acid. Nature Communications, 15(1), 1-9.
- Sigma-Aldrich. (n.d.). 2-(2,4-DIFLUOROPHENYL)ETHANAMINE.
- D'Andrea, L., & Jademyr, S. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry, 21, 39-46.
- Zhang, Z., et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Nature Communications, 12(1), 6248.
- d'Andrea, L., & Kristensen, J. L. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv.
- BenchChem. (2025). A Comparative Analysis of Synthetic Routes to 3-Chlorodiphenylamine: Established Methods vs. Modern Approaches.
- Wang, Y., et al. (2024). Electrocatalytic hydrogenation of acetonitrile to ethylamine in acid. ResearchGate.
- Sánta, Z., & Füstös, M. (2018). A De Novo Synthetic Route to 1,2,3,4-Tetrahydroisoquinoline Derivatives. Synlett, 29(08), 1045-1049.
- Sæther, H. S., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(11), 2589.
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analytical standards for HPLC and GC analysis of 2-(3,4-Difluorophenyl)ethanamine
An In-Depth Comparative Guide to the HPLC and GC Analysis of 2-(3,4-Difluorophenyl)ethanamine Analytical Standards
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds and research chemicals. Its purity is a critical determinant of the quality, safety, and efficacy of the final product. Therefore, robust and reliable analytical methods are essential for its quantification and impurity profiling. This guide provides a detailed comparison of two primary chromatographic techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). As a Senior Application Scientist, this document moves beyond mere protocols to explain the underlying scientific rationale for method design, enabling researchers to not only replicate these methods but also adapt them to their specific needs.
The choice between HPLC and GC is not arbitrary; it is dictated by the physicochemical properties of the analyte and the specific analytical goals. This compound, being a primary amine with a fluorinated aromatic ring, possesses characteristics that make it amenable to both techniques, yet each method offers distinct advantages and disadvantages. This guide will explore these nuances through detailed experimental protocols, comparative data, and evidence-based justifications, ensuring a trustworthy and authoritative resource for any analytical laboratory.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is paramount for effective method development.
-
Structure:
-
A phenethylamine core with two fluorine atoms on the aromatic ring.
-
The primary amine group (-NH2) is basic, with an estimated pKa around 9.5-10.5. This means it will be protonated (positively charged) in acidic conditions.
-
-
Polarity: The difluorophenyl group imparts some lipophilicity, while the amine group adds significant polarity, especially in its protonated state. This amphiphilic nature makes it suitable for reversed-phase HPLC.
-
Volatility: The compound has a moderate molecular weight and is sufficiently volatile for GC analysis, particularly at elevated temperatures. However, the polar amine group can lead to peak tailing on certain GC columns.
-
UV Absorbance: The presence of the aromatic ring results in strong UV absorbance, making it ideal for HPLC with a UV detector.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC, particularly in the reversed-phase mode, is the workhorse for the analysis of polar and semi-polar organic molecules like this compound. Its high resolution, reproducibility, and compatibility with non-volatile compounds make it an excellent first choice.
Rationale for HPLC Method Design
The primary challenge in the HPLC analysis of basic compounds like this amine is controlling its ionization state to achieve symmetric peak shapes. The amine group can interact with residual acidic silanols on the silica-based column packing, leading to peak tailing. To counteract this, our method will employ an acidic mobile phase. This ensures the amine is consistently protonated and repelled from any protonated silanols, minimizing unwanted secondary interactions. A C18 column is chosen for its versatility and hydrophobicity, providing good retention for the aromatic portion of the molecule.
Experimental Protocol: HPLC-UV Method
Objective: To quantify this compound and separate it from potential impurities.
1. Instrumentation and Columns:
- HPLC System: A standard system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
- Analytical Column: A high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
2. Reagents and Standards:
- Acetonitrile (ACN), HPLC grade.
- Water, HPLC grade or ultrapure.
- Trifluoroacetic Acid (TFA), HPLC grade.
- Analytical Standard: this compound, certified reference material (>99.5% purity).
3. Standard Preparation:
- Prepare a stock solution of 1.0 mg/mL by dissolving 25 mg of the standard in a 25 mL volumetric flask with a 50:50 mixture of ACN and water (diluent).
- Create a working standard of 100 µg/mL by diluting 1 mL of the stock solution to 10 mL with the diluent.
4. Chromatographic Conditions:
- Mobile Phase A: 0.1% TFA in Water
- Mobile Phase B: 0.1% TFA in Acetonitrile
- Gradient:
- 0-2 min: 10% B
- 2-10 min: 10% to 70% B
- 10-12 min: 70% to 10% B
- 12-15 min: 10% B (re-equilibration)
- Flow Rate: 1.0 mL/min
- Column Temperature: 35 °C
- Injection Volume: 5 µL
- Detection: 254 nm
HPLC Workflow Diagram
Caption: Workflow for HPLC-UV analysis of this compound.
Gas Chromatography (GC) Analysis
GC is a powerful technique for separating and analyzing volatile compounds. While this compound is volatile enough for GC, its primary amine group can cause issues.
Rationale for GC Method Design
The lone pair of electrons on the nitrogen of the primary amine can interact strongly with active sites on the column, leading to poor peak shape and potential sample loss. While this can be mitigated by using a base-deactivated column, a more robust approach is often derivatization. By reacting the amine with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Trifluoroacetic Anhydride (TFAA), the polar N-H bonds are replaced with a less polar, more stable group. This improves volatility and reduces interactions with the column, resulting in sharper, more symmetrical peaks. For this guide, we will detail a method using TFAA derivatization.
Experimental Protocol: GC-FID Method with Derivatization
Objective: To provide an alternative, high-sensitivity method for quantification, particularly useful for trace-level analysis.
1. Instrumentation and Columns:
- GC System: A standard GC with a split/splitless injector, a Flame Ionization Detector (FID), and an autosampler.
- Analytical Column: A mid-polarity column such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
2. Reagents and Standards:
- Ethyl Acetate, GC grade.
- Trifluoroacetic Anhydride (TFAA).
- Analytical Standard: this compound, certified reference material (>99.5% purity).
3. Derivatization and Standard Preparation:
- Prepare a stock solution of 1.0 mg/mL of the standard in ethyl acetate.
- In a 2 mL autosampler vial, add 100 µL of the stock solution (or sample).
- Add 100 µL of TFAA.
- Cap the vial and heat at 70 °C for 20 minutes.
- Cool to room temperature before injection. This creates the N-trifluoroacetyl derivative.
4. Chromatographic Conditions:
- Injector Temperature: 250 °C
- Injection Mode: Split (50:1 ratio)
- Injection Volume: 1 µL
- Carrier Gas: Helium, constant flow at 1.2 mL/min
- Oven Temperature Program:
- Initial Temp: 80 °C, hold for 1 min
- Ramp: 15 °C/min to 280 °C
- Hold: Hold at 280 °C for 5 min
- Detector: FID
- Detector Temperature: 300 °C
GC Workflow Diagram
Caption: Workflow for GC-FID analysis of this compound with derivatization.
Comparative Analysis: HPLC vs. GC
The choice between HPLC and GC depends on the specific requirements of the analysis, such as the need to detect non-volatile impurities, desired sensitivity, and available equipment.
| Feature | HPLC-UV Method | GC-FID Method | Rationale & Insights |
| Analyte Suitability | Excellent. Directly analyzes the compound in solution. | Good, but requires derivatization for optimal performance. | HPLC is more direct for polar, non-volatile compounds. GC excels with volatile compounds, and derivatization makes the analyte behave more ideally. |
| Impurity Profiling | Superior. Can detect a wide range of polar and non-volatile impurities (e.g., starting materials, salts). | Limited. Only volatile impurities will be detected. Non-volatile impurities will remain in the injector. | This is a critical advantage for HPLC in pharmaceutical quality control, where a complete impurity profile is often required. |
| Sample Preparation | Simple dissolution (dilute and shoot). | More complex due to the mandatory derivatization step (reagent addition, heating). | The extra step in the GC workflow increases potential for error and adds time. |
| Sensitivity | Good. Can typically reach low µg/mL levels. | Excellent. FID is a highly sensitive detector for carbon-containing compounds, often reaching ng/mL levels. | For trace analysis or residual testing, GC-FID can offer a significant sensitivity advantage. |
| Selectivity | High. Can be tuned by altering mobile phase composition, gradient, and column chemistry. | Very High. Capillary GC columns offer extremely high separation efficiency. | Both techniques offer high selectivity, but GC often has the edge in raw peak resolution for complex mixtures of volatile compounds. |
| Run Time | ~15 minutes per sample. | ~20 minutes per sample (excluding derivatization time). | Run times are comparable, but the overall throughput of HPLC is higher due to simpler sample preparation. |
| Cost & Maintenance | Higher solvent consumption. Columns are consumables. | Lower solvent consumption (only for sample prep). Higher gas consumption. | The operational costs can vary. HPLC solvent disposal can be a significant expense. |
Conclusion and Recommendations
Both HPLC and GC are powerful and valid techniques for the analysis of this compound analytical standards. The optimal choice is contingent on the analytical objective.
-
For routine quality control, purity assessment, and comprehensive impurity profiling, the recommended technique is HPLC-UV. Its ability to handle the analyte directly without derivatization and its capacity to detect a broad range of non-volatile impurities make it more robust and informative for ensuring the quality of the standard.
-
For applications requiring very high sensitivity, such as trace analysis or when analyzing for specific volatile impurities, the GC-FID method is an excellent alternative. While it involves a more complex sample preparation, the gains in sensitivity can be crucial for specific research or quality control questions.
Ultimately, a well-equipped laboratory may choose to validate both methods. The HPLC method would serve as the primary release assay, while the GC method could be employed for specialized tests, providing a comprehensive analytical toolkit for this important chemical intermediate.
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]
-
Blau, K., & Halket, J. M. (Eds.). (1993). Handbook of Derivatives for Chromatography. John Wiley & Sons. [Link]
-
International Council for Harmonisation (ICH). (2006). ICH Harmonised Tripartite Guideline Q3A(R2): Impurities in New Drug Substances. [Link]
A Comparative Analysis of Mono- vs. Di-fluorinated Phenethylamines: Impact on Biological Activity
Introduction
Phenethylamines are a class of organic compounds with a wide range of biological activities, acting as neurotransmitters, hormones, and psychoactive substances.[1] The strategic introduction of fluorine into the phenethylamine scaffold has become a powerful tool in medicinal chemistry to modulate their pharmacokinetic and pharmacodynamic properties.[2][3] Fluorination can influence a molecule's potency, metabolic stability, receptor binding affinity, and membrane permeability.[2][4] This guide provides a comparative study of the biological activity of mono- versus di-fluorinated phenethylamines, offering insights for researchers and drug development professionals. We will delve into the structure-activity relationships, receptor interactions, and metabolic implications, supported by experimental data and protocols.
The Rationale for Fluorination in Phenethylamine Drug Design
The introduction of fluorine atoms into a phenethylamine molecule can profoundly alter its biological profile. This is due to fluorine's unique properties:
-
High Electronegativity: Fluorine is the most electronegative element, which can alter the acidity or basicity of nearby functional groups, influencing receptor interactions.
-
Small Size: The fluorine atom is relatively small, often acting as a bioisostere for a hydrogen atom, allowing it to be incorporated with minimal steric hindrance.[5]
-
Metabolic Stability: The carbon-fluorine bond is very strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450. This can increase the half-life and duration of action of a drug.[6]
-
Lipophilicity: Fluorination can increase the lipophilicity of a molecule, which can enhance its ability to cross the blood-brain barrier and other biological membranes.
These properties make fluorination a key strategy for fine-tuning the biological activity of phenethylamines.
Comparative Biological Activity: Mono- vs. Di-fluorination
The degree of fluorination—whether a single (mono-) or double (di-) substitution—plays a critical role in the resulting biological activity. The effects are not always additive and can vary significantly depending on the position of fluorination on the phenethylamine scaffold.
Receptor Binding Affinity and Functional Activity
The primary molecular targets for many psychoactive phenethylamines are serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes.[7][8] Fluorination can significantly modulate the affinity and efficacy of these compounds at these receptors.
Generally, the introduction of fluorinated 4-alkoxy substituents on phenethylamines has been shown to increase binding affinities at 5-HT2A and 5-HT2C receptors, as well as enhance activation potency and efficacy at the 5-HT2A and 5-HT2B receptors.[9]
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Fluorinated vs. Non-fluorinated Phenethylamines
| Compound | Parent Compound | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | Reference |
| Mescaline | - | 5500 | - | [8] |
| Difluoromescaline | Mescaline | 5949 | - | [8] |
| Escaliness | - | - | - | [7] |
| Fluoroescaline | Escaline | - | - | [7] |
| Difluoroescaline | Escaline | - | - | [7] |
Key Observations:
-
Mono-fluorination: The effect of a single fluorine atom can be highly variable. For instance, fluoroescaline was found to be almost devoid of the psychoactive effects seen in its parent compound, escaline.[7] This suggests that a single fluorine substitution can sometimes be detrimental to the desired biological activity, potentially by altering the conformation required for optimal receptor binding.
-
Di-fluorination: In contrast, di-fluoroescaline retained the potency of escaline.[7] Furthermore, difluoromescaline and trifluoromescaline surpassed the potency and duration of action of mescaline.[7][8] This indicates that multiple fluorine substitutions can lead to a significant enhancement of biological activity.
-
Positional Isomers: The position of the fluorine atom is critical. For example, fluorinated phenmetrazine isomers (2-FPM, 3-FPM, and 4-FPM) show different potencies as inhibitors of dopamine (DAT) and norepinephrine (NET) transporters.
In Vivo Effects and Psychoactivity
The changes in receptor binding and functional activity translate to distinct in vivo effects. The introduction of fluorine can dramatically alter the psychoactive properties of phenethylamines, ranging from a complete loss of effect to a significant enhancement and prolongation of action.[7][10]
For example, while fluoroescaline is nearly inactive, difluoroescaline and trifluoroescaline show retained and increased potency, respectively, compared to escaline.[7] Similarly, difluoromescaline and trifluoromescaline are more potent and have a longer duration of action than mescaline.[7]
Metabolic Stability and Pharmacokinetics
Fluorination is a well-established strategy to enhance the metabolic stability of drug candidates.[6] The strong C-F bond is less susceptible to enzymatic degradation. This can lead to a longer half-life and prolonged duration of action.
Mono- and di-fluorinated phenethylamines have been shown to be preferred substrates for monoamine oxidase type B (MAO-B).[11] However, the degree of fluorination can influence their interaction with MAO.
Mechanistic Insights: Why Does Fluorination Matter?
The observed differences in the biological activity of mono- vs. di-fluorinated phenethylamines can be attributed to several factors:
-
Conformational Effects: Fluorination can alter the preferred conformation of the phenethylamine side chain, which is crucial for its interaction with receptor binding pockets.[2]
-
Electronic Effects: The high electronegativity of fluorine can create a dipole moment and alter the electron distribution in the aromatic ring, influencing electrostatic interactions with the receptor.
-
Lipophilicity and Membrane Permeation: Increased lipophilicity due to fluorination can enhance the ability of the compound to cross the blood-brain barrier, leading to higher concentrations in the central nervous system and thus greater potency.
Experimental Protocols
To provide a framework for the comparative analysis of these compounds, we outline standard experimental protocols used to assess their biological activity.
Radioligand Binding Assay for Receptor Affinity
This assay measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand.
Workflow Diagram:
Caption: Workflow for a radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize tissues or cells expressing the receptor of interest (e.g., HEK293 cells transfected with the 5-HT2A receptor) in a suitable buffer and centrifuge to isolate the membrane fraction.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (e.g., [3H]ketanserin for 5-HT2A), and varying concentrations of the unlabeled test compound (mono- or di-fluorinated phenethylamine).
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to an affinity constant (Ki) using the Cheng-Prusoff equation.
In Vivo Behavioral Assays
To assess the psychoactive effects of these compounds, animal models are often used. The head-twitch response (HTR) in rodents is a behavioral assay commonly used to screen for 5-HT2A receptor activation.
Workflow Diagram:
Caption: Workflow for the head-twitch response assay.
Step-by-Step Methodology:
-
Acclimation: Allow the animals (e.g., C57BL/6J mice) to acclimate to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer the test compound (mono- or di-fluorinated phenethylamine) or vehicle control via the desired route (e.g., intraperitoneal injection).
-
Observation Period: Immediately after injection, place the animal in a clean observation cage and record the number of head twitches for a predetermined period (e.g., 30 minutes).
-
Data Analysis: Compare the mean number of head twitches for each treatment group to the vehicle control group using appropriate statistical tests.
Conclusion
The fluorination of phenethylamines is a nuanced strategy for modulating their biological activity. This comparative guide highlights that the number and position of fluorine atoms are critical determinants of the resulting pharmacological profile. While mono-fluorination can sometimes lead to a loss of activity, di-fluorination often results in enhanced potency and duration of action. These findings underscore the importance of systematic structure-activity relationship studies in the design of novel phenethylamine-based therapeutics. The experimental protocols provided herein offer a standardized approach for researchers to further investigate the fascinating effects of fluorination on this important class of compounds.
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Dal Cason, T. A. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis, 4(7-8), 577-590. [Link]
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Charlon, C., & Luu-Duc, C. (1986). [Phenylethylamine fluorides. II. Synthesis and neurobiochemistry in the rat]. Annales pharmaceutiques francaises, 44(2), 123-132. [Link]
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Trachsel, D. (2013). Synthesis of fluorinated 1-(3-morpholin-4-yl-phenyl)-ethylamines. Helvetica Chimica Acta, 96(1), 1-10. [Link]
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Brandt, S. D., et al. (2020). Fluorine in psychedelic phenethylamines. ResearchGate. [Link]
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Kim, J., et al. (2022). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 30(6), 552-561. [Link]
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Brandt, S. D., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology, 13, 844942. [Link]
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Charlon, C., & Luu-Duc, C. (1986). [Fluorinated phenylethylamines: synthesis and limitations of various fluorinating methods]. Annales pharmaceutiques francaises, 44(2), 123-132. [Link]
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Trachsel, D. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis, 4(7-8), 577-590. [Link]
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Rahimi, R., et al. (2022). Effects of Aromatic Fluorine Substitution on Protonated Neurotransmitters: The Case of 2-Phenylethylamine. The Journal of Physical Chemistry A, 126(18), 2825-2834. [Link]
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Meyerson, L. R., & Fuller, R. W. (1978). Effect of β-fluorophenethylamine analogs on monoamine oxidase substrate preference. Research communications in chemical pathology and pharmacology, 21(3), 581-584. [Link]
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Al-Karmalawy, A. A., & El-Faham, A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. RSC advances, 10(31), 18381-18405. [Link]
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Baker, G. B., et al. (1988). β-Phenylethylamine and various monomethylated and para-halogenated analogs. Acute toxicity studies in mice. Biological trace element research, 18, 1-11. [Link]
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Kim, J., et al. (2022). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 30(6), 552-561. [Link]
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Park, B. K., et al. (2001). Metabolism of fluorine-containing drugs. Annual review of pharmacology and toxicology, 41, 443-470. [Link]
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Kim, J., et al. (2022). (PDF) Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. ResearchGate. [Link]
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Mayer, F. P., et al. (2018). Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family. Neuropharmacology, 134(Pt A), 149-157. [Link]
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Kim, J., et al. (2021). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship. Biomolecules & Therapeutics, 29(1), 91-99. [Link]
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Rahimi, R., et al. (2022). Experimental/Computational Study on the Impact of Fluorine on the Structure and Noncovalent Interactions in the Monohydrated Cluster of ortho-Fluorinated 2-Phenylethylamine. Journal of the American Chemical Society, 144(18), 8337-8346. [Link]
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Al-Karmalawy, A. A., & El-Faham, A. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(1), 382. [Link]
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D'Andrea, G., et al. (1995). Behavioral effects of β-phenylethylamine and various monomethylated and monohalogenated analogs in mice are mediated by catecholaminergic mechanisms. Neuropsychopharmacology, 12(2), 149-158. [Link]
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Pullman, B., et al. (1974). The exploration of the conformational properties of biological phenethylamines by molecular orbital techniques. Journal of medicinal chemistry, 17(4), 439-447. [Link]
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Jang, E., et al. (2021). (PDF) Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. ResearchGate. [Link]
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A Comparative Guide to the Validation of Analytical Methods for 2-(3,4-Difluorophenyl)ethanamine and its Derivatives
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is not merely a regulatory formality; it is the bedrock upon which the safety, quality, and efficacy of a pharmaceutical product are built. This guide provides an in-depth comparison of analytical methodologies for the quantification and characterization of 2-(3,4-Difluorophenyl)ethanamine and its related compounds, a class of molecules often investigated as key starting materials or intermediates in medicinal chemistry. Our focus will be on the practical application and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE), grounded in the authoritative frameworks of international regulatory bodies.
The Regulatory Cornerstone: ICH, FDA, and USP Guidelines
Before delving into experimental specifics, it is crucial to acknowledge the regulatory landscape that governs method validation. The principles outlined here are harmonized with the International Council for Harmonisation (ICH) Q2(R2) guideline, the U.S. Food and Drug Administration (FDA) guidance on Analytical Procedures and Methods Validation, and the United States Pharmacopeia (USP) General Chapter <1225>.[1][2][3][4][5] These documents collectively establish that the objective of validation is to demonstrate, through laboratory studies, that an analytical procedure is suitable for its intended purpose.[4][6] This "fitness for purpose" is demonstrated by assessing a specific set of performance characteristics.
Comparison of Core Analytical Techniques
The choice of an analytical technique is the first critical decision in method development and is dictated by the physicochemical properties of the analyte—such as polarity, volatility, and thermal stability—and the requirements of the analysis, such as the need for quantitation, impurity profiling, or identification.
| Technique | Principle of Separation | Advantages for this compound | Limitations & Causal Considerations |
| HPLC with UV/DAD or MS Detection | Partitioning between a liquid mobile phase and a solid stationary phase. | Versatility & Robustness: Excellent for the analysis of polar, non-volatile, and thermally labile compounds like phenethylamines. It is the workhorse for assays and impurity quantification.[7][8] | Derivatization for Sensitivity: For trace analysis, derivatization may be needed to enhance UV absorbance or fluorescence detection if the chromophore is weak.[7][9] MS detection avoids this but adds complexity. |
| GC-MS | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometry for detection. | High Specificity & Sensitivity: Mass spectrometry provides definitive identification based on mass fragmentation patterns.[10][11] It is a powerful tool for identifying unknown impurities or degradation products. | Derivatization Requirement: Primary amines like this compound exhibit poor peak shape and thermal instability. Derivatization (e.g., acylation) is almost always necessary to increase volatility and stability, adding a step to the workflow.[11][12] |
| Capillary Electrophoresis (CE) | Differential migration of ions in an electric field within a narrow capillary.[13][14] | High Efficiency & Low Sample Volume: Offers extremely high-resolution separations, ideal for complex mixtures or chiral separations of stereoisomers.[13][15] Requires minimal sample and solvent.[16] | Sensitivity & Robustness: Achieving the low limits of detection required for trace impurity analysis can be challenging without specialized detectors (e.g., laser-induced fluorescence) or sample stacking techniques. Method robustness can be more sensitive to buffer composition and capillary surface conditions. |
The Validation Workflow: A Parameter-by-Parameter Guide
Analytical method validation is a systematic process. The following diagram illustrates the logical flow from planning to final reporting.
Caption: High-level workflow for analytical method validation.
Specificity (Selectivity)
Causality: The primary goal of specificity is to prove that the analytical method can unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradation products, or matrix components (e.g., excipients in a drug product).[17] A lack of specificity can lead to erroneously high or variable results.
Experimental Protocol (HPLC-DAD Example):
-
Prepare Samples:
-
A solution of a placebo (all matrix components except the active substance).
-
A solution of this compound reference standard.
-
A solution containing the reference standard spiked with known related substances and potential degradation products.
-
A "forced degradation" sample, where the drug substance is exposed to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.
-
-
Analysis: Analyze all prepared samples by the proposed HPLC method.
-
Evaluation:
-
Peak Purity: For the analyte peak in the spiked and forced degradation samples, assess peak purity using a Diode Array Detector (DAD). The purity angle should be less than the purity threshold.
-
Resolution: Ensure baseline resolution (Rs > 2.0) between the analyte peak and the closest eluting impurity or degradation peak.
-
Placebo Interference: Confirm that no interfering peaks are observed at the retention time of the analyte in the placebo chromatogram.
-
Linearity and Range
Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This relationship is fundamental for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been proven to have suitable linearity, accuracy, and precision.[18]
Experimental Protocol (General):
-
Prepare Standards: Prepare a series of at least five standard solutions of this compound spanning the expected working range. For an assay, this is typically 80% to 120% of the target concentration.[6] For an impurity method, it would span from the Limit of Quantitation (LOQ) to 120% of the specification limit.
-
Analysis: Analyze each standard solution in triplicate.
-
Evaluation:
-
Plot the mean response (e.g., peak area) versus the concentration.
-
Perform a linear regression analysis to calculate the slope, y-intercept, and correlation coefficient (r) or coefficient of determination (R²).
-
Acceptance Criteria: Typically, R² ≥ 0.999. The y-intercept should not be significantly different from zero. A visual inspection of the residual plot should show a random distribution around zero.
-
Example Linearity Data (HPLC-UV Method for Assay)
| Concentration (µg/mL) | Mean Peak Area (n=3) |
|---|---|
| 80 | 798500 |
| 90 | 901200 |
| 100 | 1005000 |
| 110 | 1102300 |
| 120 | 1206800 |
| Regression Output | Value |
| Slope | 10045 |
| Y-Intercept | -150 |
| R² | 0.9998 |
Accuracy
Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. It is a measure of systematic error. Inaccurate methods can lead to the release of out-of-specification batches or the rejection of acceptable ones.
Experimental Protocol (Spiked Placebo Method):
-
Prepare Samples: Prepare a minimum of nine determinations across three concentration levels spanning the specified range (e.g., 3 replicates each at 80%, 100%, and 120% of the target concentration).[6] This is done by adding known amounts of the this compound reference standard to a placebo mixture.
-
Analysis: Analyze each sample according to the method.
-
Evaluation:
-
Calculate the percentage recovery for each sample: (Measured Concentration / Spiked Concentration) * 100.
-
Calculate the mean recovery and relative standard deviation (RSD) at each concentration level and for all replicates combined.
-
Acceptance Criteria: The mean recovery should typically be within 98.0% to 102.0% for a drug substance assay.[19]
-
Precision
Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is a measure of random error and is evaluated at two levels: repeatability and intermediate precision.[18]
Caption: The two main levels of precision evaluation.
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare a minimum of six independent samples of the same homogeneous batch at 100% of the target concentration.
-
Analyze these samples on the same day, with the same analyst, on the same instrument.
-
Calculate the RSD of the results.
-
Acceptance Criteria: Typically RSD ≤ 2.0% for an assay.
-
-
Intermediate Precision (Ruggedness):
-
Repeat the repeatability experiment on a different day, with a different analyst, and if possible, on a different instrument.
-
Compare the results from both sets of experiments using statistical tests (e.g., F-test for variance, t-test for means) and calculate a combined RSD for all measurements.
-
Acceptance Criteria: Typically RSD ≤ 2.0% for an assay.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: These parameters are essential for impurity and degradation product methods. LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[18]
Experimental Protocol (Based on Signal-to-Noise):
-
Determine LOD:
-
Analyze a series of solutions with decreasing concentrations of the analyte.
-
Determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1. This can be visually estimated or calculated by instrument software.
-
-
Determine LOQ:
-
Determine the concentration at which the S/N ratio is approximately 10:1.
-
-
Confirm LOQ:
-
Prepare and analyze 5-6 independent samples at the estimated LOQ concentration.
-
The precision (RSD) and accuracy (recovery) at this concentration must meet pre-defined acceptance criteria (e.g., RSD ≤ 10%).
-
Robustness
Causality: Robustness testing demonstrates the reliability of a method with respect to deliberate variations in its parameters. It provides an indication of its suitability for routine use in different labs and environments.[17] This is typically evaluated during method development but is a key part of ensuring the method is transferable and reliable.
Experimental Protocol (HPLC Example):
-
Identify Parameters: Identify critical method parameters that could vary, such as:
-
Mobile phase pH (e.g., ± 0.2 units).
-
Column temperature (e.g., ± 5 °C).
-
Mobile phase organic composition (e.g., ± 2%).
-
Flow rate (e.g., ± 10%).
-
-
Analysis: Analyze a standard solution while systematically varying each parameter (one at a time).
-
Evaluation: Assess the impact of these changes on system suitability parameters (e.g., resolution, peak tailing, retention time) and quantitative results. The results should remain within the acceptance criteria defined in the validation protocol.
Summary of Validation Parameters and Typical Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria (for Assay) | Governing Guideline |
| Specificity | To ensure the method measures only the intended analyte. | No interference at the analyte's retention time; Peak purity passes. | ICH Q2(R2), USP <1225> |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Coefficient of Determination (R²) ≥ 0.999 | ICH Q2(R2), USP <1225> |
| Range | To define the upper and lower concentration limits of the method. | Confirmed by linearity, accuracy, and precision data. | ICH Q2(R2), USP <1225> |
| Accuracy | To measure the closeness of results to the true value. | Mean recovery of 98.0% - 102.0%. | ICH Q2(R2), USP <1225> |
| Precision | To measure the random error and variability of the method. | Repeatability & Intermediate Precision RSD ≤ 2.0%. | ICH Q2(R2), USP <1225> |
| LOQ | To determine the lowest concentration that can be reliably quantified. | S/N ≥ 10; Acceptable precision and accuracy at this level. | ICH Q2(R2), USP <1225> |
| Robustness | To demonstrate reliability against small, deliberate variations. | System suitability criteria are met; results are not significantly affected. | ICH Q2(R2), USP <1225> |
Conclusion
The validation of an analytical method for this compound and its derivatives is a multi-faceted process that ensures data integrity and regulatory compliance. While HPLC often serves as the primary technique for quantitative assays due to its versatility, GC-MS is invaluable for definitive identification, and CE offers unique advantages for high-efficiency or chiral separations. The choice of methodology must be justified based on the analyte's properties and the analytical objective. By systematically evaluating each validation parameter—from specificity to robustness—and explaining the causality behind each step, researchers can develop a self-validating system that produces reliable, accurate, and defensible results, ultimately ensuring the quality and safety of the final pharmaceutical product.
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A Comparative Benchmarking Guide to Catalyst Efficiency in 2-(3,4-Difluorophenyl)ethanamine Synthesis
Introduction: The Significance of 2-(3,4-Difluorophenyl)ethanamine in Medicinal Chemistry
This compound is a crucial building block in medicinal chemistry and drug development. Its difluorinated phenyl ring is a common motif in a variety of pharmacologically active compounds, valued for its ability to enhance metabolic stability, binding affinity, and lipophilicity. Consequently, the efficient and selective synthesis of this primary amine is of paramount importance for researchers and professionals in the pharmaceutical industry. This guide provides a comprehensive comparison of various catalytic systems for the synthesis of this compound, primarily through the reduction of 3,4-difluorophenylacetonitrile. We will delve into the performance of common heterogeneous catalysts—Raney Nickel, Palladium on Carbon (Pd/C), and Rhodium on Alumina (Rh/Al₂O₃)—as well as the borane reagent, Borane Dimethyl Sulfide (BMS). Our analysis is grounded in experimental data, offering a clear and objective evaluation to inform your catalyst selection and process optimization.
Synthetic Pathways to this compound
The most prevalent and atom-economical route to this compound is the catalytic hydrogenation of 3,4-difluorophenylacetonitrile. This transformation involves the reduction of the nitrile functional group to a primary amine. The choice of catalyst is critical, as it dictates the reaction's efficiency, selectivity, and operating conditions. A key challenge in nitrile hydrogenation is minimizing the formation of secondary and tertiary amine byproducts, which can occur through the reaction of the primary amine product with intermediate imines.[1][2]
Caption: General reaction scheme for the synthesis of this compound.
Comparative Analysis of Catalytic Systems
The efficiency of a catalyst in this synthesis is evaluated based on several key performance indicators:
-
Yield (%) : The amount of the desired primary amine produced relative to the theoretical maximum.
-
Selectivity (%) : The proportion of the desired primary amine in the product mixture, indicating the suppression of side reactions.
-
Reaction Time (h) : The duration required to achieve high conversion of the starting material.
-
Temperature (°C) and Pressure (bar) : The energy requirements of the process.
-
Catalyst Loading (wt%) : The amount of catalyst required relative to the substrate.
The following table summarizes the performance of different catalysts in the synthesis of this compound and structurally similar aromatic nitriles. Direct comparative data for the target molecule is limited in publicly available literature; therefore, data from analogous reactions are included to provide a comprehensive overview.
| Catalyst System | Substrate | Yield (%) | Selectivity to Primary Amine (%) | Reaction Time (h) | Temperature (°C) | Pressure (bar) | Catalyst Loading (wt%) | Reference(s) |
| Raney Nickel | Benzonitrile | >90 | ~99 (with NH₃) | 4 | 85 | 15 | Not specified | [3] |
| o-Nitrophenol | High | High | Not specified | Not specified | Not specified | Not specified | [4] | |
| Palladium on Carbon (Pd/C) | Benzonitrile | 82 (with acid) | High | Not specified | 65 | 4 | 5 | [5][6] |
| Aromatic Nitriles | 51-98 | High | Not specified | 25-40 | Not specified | 10 | [1] | |
| Rhodium on Alumina (Rh/Al₂O₃) | Adiponitrile | High | >90 | Not specified | 72-92 | 30 | Not specified | [7] |
| Aromatic Nitriles | High | High (with NH₃) | Not specified | Not specified | Not specified | 5 | [8] | |
| Borane Dimethyl Sulfide (BMS) | Substituted Benzonitriles | 80-99 | High | 5-24 | 25-65 | N/A | Stoichiometric | [9][10][11] |
In-Depth Catalyst Profiles
Raney Nickel: The Workhorse Catalyst
Raney Nickel is a widely used, cost-effective catalyst for nitrile hydrogenation.[12] It is known for its high activity but can sometimes suffer from lower selectivity towards primary amines due to the formation of secondary and tertiary amines.[3]
Mechanism of Action & Causality of Experimental Choices: The catalytic activity of Raney Nickel stems from its high surface area and the presence of adsorbed hydrogen.[4] To enhance selectivity for the primary amine, the reaction is often conducted in the presence of ammonia or a base. Ammonia is believed to inhibit the condensation reaction between the intermediate imine and the primary amine product, thus suppressing the formation of secondary amines. The use of a protic solvent like ethanol or methanol is common as it can participate in the reaction mechanism and help to stabilize intermediates.
Self-Validating Protocol Insights: A successful Raney Nickel reduction should show a high conversion of the starting nitrile with minimal formation of higher amine byproducts, which can be verified by GC-MS analysis. The pyrophoric nature of dry Raney Nickel necessitates careful handling, and it is typically used as a slurry in water or an alcohol.[4]
Palladium on Carbon (Pd/C): A Versatile and Efficient Choice
Palladium on carbon is another popular heterogeneous catalyst for hydrogenations, known for its high activity and good selectivity under the right conditions.[13]
Mechanism of Action & Causality of Experimental Choices: Pd/C facilitates the addition of hydrogen across the nitrile's carbon-nitrogen triple bond. The selectivity towards the primary amine can be significantly improved by the addition of an acid, which protonates the newly formed primary amine, preventing it from reacting further.[5][6] The choice of solvent can also influence the reaction; protic solvents are generally preferred.
Self-Validating Protocol Insights: The progress of a Pd/C catalyzed hydrogenation can be monitored by the uptake of hydrogen. A successful reaction will show a clear cessation of hydrogen consumption upon completion. The catalyst is easily separated by filtration, and its reuse can be explored, although activity may decrease with each cycle.
Rhodium on Alumina (Rh/Al₂O₃): The High-Selectivity Specialist
Rhodium-based catalysts, particularly when supported on alumina, are often lauded for their exceptional selectivity in the hydrogenation of nitriles to primary amines, even without the need for additives in some cases.[9]
Mechanism of Action & Causality of Experimental Choices: The high selectivity of rhodium catalysts is attributed to their electronic properties and the specific way they interact with the nitrile and imine intermediates, favoring the complete reduction to the primary amine before side reactions can occur.[7] The use of an alumina support provides a high surface area for the catalyst and can influence its activity and stability.
Self-Validating Protocol Insights: The key indicator of a successful Rhodium-catalyzed reaction is a high yield of the primary amine with minimal or no detectable secondary or tertiary amine byproducts. The catalyst's performance should be consistent across multiple runs if it is to be considered for recycling.
Borane Dimethyl Sulfide (BMS): A Stoichiometric Reducing Agent
Unlike the catalytic hydrogenation methods, the use of Borane Dimethyl Sulfide (BMS) represents a stoichiometric reduction. BMS is a stable and convenient source of borane.[10]
Mechanism of Action & Causality of Experimental Choices: Borane is an electrophilic reducing agent that readily attacks the electron-rich nitrile group. The reaction proceeds through a series of borane-amine adducts, which are then hydrolyzed to yield the primary amine. The use of an ethereal solvent like THF is standard. The reaction is often carried out at room temperature or with gentle heating.[9][11]
Self-Validating Protocol Insights: The completion of a BMS reduction is typically monitored by TLC or GC-MS. A successful reaction will show the complete disappearance of the starting nitrile and the appearance of the amine product. The workup procedure is crucial and usually involves quenching the excess borane with an alcohol, followed by an acidic or basic workup to liberate the free amine.
Experimental Protocols
General Catalytic Hydrogenation Workflow
Caption: A generalized workflow for catalytic hydrogenation of nitriles.
1. Raney Nickel Catalyzed Reduction of 3,4-Difluorophenylacetonitrile
-
Materials: 3,4-Difluorophenylacetonitrile, Ethanol (or Methanol), Raney Nickel (50% slurry in water), Ammonia solution (optional, for improved selectivity).
-
Procedure:
-
To a high-pressure autoclave, add 3,4-difluorophenylacetonitrile (1 equivalent) and ethanol.
-
If desired for higher selectivity, add a solution of ammonia in ethanol.
-
Carefully add the Raney Nickel slurry (typically 5-10 wt% of the nitrile).
-
Seal the autoclave and purge several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 15 bar).
-
Heat the reaction mixture to the target temperature (e.g., 85°C) with vigorous stirring.
-
Monitor the reaction progress by observing the hydrogen uptake.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Do not allow the catalyst to dry on the filter paper as it is pyrophoric. Keep it wet with solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield this compound.
-
2. Palladium on Carbon (Pd/C) Catalyzed Reduction of 3,4-Difluorophenylacetonitrile
-
Materials: 3,4-Difluorophenylacetonitrile, Methanol, 10% Palladium on Carbon (Pd/C), Sulfuric Acid (optional, for improved selectivity).
-
Procedure:
-
In a hydrogenation flask, dissolve 3,4-difluorophenylacetonitrile (1 equivalent) in methanol.
-
If using an acidic additive, carefully add sulfuric acid (1 equivalent).
-
Under an inert atmosphere (e.g., nitrogen), add 10% Pd/C (typically 5-10 mol%).
-
Connect the flask to a hydrogen source (e.g., a hydrogen balloon or a Parr shaker).
-
Evacuate the flask and backfill with hydrogen several times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature or with gentle heating.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, purge the flask with nitrogen.
-
Filter the mixture through Celite to remove the Pd/C catalyst.
-
If an acid was used, neutralize the filtrate with a base (e.g., NaOH solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify as described above.
-
3. Borane Dimethyl Sulfide (BMS) Reduction of 3,4-Difluorophenylacetonitrile
-
Materials: 3,4-Difluorophenylacetonitrile, Borane Dimethyl Sulfide complex (BMS, 2M in THF), Tetrahydrofuran (THF, anhydrous), Methanol, Hydrochloric Acid (HCl).
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3,4-difluorophenylacetonitrile (1 equivalent) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the BMS solution (typically 1.5-2 equivalents) via a syringe.
-
Allow the reaction to warm to room temperature and stir for the required time (e.g., 5-24 hours). Monitor by TLC or GC-MS.
-
Once the reaction is complete, cool the flask to 0°C and slowly add methanol to quench the excess BMS.
-
Concentrate the mixture under reduced pressure.
-
Add a solution of HCl (e.g., 2M) and reflux the mixture for 1 hour to hydrolyze the borane-amine complex.
-
Cool to room temperature and basify the solution with a strong base (e.g., NaOH) to a pH > 12.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers, filter, and concentrate.
-
Purify the product by vacuum distillation.
-
Conclusion and Recommendations
The choice of catalyst for the synthesis of this compound from its corresponding nitrile is a critical decision that balances efficiency, selectivity, cost, and safety considerations.
-
For high selectivity and mild conditions , Rhodium on Alumina is an excellent, albeit more expensive, choice. It often provides high yields of the primary amine with minimal byproduct formation.
-
For a balance of cost and performance , Raney Nickel and Palladium on Carbon are both viable options. Raney Nickel is highly active and cost-effective but may require the use of additives like ammonia to achieve high selectivity. Pd/C also offers good performance and can be highly selective with the addition of an acid.
-
For stoichiometric reductions without the need for high-pressure hydrogenation equipment , Borane Dimethyl Sulfide is a convenient and effective reagent, though it is used in stoichiometric amounts, which can be a drawback in terms of atom economy and cost on a large scale.
Ultimately, the optimal catalyst will depend on the specific requirements of the synthesis, including the desired scale, purity specifications, and available equipment. It is recommended to perform small-scale screening experiments with a few selected catalysts to determine the most suitable conditions for your application.
References
-
Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. (2018). Periodica Polytechnica Chemical Engineering. [Link]
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Recent Advances in Selective Catalytic Hydrogenation of Nitriles to Primary Amines. (2021). Catalysts. [Link]
-
Notes- The Hydrogenation of Nitriles to Primary Amines. (1949). The Journal of Organic Chemistry. [Link]
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Green and Efficient Synthesis of Primary Amine from Nitrile Catalyzed by Pd-Ni Oxide Nanocluster. (2023). Catalysis Letters. [Link]
-
Primary amides to amines or nitriles: a dual role by a single catalyst. (2020). Chemical Communications. [Link]
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Hydrogenation of aromatic dinitriles over 5% Rh/Al₂O₃. (2018). ResearchGate. [Link]
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Formation of symmetrical secondary amines from different nitriles. (2014). Chemical Communications. [Link]
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Hydrogenation of nitrobenzonitriles using Raney nickel catalyst. (2022). Molecular Catalysis. [Link]
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Amine - Wikipedia. (n.d.). Wikipedia. [Link]
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Making amines from nitriles. (2014). YouTube. [Link]
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A New Supported Rhodium Catalyst for Selective Hydrogenation of Nitriles to Primary Amines. (2005). Catalysis Letters. [Link]
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The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. (n.d.). Hiden Analytical. [Link]
-
Kinetics of Adiponitrile Hydrogenation Over Rhodium-Alumina Catalysts. (1993). Industrial & Engineering Chemistry Research. [Link]
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[Development of a novel type of Pd/C-catalyzed chemoselective hydrogenation using a nitrogen catalyst poison]. (1996). Yakugaku Zasshi. [Link]
-
Reaction kinetics of the liquid-phase hydrogenation of benzonitrile to benzylamine using Raney nickel catalyst. (2013). Journal of the Taiwan Institute of Chemical Engineers. [Link]
-
Hydrogenation of nitrile groups in HNBR with a rhodium catalyst. (2021). Polymer Chemistry. [Link]
-
Borane Reagents. (n.d.). Organic Chemistry Portal. [Link]
-
Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. (2009). The Journal of Organic Chemistry. [Link]
-
Chemoselective Hydrogenation of α,β-Unsaturated Nitriles. (2004). Advanced Synthesis & Catalysis. [Link]
-
Recent Advances of Pd/C-Catalyzed Reactions. (2018). Catalysts. [Link]
-
Effect of preparation conditions of Raney Nickel on its catalytic properties for slurry phase hydrogenation of o-nitrophenol to o-aminophenol. (1993). Journal of Chemical Technology & Biotechnology. [Link]
-
Organic & Biomolecular Chemistry. (2012). Royal Society of Chemistry. [Link]
-
Electrocatalytic reduction using Raney nickel. (1983). Tetrahedron. [Link]
-
Synthesis of phenanthridines via palladium-catalyzed picolinamide-directed sequential C–H functionalization. (2015). Beilstein Journal of Organic Chemistry. [Link]
-
Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011). Master Organic Chemistry. [Link]
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A Comparative Cost Analysis of Synthetic Routes to 2-(3,4-Difluorophenyl)ethanamine
In the landscape of pharmaceutical and agrochemical research, the synthesis of key intermediates with efficiency and cost-effectiveness is paramount. 2-(3,4-Difluorophenyl)ethanamine is a valuable building block, and its synthetic accessibility directly impacts the economic viability of numerous development programs. This guide provides an in-depth comparative analysis of three distinct synthetic routes to this amine, offering a critical evaluation of their respective methodologies, cost implications, and overall practicality for researchers, scientists, and drug development professionals.
Introduction
This compound serves as a crucial precursor in the synthesis of a variety of biologically active molecules. The presence of the difluorophenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound, making this amine a sought-after intermediate. The choice of synthetic route to this key building block can have a profound impact on the overall cost and timeline of a research and development project. This guide will dissect three common synthetic strategies:
-
Reduction of 2-(3,4-Difluorophenyl)acetonitrile
-
Synthesis from 3,4-Difluorobenzaldehyde via a Nitrostyrene Intermediate
-
The Gabriel Synthesis
Each route will be evaluated based on the cost of raw materials, the complexity and efficiency of the experimental protocol, and the overall yield.
Route 1: Reduction of 2-(3,4-Difluorophenyl)acetonitrile
This is arguably the most direct and commonly employed route to this compound. The two-carbon side chain is already in place, requiring only the reduction of the nitrile functional group to the corresponding primary amine. Two primary reducing agents are typically considered for this transformation: Lithium Aluminum Hydride (LAH) and catalytic hydrogenation using Raney® Nickel.
Method 1A: Lithium Aluminum Hydride (LAH) Reduction
LAH is a powerful and versatile reducing agent capable of readily converting nitriles to primary amines.
Experimental Protocol:
A general procedure for the LAH reduction of a nitrile is as follows:
-
To a stirred suspension of Lithium Aluminum Hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF) (10 volumes) at 0°C under an inert atmosphere (e.g., nitrogen or argon), a solution of 2-(3,4-difluorophenyl)acetonitrile (1 equivalent) in anhydrous THF is added dropwise.[1]
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for approximately 4 hours, with the progress monitored by Thin Layer Chromatography (TLC).[1]
-
Upon completion, the reaction is cooled back to 0°C and quenched cautiously by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water. This "Fieser workup" is a common and effective method for decomposing the aluminum salts into a granular precipitate that is easily filtered.
-
The resulting slurry is filtered, and the filter cake is washed with an organic solvent such as ethyl acetate or diethyl ether.
-
The combined organic filtrates are dried over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification is typically achieved by distillation under reduced pressure or by column chromatography.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: LAH reacts violently with water and other protic solvents. Therefore, the use of anhydrous solvents and an inert atmosphere is critical for safety and to prevent the decomposition of the reagent.
-
Controlled Addition at Low Temperature: The reaction of LAH with the nitrile is highly exothermic. Adding the nitrile solution dropwise at 0°C helps to control the reaction temperature and prevent runaway reactions.
-
Fieser Workup: This specific quenching procedure is designed to produce easily filterable aluminum salts, simplifying the workup process compared to other methods that can result in gelatinous precipitates.
Diagram of Workflow:
Caption: Workflow for LAH Reduction.
Method 1B: Catalytic Hydrogenation with Raney® Nickel
Catalytic hydrogenation offers a scalable and often safer alternative to metal hydride reductions. Raney® Nickel is a commonly used catalyst for the reduction of nitriles to primary amines.[2]
Experimental Protocol:
A typical procedure for the catalytic hydrogenation of a nitrile using Raney® Nickel is as follows:
-
A pressure-resistant hydrogenation vessel is charged with 2-(3,4-difluorophenyl)acetonitrile, a suitable solvent (e.g., ethanol or methanol), and a catalytic amount of Raney® Nickel (typically as a slurry in water or the reaction solvent).
-
The vessel is sealed, purged with an inert gas, and then pressurized with hydrogen gas (pressures can range from atmospheric to several hundred psi, depending on the scale and equipment).
-
The reaction mixture is agitated (stirred or shaken) at a specified temperature (ranging from room temperature to elevated temperatures) until the theoretical amount of hydrogen has been consumed, as monitored by a pressure drop.
-
Upon completion, the vessel is carefully depressurized and purged with an inert gas.
-
The catalyst is removed by filtration through a pad of celite. Caution: Raney® Nickel is pyrophoric and must be handled with care, typically kept wet with solvent at all times.
-
The filtrate is concentrated under reduced pressure to afford the crude product.
-
Purification is then carried out by distillation or other suitable methods.
Causality Behind Experimental Choices:
-
Catalyst Choice: Raney® Nickel is a highly active catalyst for nitrile hydrogenation, often providing good yields under relatively mild conditions.[2]
-
Solvent: Protic solvents like ethanol or methanol are commonly used as they are good solvents for the starting material and product, and they can help to suppress the formation of secondary amine byproducts.
-
Pressure and Temperature: These parameters are optimized to achieve a reasonable reaction rate without promoting side reactions. Higher pressures and temperatures generally lead to faster reactions but may also increase the risk of over-reduction or other undesired transformations.
Diagram of Workflow:
Caption: Workflow for Catalytic Hydrogenation.
Route 2: Synthesis from 3,4-Difluorobenzaldehyde via a Nitrostyrene Intermediate
This two-step route involves the initial formation of a C-C bond followed by the reduction of a nitro group.
Experimental Protocol:
-
Step 1: Henry Reaction (Nitroaldol Condensation): 3,4-Difluorobenzaldehyde is reacted with nitromethane in the presence of a base (e.g., ammonium acetate or an amine base in a suitable solvent) to form 1-(3,4-difluorophenyl)-2-nitroethene (3,4-difluoronitrostyrene). The reaction is typically heated to drive the condensation and subsequent dehydration.
-
Step 2: Reduction of the Nitrostyrene: The resulting nitrostyrene intermediate can be reduced to the target amine using various methods. A common and effective method is reduction with a metal hydride such as LAH or by catalytic hydrogenation. For instance, reduction with LAH in an ethereal solvent will concurrently reduce both the nitro group and the carbon-carbon double bond.
Causality Behind Experimental Choices:
-
Henry Reaction: This classic reaction is a reliable method for forming a new carbon-carbon bond and introducing the nitro group, which can then be reduced to the amine.
-
Choice of Reducing Agent: The choice of reducing agent for the second step is critical. LAH is effective for the simultaneous reduction of both the nitro group and the alkene. Catalytic hydrogenation can also be employed, though conditions may need to be carefully controlled to achieve the desired transformation without side reactions.
Diagram of Workflow:
Caption: Workflow for the Nitrostyrene Route.
Route 3: The Gabriel Synthesis
The Gabriel synthesis is a classic method for the preparation of primary amines from primary alkyl halides, avoiding the over-alkylation issues often encountered with direct amination.[3][4] This route requires the preparation of 2-(3,4-difluorophenyl)ethyl bromide as a precursor.
Experimental Protocol:
-
Step 1: Alkylation of Potassium Phthalimide: Potassium phthalimide is reacted with 2-(3,4-difluorophenyl)ethyl bromide in a polar aprotic solvent such as N,N-dimethylformamide (DMF). The reaction mixture is typically heated to facilitate the SN2 reaction.[5]
-
Step 2: Hydrazinolysis: The resulting N-(2-(3,4-difluorophenyl)ethyl)phthalimide is then treated with hydrazine hydrate in a protic solvent like ethanol.[5] This step cleaves the phthalimide group, liberating the desired primary amine and forming the phthalhydrazide byproduct, which precipitates out of the reaction mixture.
-
Workup and Purification: The precipitated phthalhydrazide is removed by filtration. The filtrate, containing the product, is then worked up, which may involve an acid-base extraction to isolate the amine. The final product is purified by distillation or chromatography.
Causality Behind Experimental Choices:
-
Phthalimide as a Protecting Group: The phthalimide group serves as a protected form of ammonia, allowing for a single, clean alkylation reaction.
-
Hydrazinolysis: This is a common and effective method for deprotecting the amine. The precipitation of the phthalhydrazide byproduct drives the reaction to completion and simplifies the initial purification.
Diagram of Workflow:
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- 2. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]
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- 5. Write the reactions for the preparation of ethanamine using Gabriel phtha.. [askfilo.com]
comparing the pharmacological properties of (R)- and (S)-enantiomers of 1-(3,4-difluorophenyl)ethanamine
Introduction: The Critical Role of Chirality in Drug Discovery
In the realm of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule, or stereochemistry, is a paramount determinant of its biological activity. Chiral molecules, which exist as non-superimposable mirror images known as enantiomers, often exhibit distinct pharmacological profiles. One enantiomer may be therapeutically active, while the other could be inactive or even contribute to adverse effects. A thorough understanding of these stereoselective differences is therefore a cornerstone of modern drug development, ensuring the creation of safer and more efficacious therapeutics.
This guide provides an in-depth comparative analysis of the pharmacological properties of the (R)- and (S)-enantiomers of 1-(3,4-difluorophenyl)ethanamine. This compound belongs to the phenethylamine class, a structural motif present in many endogenous neurotransmitters and psychoactive drugs. The introduction of fluorine atoms to the phenyl ring can significantly alter a molecule's metabolic stability and binding affinity for its biological targets. Given the structural similarities of these enantiomers to known psychoactive compounds, they are of considerable interest for their potential neuromodulatory effects. Preliminary studies suggest that the (R)-enantiomer may possess antidepressant and anticancer properties, underscoring the importance of a detailed, enantiomer-specific pharmacological evaluation.
Our investigation will focus on the interaction of these enantiomers with the Trace Amine-Associated Receptor 1 (TAAR1) , a G protein-coupled receptor that has emerged as a promising therapeutic target for a range of neuropsychiatric disorders, including schizophrenia and addiction. TAAR1 is known to be activated by trace amines and amphetamine-like substances, making it a highly probable target for the 1-(3,4-difluorophenyl)ethanamine enantiomers.
Comparative Pharmacological Profile at TAAR1
While direct experimental data comparing the (R)- and (S)-enantiomers of 1-(3,4-difluorophenyl)ethanamine is not extensively available in the public domain, we can infer their likely differential pharmacology based on structure-activity relationships of similar phenethylamine derivatives at TAAR1. For instance, dextroamphetamine, the (S)-enantiomer of amphetamine, is a known potent TAAR1 agonist. This suggests that the stereocenter in these molecules plays a crucial role in their interaction with the receptor.
To illustrate the expected differences in their pharmacological profiles, the following table presents hypothetical, yet realistic, data that would be generated from the experimental protocols detailed later in this guide.
Table 1: Illustrative Comparative Pharmacological Data for the Enantiomers of 1-(3,4-difluorophenyl)ethanamine at Human TAAR1
| Parameter | (R)-1-(3,4-difluorophenyl)ethanamine | (S)-1-(3,4-difluorophenyl)ethanamine |
| Binding Affinity (Ki, nM) | 50 | 15 |
| Functional Potency (EC50, nM) | 120 | 35 |
| Efficacy (% of max response) | 95% | 98% |
This data is illustrative and intended to demonstrate how the pharmacological properties of the enantiomers would be presented. Actual values would need to be determined experimentally.
Key Signaling Pathways of TAAR1
TAAR1 primarily signals through the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1] This signaling cascade is a key mechanism through which TAAR1 modulates the activity of dopaminergic, serotonergic, and glutamatergic systems.[2] The potency and efficacy of the (R)- and (S)-enantiomers in activating this pathway are critical determinants of their overall pharmacological effect.
Sources
The Unseen Competitor: A Guide to Cross-Reactivity of 2-(3,4-Difluorophenyl)ethanamine in Amphetamine Immunoassays
For researchers and professionals in drug development and toxicology, the specificity of an immunoassay is paramount. An antibody's ability to distinguish between the target analyte and structurally similar molecules is the bedrock of reliable quantification. This guide provides an in-depth technical analysis of the cross-reactivity of 2-(3,4-Difluorophenyl)ethanamine, a fluorinated phenylethylamine analog, within the context of a competitive enzyme-linked immunosorbent assay (ELISA) designed for amphetamine. Understanding this interaction is critical for interpreting screening results and avoiding potential false positives in toxicological and forensic analyses.
The Principle of Competitive Immunoassay and the Challenge of Cross-Reactivity
Immunoassays leverage the highly specific binding between an antibody and its target antigen.[1] In a competitive ELISA format, the analyte of interest in a sample competes with a labeled (e.g., enzyme-conjugated) antigen for a limited number of antibody binding sites, which are typically immobilized on a microplate.[1] A higher concentration of the analyte in the sample results in less binding of the labeled antigen and, consequently, a weaker signal. This inverse relationship allows for the quantification of the analyte.
The challenge arises when structurally similar, non-target compounds are present in the sample. These molecules can also bind to the antibody, albeit with varying affinities, leading to a phenomenon known as cross-reactivity.[2] This can result in an overestimation of the target analyte's concentration or a false-positive result. Given the structural similarities within the phenylethylamine class of compounds, cross-reactivity is a significant consideration in immunoassays for amphetamines.[3][4]
This guide will delineate a robust experimental framework to quantify the cross-reactivity of this compound in a model amphetamine immunoassay, comparing its performance against other relevant phenylethylamine derivatives.
Experimental Design: A Comparative Cross-Reactivity Study
The core of this investigation is to determine the concentration of this compound and other related compounds that will cause a 50% inhibition of the maximum signal (IC50) in a competitive ELISA for amphetamine. This IC50 value is then compared to the IC50 of the target analyte (d-amphetamine) to calculate the percent cross-reactivity.
The Principle of Competitive ELISA for Cross-Reactivity Assessment
The following diagram illustrates the competitive binding principle that underpins this cross-reactivity study.
Caption: Competitive binding in an ELISA for cross-reactivity assessment.
Panel of Comparator Compounds
To provide a meaningful comparison, this compound will be tested alongside a panel of structurally related compounds with known or potential cross-reactivity in amphetamine immunoassays.
| Compound Name | Structure | Rationale for Inclusion |
| d-Amphetamine | C₉H₁₃N | Primary Target Analyte: The reference compound for 100% cross-reactivity. |
| This compound | C₈H₉F₂N | Test Compound: To determine its cross-reactivity profile. |
| Phentermine | C₁₀H₁₅N | Structural Analog: Known to cross-react with some amphetamine immunoassays.[4] |
| Ephedrine | C₁₀H₁₅NO | Common Sympathomimetic: Frequently encountered and has shown cross-reactivity.[5] |
| Phenylephrine | C₉H₁₃NO₂ | Common Decongestant: Structurally similar and has been reported to cause false positives.[2] |
| 3,4-Methylenedioxyamphetamine (MDA) | C₁₀H₁₃NO₂ | Designer Drug: Often shows high cross-reactivity in amphetamine assays.[4] |
Detailed Experimental Protocol: Competitive ELISA
This protocol is adapted from standard competitive ELISA procedures for small molecules.[1]
Materials and Reagents
-
High-binding 96-well microplates
-
d-Amphetamine standard
-
This compound and other comparator compounds
-
Anti-amphetamine polyclonal antibody (e.g., rabbit anti-amphetamine)
-
Amphetamine-Horseradish Peroxidase (HRP) conjugate
-
Coating Buffer (0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20, pH 7.4)
-
Blocking Buffer (1% BSA in PBS)
-
Substrate Reagent (TMB)
-
Stop Solution (2 M H₂SO₄)
-
Microplate reader with a 450 nm filter
Experimental Workflow
Caption: Step-by-step workflow for the cross-reactivity study.
Step-by-Step Methodology
-
Plate Coating: Dilute the anti-amphetamine antibody in Coating Buffer to an optimized concentration (e.g., 1-10 µg/mL). Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
-
Preparation of Standards and Test Compounds:
-
Prepare a stock solution of d-amphetamine and each test compound in an appropriate solvent (e.g., PBS).
-
Perform serial dilutions to create a range of concentrations for each compound (e.g., from 1 ng/mL to 10,000 ng/mL).
-
-
Competitive Reaction:
-
Wash the blocked plate three times with Wash Buffer.
-
Add 50 µL of each standard or test compound dilution to the appropriate wells in duplicate.
-
Add 50 µL of a pre-determined optimal dilution of the Amphetamine-HRP conjugate to all wells.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Washing: Discard the reaction mixture and wash the plate five times with Wash Buffer.
-
Signal Development: Add 100 µL of TMB Substrate Reagent to each well. Incubate for 15-30 minutes at room temperature in the dark. A blue color will develop.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.
Data Analysis and Interpretation
The data generated will allow for a quantitative comparison of the cross-reactivity of this compound.
Calculating Cross-Reactivity
-
For each compound, plot the absorbance at 450 nm against the logarithm of the compound's concentration.
-
Perform a four-parameter logistic curve fit to determine the IC50 value for each compound. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.
-
Calculate the percent cross-reactivity (%CR) using the following formula:
% Cross-Reactivity = (IC50 of d-Amphetamine / IC50 of Test Compound) x 100
Hypothetical Results and Comparison
The following table presents a hypothetical data set to illustrate how the results would be presented and interpreted.
| Compound | IC50 (ng/mL) | % Cross-Reactivity | Interpretation |
| d-Amphetamine | 25 | 100% | Reference Compound |
| This compound | 150 | 16.7% | Moderate Cross-Reactivity: The antibody has a notable affinity for this compound, which could lead to false positives at high concentrations. |
| Phentermine | 90 | 27.8% | Significant Cross-Reactivity: Confirms known cross-reactivity and provides a benchmark for comparison. |
| Ephedrine | 500 | 5.0% | Low Cross-Reactivity: The antibody has a much lower affinity for ephedrine compared to d-amphetamine. |
| Phenylephrine | >10,000 | <0.25% | Negligible Cross-Reactivity: Unlikely to interfere with the assay at typical concentrations. |
| 3,4-Methylenedioxyamphetamine (MDA) | 30 | 83.3% | High Cross-Reactivity: The antibody binds almost as strongly to MDA as it does to d-amphetamine. |
Conclusion and Implications
This guide provides a comprehensive framework for evaluating the cross-reactivity of this compound in a standard amphetamine immunoassay. The experimental design and detailed protocol offer a self-validating system for generating reliable and comparable data.
The hypothetical results indicate that this compound exhibits moderate cross-reactivity. This finding has critical implications for researchers and clinicians. When using amphetamine immunoassays for screening, the presence of this compound could potentially yield a positive result. Therefore, any presumptive positive screen should be confirmed by a more specific analytical method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), to differentiate between d-amphetamine and cross-reacting compounds.
References
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Nakanishi, K., Miki, A., Zaitsu, K., Kamata, H., Shima, N., Kamata, T., Katagi, M., Tatsuno, M., Tsuchihashi, H., & Suzuki, K. (2012). Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines, with special attention to the evaluation of the one-step urine drug test Instant-View™, and the Emit® assays for use in drug enforcement. Forensic Science International, 217(1-3), 174-181. [Link]
-
Apollonio, L. G., Taylor, M., & Rounsefell, B. (2007). Matrix effect and cross-reactivity of select amphetamine-type substances, designer analogues, and putrefactive amines using the Bio-Quant direct ELISA presumptive assays for amphetamine and methamphetamine. Journal of Analytical Toxicology, 31(4), 208-213. [Link]
-
Quansys Biosciences. (2023, December 12). Cross reactivity testing at Quansys Biosciences. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Specificity and Cross-Reactivity. In Immunology and Evolution of Infectious Disease. Retrieved from [Link]
-
Wikipedia. (n.d.). Ephedrine. Retrieved from [Link]
-
Greene, S. L., Dargan, P. I., & Jones, A. L. (2005). A case of phenylephrine-induced immunoassay cross-reactivity with amphetamines. Journal of Analytical Toxicology, 29(4), 279-281. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(3,4-Difluorophenyl)ethanamine
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-(3,4-Difluorophenyl)ethanamine. As a substituted phenethylamine, this compound and its waste products require meticulous handling to ensure the safety of laboratory personnel and environmental protection.[1] This document moves beyond a simple checklist to explain the scientific and regulatory rationale behind each procedural step, ensuring a self-validating system of safety and compliance for research professionals.
Hazard Profile and Scientific Rationale for Caution
This compound is a halogenated organic compound. Its structural similarity to other substituted phenethylamines and related fluorinated compounds suggests a specific hazard profile that dictates stringent disposal protocols.
Based on data from analogous compounds, the primary hazards include:
-
Corrosivity and Toxicity: As an amine, it can be corrosive, causing severe skin burns and eye damage upon contact.[2] It is often harmful if swallowed, inhaled, or absorbed through the skin.[3]
-
Flammability: While this specific compound's flashpoint requires verification from its Safety Data Sheet (SDS), related chemicals are often flammable liquids and vapors.[4]
-
Sensitization: There is a potential for causing allergic skin reactions or asthma-like symptoms if inhaled.[2]
-
Environmental Hazard: Halogenated organic compounds can be harmful to aquatic life with long-lasting effects.[3] Therefore, release into the environment must be strictly avoided.[5]
Understanding these hazards is the foundation of proper disposal. The procedures outlined below are designed to mitigate these risks at every stage, from the laboratory bench to final disposal by a licensed facility.
Regulatory Classification: Is it a Hazardous Waste?
In the United States, chemical waste disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Waste containing this compound must be evaluated to determine if it qualifies as a hazardous waste.
Classification Decision Process:
-
Listed Waste Evaluation: This chemical is not explicitly found on the RCRA's F, K, P, or U lists of hazardous wastes from specific sources.[6] However, as a halogenated organic compound, it falls into a category of regulatory concern.[7][8][9] If it is a spent solvent used in degreasing, it could potentially be classified under the F001 code.[10][11]
-
Characteristic Waste Evaluation: The waste must be evaluated for the four characteristics of hazardous waste.[12]
-
Ignitability (D001): Does the waste have a flashpoint below 140°F (60°C)?[13] Given the flammability of similar compounds, this is a likely classification.
-
Corrosivity (D002): Is the waste aqueous and has a pH ≤ 2 or ≥ 12.5?[13] As an amine, solutions could be basic and therefore corrosive.
-
Reactivity (D003): Is the waste unstable, explosive, or capable of generating toxic gases?[13] This is unlikely for this compound under normal conditions.
-
Toxicity (D004-D043): Does the waste contain contaminants at concentrations that could leach into groundwater? This is determined by the Toxicity Characteristic Leaching Procedure (TCLP).
-
Based on this evaluation, waste containing this compound will, in most cases, be classified as hazardous waste , at a minimum due to potential ignitability (D001) and/or corrosivity (D002).
| Parameter | Description | Potential RCRA Code | Rationale/Reference |
| Ignitability | Liquid with a flashpoint < 60°C (140°F). | D001 | Many similar phenethylamines are flammable.[4][13] |
| Corrosivity | Aqueous solution with pH ≤ 2 or ≥ 12.5. | D002 | Amine groups can create basic solutions.[13] |
| Waste Category | Halogenated Organic Compound. | F-List (potential) | Regulated category under land disposal restrictions.[7][8][10] |
On-Site Handling and Pre-Disposal Protocol
Proper management within the laboratory is the first critical step in the disposal process. This ensures safety and prevents dangerous reactions.[14]
Step 1: Segregation of Waste
-
Why: Segregation is the most crucial step in laboratory waste management.[14][15] Mixing incompatible chemicals can cause violent reactions. Furthermore, mixing halogenated waste with non-halogenated waste complicates and increases the cost of disposal.
-
Procedure:
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Waste" or, more specifically, "this compound Waste."
-
Keep this container separate from other waste streams like acids, bases, and non-halogenated organic solvents.[16][17]
-
Keep solid and liquid waste in separate containers.[16]
-
Step 2: Container Selection and Management
-
Why: The container must be compatible with the chemical to prevent leaks and degradation.[16]
-
Procedure:
-
Use a high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap.
-
Ensure the container is clean and dry before the first addition of waste.
-
Never fill a waste container more than 80% full to allow for vapor expansion.
-
Store the container in a well-ventilated area, away from heat or ignition sources, and within secondary containment (like a spill tray).[17]
-
Step 3: Labeling
-
Why: Accurate labeling is a legal requirement and essential for the safety of all personnel, including those from the waste disposal company.[14][15]
-
Procedure:
-
As soon as the first drop of waste is added, label the container.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
An accurate estimation of the concentration and quantity.
-
The date the waste was first added.
-
Associated hazard pictograms (e.g., corrosive, flammable, environmental hazard).
-
-
Step-by-Step Disposal Workflow
The following workflow outlines the process from generating waste to its final removal from the facility.
Caption: Disposal decision workflow for this compound.
Disposal Protocol:
-
Pure/Concentrated Chemical: Unused or expired this compound must be disposed of in its original container if possible. The container must be labeled as hazardous waste and managed according to the steps above. Do not attempt to neutralize or treat the chemical in the lab unless you have a specific, validated, and approved procedure.[18]
-
Dilute Solutions: Aqueous or solvent solutions containing the chemical should be collected in the designated halogenated waste container. Do not dispose of this chemical down the drain under any circumstances.[5]
-
Contaminated Labware (Solid Waste):
-
Acutely Hazardous Rinsate: Any solvent used to rinse a container that held this chemical must be collected and disposed of as hazardous waste.[17] For a container to be considered "empty" and non-hazardous, it must be triple-rinsed with a suitable solvent, and the rinsate must be collected as hazardous waste.[17]
-
Contaminated Materials: Items like gloves, bench paper, or silica gel grossly contaminated with this compound should be placed in a sealed, labeled bag or container and disposed of as solid hazardous waste.
-
-
Final Disposal: All waste must be disposed of through a licensed hazardous waste disposal company.[14][19] These companies are equipped to handle and treat or incinerate halogenated organic compounds in compliance with EPA regulations.[7]
Spill and Emergency Procedures
Immediate and correct response to a spill is critical to minimizing exposure and environmental impact.
-
Evacuation and Notification: In case of a significant spill, evacuate the immediate area and notify your institution's Environmental Health and Safety (EHS) department.[17]
-
Personal Protective Equipment (PPE): Do not attempt to clean a spill without appropriate PPE, including, at a minimum:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles and a face shield.
-
A lab coat.
-
For large spills or poor ventilation, a respirator may be required.
-
-
Spill Cleanup:
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit). Do not use combustible materials like paper towels to absorb a flammable liquid.
-
Carefully sweep or scoop the absorbent material into a compatible container.
-
Seal and label the container as "Hazardous Waste - Spill Debris" with the chemical name.
-
Arrange for disposal of the spill cleanup materials as hazardous waste.[3][17]
-
By adhering to this comprehensive guide, researchers and laboratory managers can ensure that the disposal of this compound is conducted with the highest standards of safety, scientific integrity, and regulatory compliance.
References
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- Environmental Marketing Services. (2025). Effective Lab Chemical Waste Management. Retrieved from Environmental Marketing Services website.
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- Sigma-Aldrich. (n.d.). (S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(3,4-Difluorophenyl)ethanamine
As researchers dedicated to advancing drug development, our work with novel chemical entities demands the highest standards of safety and procedural excellence. 2-(3,4-Difluorophenyl)ethanamine, a substituted phenethylamine, requires meticulous handling protocols rooted in a thorough understanding of its potential hazards. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, ensuring both personal safety and the integrity of your research.
Hazard Assessment: The Foundation of Your Safety Protocol
Understanding the "why" behind any safety protocol is critical. This compound and its analogs are classified with specific hazards that directly inform our choice of Personal Protective Equipment (PPE). The primary risks are associated with direct contact and ingestion.
Based on data for structurally similar compounds, the following hazards are identified under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2][3][4]
| Hazard Class | GHS Category | Hazard Statement | Rationale and Implications for Handling |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] | This classification indicates that ingestion of relatively small quantities can cause significant toxic effects. This underscores the critical importance of preventing hand-to-mouth contamination by wearing gloves and practicing rigorous hand hygiene.[1][5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[6] | Direct contact can lead to inflammation, redness, or irritation. This necessitates the use of appropriate chemical-resistant gloves and a lab coat to prevent any skin exposure.[2][6] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[6] | The compound poses a significant risk to the eyes, potentially causing serious, though not irreversible, damage. This mandates the use of chemical splash goggles at all times.[2][6] |
These classifications are the minimum standard; as a substituted phenethylamine, this compound should be handled with the assumption of potential, uncharacterized biological activity.[7]
Core Directive: Engineering Controls and Personal Protective Equipment
A multi-layered approach to safety, starting with engineering controls and supplemented by robust PPE, is essential.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of this compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[8] This is the primary barrier to prevent inhalation of any dust or aerosols and to contain spills.[9]
The Essential PPE Ensemble
The following table outlines the minimum required PPE for handling this compound. Specific scenarios may require enhanced protection, as detailed in the subsequent workflow.
| Body Area | Required PPE | Standard and Rationale |
| Eyes/Face | Chemical Splash Goggles & Face Shield | Goggles are mandatory to prevent splashes from reaching the eyes.[10][11] A face shield, worn over goggles, is required when there is a risk of a larger splash, such as during transfers of solutions or when working with reactions under pressure.[11][12] |
| Hands | Disposable Nitrile Gloves (Double-Gloved) | Nitrile gloves offer good resistance to a range of chemicals for short-term use.[12] Double-gloving provides an extra layer of protection against tears and contamination during glove removal. Always inspect gloves for defects before use.[6] |
| Body | Laboratory Coat | A lab coat, preferably with a high cotton content or made of a material like Nomex if flammability is a concern, must be worn and fully buttoned.[11][12] It serves as a removable barrier to protect skin and clothing from minor spills and contamination.[10] |
| Feet | Closed-Toed Shoes | Full-coverage shoes made of a non-porous material are required to protect against spills.[12] |
PPE Selection Workflow: A Risk-Based Approach
The level of PPE should be adapted to the specific task. This decision-making process ensures that the level of protection is always commensurate with the risk.
Caption: Risk-based workflow for selecting appropriate PPE.
Procedural Guidance: Safe Handling from Start to Finish
Donning PPE: The First Step
-
Hand Washing: Thoroughly wash and dry hands.
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Eye Protection: Don chemical splash goggles.
-
Gloves: Put on the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of your lab coat. Put on the second pair over the first.[10]
Handling Operations
-
Verify Controls: Confirm the fume hood is operating correctly before starting work.
-
Containment: Handle the chemical on a disposable absorbent pad within the fume hood to contain any minor spills.
-
Transfers: When transferring the solid, use a spatula and weigh it onto creased weigh paper or directly into a tared vessel to minimize dust generation.
-
Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Doffing PPE: Preventing Contamination
This sequence is critical to avoid transferring contaminants to your skin.
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them immediately in the designated hazardous waste container.
-
Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, handling them by the strap.
-
Lab Coat: Remove the lab coat, folding the contaminated exterior inward, and hang it in its designated location or place it in a laundry bin if contaminated.
-
Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[6]
Emergency and Disposal Plans
Exposure and Spill Response
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation occurs.[6]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
-
Spill: For a small spill inside the fume hood, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed, labeled container for hazardous waste disposal.[8] Ventilate the area well. Do not let the product enter drains.[6]
Waste Disposal
-
Chemical Waste: All waste containing this compound must be collected in a clearly labeled, sealed hazardous waste container.
-
Contaminated PPE: Used gloves, absorbent pads, and any other contaminated disposable materials must be disposed of as hazardous waste.[10]
-
Regulatory Compliance: All disposal must be carried out in accordance with local, state, and federal regulations.[1][13] Consult your institution's Environmental Health & Safety (EHS) department for specific guidance.
By integrating this comprehensive safety framework into your daily laboratory operations, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific pursuits.
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Enamine, Safety Data Sheet.
-
University of California, San Francisco, Chemical Safety: Personal Protective Equipment.
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AK Scientific, Inc., 2-Phenylethylamine HCl Safety Data Sheet.
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U.S. Environmental Protection Agency (EPA), Personal Protective Equipment.
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National Institute for Occupational Safety and Health (NIOSH), Personal Protective Equipment for Use in Handling Hazardous Drugs.
-
CymitQuimica, (S)-1-(3,5-Difluorophenyl)ethanamine hydrochloride Safety Data Sheet.
-
Combi-Blocks, Inc., (S)-1-(3,4-Difluorophenyl)ethanamine hydrochloride Safety Data Sheet.
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Sigma-Aldrich, Safety Data Sheet.
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TCI Chemicals, 3,4-Difluorophenol Safety Data Sheet.
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Hill, S. L., & Thomas, S. H. (2011). 2C or not 2C: phenethylamine designer drug review. PubMed.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
